Product packaging for Liriodenine(Cat. No.:CAS No. 475-75-2)

Liriodenine

货号: B031502
CAS 编号: 475-75-2
分子量: 275.26 g/mol
InChI 键: MUMCCPUVOAUBAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Liriodenine is a naturally occurring aporphine alkaloid isolated from various plant species, including those in the Liriodendron and Annona genera, recognized for its diverse and potent biological activities. Its primary research value lies in its pronounced antitumor properties, where it functions as a dual topoisomerase I and II inhibitor. This mechanism leads to the induction of DNA double-strand breaks, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis in a wide range of cancer cell lines, making it a valuable chemical probe for studying DNA damage response pathways and anticancer drug discovery. Beyond oncology, this compound exhibits significant antifungal and antibacterial effects, providing a natural product scaffold for investigating novel anti-infective agents. Furthermore, emerging research explores its potential in neurobiology, including interactions with various neurotransmitter systems. This product is supplied as a high-purity compound to ensure reproducible results in biochemical and cell-based assays. It is strictly intended for laboratory research purposes in chemical biology, pharmacology, and natural products chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9NO3 B031502 Liriodenine CAS No. 475-75-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one
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InChI

InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2
Source PubChem
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InChI Key

MUMCCPUVOAUBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197165
Record name Liriodenine
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Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

475-75-2
Record name Liriodenine
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Record name 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one
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Foundational & Exploratory

Liriodenine: A Comprehensive Technical Guide to its Natural Sources and Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, a prominent member of the aporphine class of alkaloids, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This oxoaporphine alkaloid, first isolated from the heartwood of the yellow poplar, Liriodendron tulipifera, is distributed across a range of plant families and has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction from plant matrices, and an exploration of its molecular signaling pathways, particularly in the context of its apoptotic effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacological research.

Natural Sources of this compound

This compound is predominantly found in woody plant species, with significant concentrations reported in the Annonaceae (custard apple family) and Magnoliaceae (magnolia family) families. It has also been identified in other families, including Menispermaceae and Papaveraceae. The concentration of this compound can vary considerably depending on the plant species, the specific plant part, and even the developmental stage of the plant. Roots and bark often contain the highest concentrations of this alkaloid.

Quantitative Distribution of this compound in Various Plant Species

The following table summarizes the reported concentrations of this compound in different plant parts from various species, providing a comparative overview for researchers seeking potent natural sources.

Plant SpeciesFamilyPlant PartThis compound Concentration (µg/g of dry weight)Reference
Annona lutescensAnnonaceaeRoots540.86 - 1239.90[1]
Annona lutescensAnnonaceaeStems199.22 - 637.29[1]
Annona diversifoliaAnnonaceae1-cm Radicles~125.51[2]
Annona diversifoliaAnnonaceae5-cm Radicles & Seedling Roots~849.04[2]
Annona diversifoliaAnnonaceaeEndosperm0.6 - 36.6[2]
Annona diversifoliaAnnonaceaeHypocotyls & Seedling Stems7.1 - 181.9[2]
Mitrephora longifoliaAnnonaceaeBarkHigh[3]
Michelia champacaMagnoliaceaeBarkHigh[3]

Plant Extraction Methodologies

The extraction of this compound from plant material is a critical step in its isolation and purification for research and drug development purposes. The choice of extraction method can significantly impact the yield and purity of the final product. Commonly employed techniques include acid-base extraction, solvent extraction (including Soxhlet and maceration), and more modern approaches such as ultrasound-assisted extraction (UAE).

Acid-Base Extraction

Acid-base extraction is a highly effective method for selectively isolating alkaloids like this compound from a complex mixture of plant metabolites. This technique leverages the basic nature of alkaloids, which allows them to be protonated in an acidic solution and deprotonated in a basic solution, thereby altering their solubility in aqueous and organic solvents.

  • Sample Preparation: Air-dry the plant material (e.g., roots, bark) at room temperature or in a forced-air oven at a low temperature (around 40°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Alkalinization: Moisten the powdered plant material (e.g., 100 g) with a saturated solution of sodium carbonate (Na₂CO₃) until a paste-like consistency is achieved. This step converts the alkaloid salts present in the plant into their free base form. Allow the mixture to dry completely at room temperature.

  • Organic Solvent Extraction: The dried, alkalinized plant material is then extracted with a non-polar organic solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) using a Soxhlet apparatus or by maceration with continuous stirring for several hours. This step dissolves the free base alkaloids along with other lipophilic compounds.

  • Acidic Extraction: The organic extract is filtered and then partitioned with an aqueous acid solution (e.g., 1 M hydrochloric acid, HCl). The this compound free base will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. This step is typically performed in a separatory funnel, and the process is repeated several times to ensure complete extraction of the alkaloid into the aqueous phase.

  • Purification: The acidic aqueous layers are combined and washed with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification and Re-extraction: The acidic aqueous solution containing the this compound salt is then made alkaline (pH 9-10) by the dropwise addition of a base, such as concentrated ammonium hydroxide (NH₄OH) or sodium carbonate solution. This deprotonates the this compound, causing it to precipitate out of the aqueous solution. The free base is then re-extracted back into an organic solvent (e.g., CHCl₃ or CH₂Cl₂).

  • Final Isolation: The organic solvent is washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and then evaporated under reduced pressure to yield the crude this compound extract. Further purification can be achieved using techniques like column chromatography or recrystallization.

Caption: Workflow for Acid-Base Extraction of this compound.

Solvent Extraction

Solvent extraction is a more general method that can be used to obtain a crude extract containing this compound. The choice of solvent is crucial and is typically based on the polarity of the target compound.

Soxhlet extraction is a continuous extraction method that is efficient for extracting compounds from solid materials.

  • Sample Preparation: Dry the leaves of Annona muricata and grind them into a coarse powder.

  • Extraction: Place a known amount of the powdered leaves (e.g., 50 g) into a thimble made of porous paper. The thimble is then placed into the main chamber of the Soxhlet extractor.

  • Solvent: Fill the distillation flask with a suitable solvent, such as methanol or ethanol.

  • Operation: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in a condenser. The condensed solvent drips into the thimble containing the plant material. The solvent fills the thimble and extracts the this compound. Once the thimble is full, the extract is siphoned back into the distillation flask. This cycle is repeated for several hours (e.g., 6-8 hours) to ensure exhaustive extraction.

  • Isolation: After the extraction is complete, the solvent is evaporated from the distillation flask to yield the crude extract containing this compound.

UAE is a modern and efficient extraction technique that utilizes ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter extraction times compared to conventional methods.

  • Sample Preparation: Prepare the dried and powdered plant material as described for other methods.

  • Extraction: Mix the powdered plant material with a suitable solvent (e.g., ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. The ultrasonic frequency (e.g., 20-40 kHz) and power are applied for a specific duration (e.g., 30-60 minutes). The temperature of the extraction medium should be controlled to prevent degradation of the target compound.

  • Isolation: After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound in plant extracts.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detector set at a wavelength of approximately 254 nm, where this compound exhibits strong absorbance.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways of this compound-Induced Apoptosis

A significant body of research has focused on the anticancer properties of this compound, particularly its ability to induce apoptosis (programmed cell death) in various cancer cell lines. The primary mechanism of action involves the activation of the intrinsic or mitochondrial signaling pathway of apoptosis.

The Mitochondrial Pathway of Apoptosis

This pathway is initiated by intracellular stress signals, leading to changes in the inner mitochondrial membrane that result in the release of pro-apoptotic factors into the cytoplasm. This compound has been shown to modulate several key proteins involved in this pathway.

  • p53: this compound can upregulate the expression of the tumor suppressor protein p53.[4][5] Activated p53 can then transcriptionally activate pro-apoptotic genes.

  • Bcl-2 Family Proteins: this compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It typically leads to the upregulation of Bax and downregulation of Bcl-2, which increases mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Events: The increased MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.

  • Apoptosis Execution: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

G cluster_0 This compound-Induced Apoptosis via the Mitochondrial Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's role in the mitochondrial apoptosis pathway.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a comprehensive overview of its primary plant sources, highlighting the rich concentrations available in the Annonaceae and Magnoliaceae families. The detailed experimental protocols for acid-base, Soxhlet, and ultrasound-assisted extraction offer practical guidance for researchers aiming to isolate this valuable alkaloid. Furthermore, the elucidation of its pro-apoptotic signaling pathway through the mitochondrial cascade provides a clear molecular basis for its anticancer effects. As research into natural product-based drug discovery continues to expand, a thorough understanding of the sourcing, extraction, and mechanisms of action of compounds like this compound will be instrumental in the development of novel and effective therapeutic agents.

References

The Pharmacological Profile of Liriodenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant species, particularly from the Annonaceae and Magnoliaceae families. It is characterized by a rigid, planar pentacyclic ring system. This unique structure is believed to be responsible for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anticancer, antimicrobial, antiplatelet, and cardiovascular effects. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This process is characterized by morphological changes such as cell membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

Signaling Pathway for this compound-Induced Apoptosis

This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest at different phases in various cancer cell lines. For instance, it can induce G1/S phase arrest in human colon cancer cells and G2/M phase arrest in human lung cancer cells. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway for this compound-Induced G1/S Arrest

This compound This compound NO Nitric Oxide (NO) This compound->NO Increases p53 p53 NO->p53 Activates p21 p21 (CDK inhibitor) p53->p21 Upregulates CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 Inhibits G1_S_Transition G1/S Transition p21->G1_S_Transition Blocks CyclinD1_CDK46->G1_S_Transition Promotes

Caption: this compound-induced G1/S cell cycle arrest.

Topoisomerase II Inhibition

This compound acts as a catalytic inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By intercalating into DNA, this compound stabilizes the DNA-topoisomerase II complex, leading to DNA strand breaks and subsequent cell death.

Experimental Workflow for Topoisomerase II Inhibition Assay

cluster_control Control Reaction cluster_treatment This compound Treatment kDNA Kinetoplast DNA (kDNA) (Catenated) Incubation Incubation kDNA->Incubation TopoII Topoisomerase II TopoII->Incubation This compound This compound Decatenated_DNA Decatenated DNA (Relaxed circles) Incubation->Decatenated_DNA Agarose_Gel Agarose Gel Electrophoresis Decatenated_DNA->Agarose_Gel Visualization Visualization Agarose_Gel->Visualization kDNA_L kDNA Incubation_L Incubation kDNA_L->Incubation_L TopoII_L Topoisomerase II TopoII_L->Incubation_L Liriodenine_L This compound Liriodenine_L->Incubation_L Catenated_DNA_L Catenated DNA (Inhibition of decatenation) Incubation_L->Catenated_DNA_L Catenated_DNA_L->Agarose_Gel

Caption: Workflow for assessing topoisomerase II inhibition.

Quantitative Data: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Reference
KBOral Epidermoid Carcinoma3.6
A-549Lung Carcinoma2.6
HCT-8Ileocecal Adenocarcinoma2.5
P-388Murine Leukemia2.1
L-1210Murine Leukemia8.5
CAOV-3Ovarian Cancer37.3 (24h)
Hep G2HepatomaNot specified
SK-Hep-1HepatomaNot specified

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound
MicroorganismTypeMIC (µg/mL)Reference
Candida albicansFungusNot specified
Cryptococcus neoformansFungusNot specified
Staphylococcus aureusBacteriumNot specified
Bacillus subtilisBacteriumNot specified
Escherichia coliBacteriumNot specified
Pseudomonas aeruginosaBacteriumNot specified

Cardiovascular Effects

This compound has demonstrated notable effects on the cardiovascular system, including antiarrhythmic and cardioprotective activities.

Antiarrhythmic Effects

In vivo studies have shown that this compound can suppress ischemia-reperfusion-induced arrhythmias. This effect is attributed to the inhibition of Na+ and Ito channels.

Cardioprotective Effects

This compound has been shown to reduce the extent of cardiovascular injuries under ischemia-reperfusion conditions by preserving endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) production. At a dose of 10-6 g/kg, this compound was found to diminish left ventricular end-systolic elastance (Ees) and effective arterial elastance (Ea).

Antiplatelet Activity

This compound has been reported to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Topoisomerase II Decatenation Assay
  • Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), purified human topoisomerase II, and reaction buffer.

  • This compound Addition: Add various concentrations of this compound or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

This compound is a promising natural alkaloid with a diverse pharmacological profile. Its potent anticancer activity, mediated through multiple mechanisms, makes it a strong candidate for further investigation in oncology drug development. Additionally, its antimicrobial, cardiovascular, and antiplatelet effects warrant further exploration for potential therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to advance the study of this remarkable compound.

Liriodenine: A Technical Guide to its Function as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aporphine alkaloid liriodenine, focusing on its role as a potent inhibitor of human topoisomerase II. This document synthesizes key findings on its mechanism of action, cytotoxic effects, and the molecular pathways it modulates. Detailed experimental protocols for assays relevant to its study are also provided, alongside quantitative data and visual representations of its cellular impact.

Core Concepts: this compound as a Topoisomerase II Poison

This compound exerts its anticancer effects primarily by targeting topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation. Unlike catalytic inhibitors that block the enzyme's overall function, this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[1][2] This genomic damage triggers downstream cellular processes, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. The planar structure of this compound is thought to be a key feature for its DNA intercalating and topoisomerase II inhibitory activities.[3]

Quantitative Data: Cytotoxicity and Inhibitory Concentrations

The efficacy of this compound has been quantified across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
P-388Leukemia9.60Not Specified
KBNasopharyngeal Carcinoma11.02Not Specified
HT-29Colorectal Carcinoma10.62Not Specified
MCF-7Breast Adenocarcinoma9.20Not Specified
A549Lung Carcinoma8.07Not Specified
ASKNot SpecifiedNot SpecifiedNot Specified
Hek-293Embryonic KidneyNot SpecifiedNot Specified
CAOV-3Ovarian Adenocarcinoma37.324 hours
CAOV-3Ovarian Adenocarcinoma26.348 hours
CAOV-3Ovarian Adenocarcinoma23.172 hours

Mechanism of Action: Signaling Pathways

This compound's induction of DNA damage initiates a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest.

Apoptotic Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins.[4] This leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3.[4]

G This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex p53 p53 Upregulation DNA_Damage->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeabilization Bcl2->Mitochondria Inhibits inhibition of Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in human lung adenocarcinoma cells. This is associated with a reduction in the expression of cyclin D1 and an accumulation of cyclin B1. The enzymatic activity of the cyclin B1/cyclin-dependent kinase 1 (CDK1) complex is also reduced in this compound-treated cells.

G This compound This compound CyclinB1_CDK1 Cyclin B1/CDK1 Complex This compound->CyclinB1_CDK1 Reduces Activity G2_M_Progression G2/M Progression CyclinB1_CDK1->G2_M_Progression Promotes G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest Cell_Division Cell Division G2_M_Progression->Cell_Division

This compound-induced G2/M cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a topoisomerase II inhibitor. These protocols are synthesized from standard methods and findings reported in the literature.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this process by this compound is observed as a decrease in the amount of decatenated DNA.

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

  • This compound stock solution (in DMSO)

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add:

    • 2 µL of 10x topoisomerase II reaction buffer

    • 200 ng of kDNA

    • Variable concentrations of this compound (or DMSO for control)

    • Nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of purified human topoisomerase IIα to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of stop solution/loading dye.

  • Load the samples onto the agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands.

  • Quantify the band intensities to determine the extent of inhibition.

In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent topoisomerase II-DNA complexes (cleavage complexes) in cells treated with a topoisomerase II poison like this compound.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

  • Cesium chloride (CsCl)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Proteinase K

  • Ethanol (70% and 100%)

  • Slot-blot apparatus

  • Nitrocellulose membrane

  • Antibody against topoisomerase IIα

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells directly on the plate with lysis buffer and scrape the lysate.

  • Shear the DNA by passing the lysate through a 21-gauge needle.

  • Add CsCl to the lysate to a final density of 1.5 g/mL.

  • Layer the lysate onto a CsCl step gradient (e.g., 1.8 g/mL and 1.37 g/mL steps) in an ultracentrifuge tube.

  • Perform ultracentrifugation (e.g., at 100,000 x g for 24 hours at 20°C).

  • Fractionate the gradient and measure the refractive index of each fraction to determine the density. DNA-protein complexes will be in the denser fractions.

  • Pool the DNA-containing fractions and dialyze against TE buffer.

  • Treat with Proteinase K to digest proteins.

  • Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.

  • Denature the DNA and apply it to a nitrocellulose membrane using a slot-blot apparatus.

  • Perform immunoblotting using a primary antibody against topoisomerase IIα and a chemiluminescent detection system to visualize the amount of topoisomerase II covalently bound to the DNA.

Structure-Activity Relationship

The planar aromatic structure of aporphine alkaloids is a critical determinant of their topoisomerase II inhibitory activity. Molecular modeling studies have suggested that this planarity facilitates DNA intercalation, which is a key step in the inhibition of topoisomerase II.[3] Modifications to the aporphine scaffold that disrupt this planarity have been shown to reduce or abolish topoisomerase II inhibition.[3]

Selectivity for Topoisomerase II

While this compound is well-established as a topoisomerase II inhibitor, detailed quantitative comparisons of its inhibitory activity against topoisomerase I versus topoisomerase II are not extensively reported in the currently reviewed literature. Further investigation is required to fully elucidate its selectivity profile.

Conclusion

This compound is a promising natural product with significant potential as an anticancer agent. Its mechanism of action as a topoisomerase II poison, leading to DNA damage, apoptosis, and cell cycle arrest, provides a solid foundation for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Future studies should focus on elucidating its selectivity for topoisomerase isoforms and on preclinical and clinical evaluations to translate these findings into therapeutic applications.

References

Liriodenine: A Comprehensive Technical Guide on its Central Nervous System Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Neuropharmacological Profile of a Promising Aporphine Alkaloid

Abstract

Liriodenine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the effects of this compound on the central nervous system (CNS). It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanisms of action, quantitative pharmacological parameters, and potential therapeutic applications. This document synthesizes current knowledge, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate further research and development.

Introduction

This compound is an oxoaporphine alkaloid first isolated from the heartwood of the tulip tree, Liriodendron tulipifera. Its rigid, planar structure is believed to be a key determinant of its biological activity. While extensively studied for its anti-cancer and anti-microbial properties, its effects on the central nervous system are an emerging area of research with significant therapeutic potential. This guide will delve into the known neuropharmacological effects of this compound, including its sedative properties, its influence on dopaminergic pathways, and its interactions with key CNS receptors.

Effects on Neurotransmitter Systems

Dopaminergic System

This compound has been shown to modulate the dopaminergic system, a key pathway in the regulation of mood, motivation, and motor control.

2.1.1. Inhibition of Dopamine Biosynthesis

Table 1: Quantitative Data on the Effects of this compound and Related Compounds on the Dopaminergic System

CompoundTarget/SystemEffectQuantitative ValueCell/Animal Model
This compoundDopamine BiosynthesisPartial ReductionNot ReportedPC12 Cells
BulbocapnineDopamine BiosynthesisInhibitionIC50: 26.7 µMPC12 Cells
GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.

2.2.1. GABA-A Receptor Antagonism

This compound has been identified as a non-competitive antagonist of the GABA-A receptor. In studies on insect neurons, it was shown to inhibit GABA-induced currents with an IC50 value of approximately 1 µM[1]. This antagonism is thought to contribute to its neuroexcitatory effects observed in invertebrates. While direct binding affinity (Ki) or IC50 values for specific mammalian GABA-A receptor subtypes are not yet available, this finding suggests a potential mechanism for some of its CNS effects.

Table 2: Quantitative Data on the Effects of this compound on the GABAergic System

CompoundTarget/SystemEffectQuantitative ValueModel System
This compoundGABA-A ReceptorAntagonism (inhibition of GABA-induced currents)IC50: ~1 µMInsect Neurons (Periplaneta americana)[1]

Sedative Effects

This compound has been reported to possess sedative properties, although detailed in vivo studies in mammalian models are limited in the publicly available literature. The sedative effects are likely mediated through its interactions with various CNS targets, potentially including the GABAergic system.

Anti-Neuroblastoma Activity

Recent studies have highlighted the potential of this compound as an anti-neuroblastoma agent. Neuroblastoma is a common pediatric cancer of the sympathetic nervous system.

4.1. Cytotoxicity in Neuroblastoma Cell Lines

This compound has demonstrated cytotoxic effects against various human neuroblastoma cell lines. For example, it significantly decreased the viability of N2A cells to 22% within 24 hours. A comprehensive summary of its cytotoxic activity against various cancer cell lines is presented below.

Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
N2ANeuroblastomaNot explicitly an IC50, but reduced viability to 22%24 hours
SH-SY5YNeuroblastomaData not consistently reported as IC50-
IMR-32NeuroblastomaData not consistently reported as IC50-
SK-N-SHNeuroblastomaData not consistently reported as IC50-
KBOral Epidermoid Carcinoma3.6Not Specified
A-549Lung Carcinoma2.6Not Specified
HCT-8Ileocecal Adenocarcinoma2.5Not Specified
P-388Murine Leukemia2.1Not Specified
L-1210Murine Leukemia8.5Not Specified

Experimental Protocols

Determination of Tyrosine Hydroxylase (TH) Activity in PC12 Cells

This protocol is adapted from studies on related aporphine alkaloids and can be used to assess the effect of this compound on TH activity.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a protease inhibitor cocktail.

  • TH Activity Assay: The lysate is incubated with L-tyrosine, the cofactor 6-MPH4, and catalase. The reaction is stopped, and the amount of L-DOPA produced is quantified by HPLC with electrochemical detection.

  • Data Analysis: TH activity is expressed as the amount of L-DOPA produced per milligram of protein per minute. The IC50 value for this compound can be calculated from the dose-response curve.

Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is based on the study that determined the IC50 of this compound on insect GABA receptors and can be adapted for mammalian neurons.

  • Neuron Isolation: Acutely isolated neurons (e.g., from cockroach thoracic ganglia or cultured mammalian neurons) are prepared.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The holding potential is typically set at -70 mV.

  • Drug Application: GABA is applied to the neuron to elicit an inward current. This compound is then co-applied with GABA at various concentrations.

  • Data Acquisition and Analysis: The inhibition of the GABA-induced current by this compound is measured. The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Neuroblastoma Cell Viability Assay (MTT Assay)
  • Cell Seeding: Neuroblastoma cells (e.g., SH-SY5Y, SK-N-SH, IMR-32) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Sedative Activity Assessment in Mice (Open Field Test)
  • Animals: Male ICR or C57BL/6 mice are used.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Open Field Arena: The open field apparatus is a square box with the floor divided into central and peripheral zones.

  • Behavioral Recording: 30 minutes after drug administration, each mouse is placed in the center of the arena, and its activity is recorded for a set period (e.g., 10-30 minutes) using a video tracking system.

  • Parameters Measured: Key parameters include total distance traveled, time spent in the center zone, and rearing frequency. A significant decrease in locomotor activity and an increase in time spent in the center (depending on the anxiolytic/sedative balance) can indicate a sedative effect.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways underlying this compound's CNS effects are still under investigation. However, based on its known interactions, several pathways can be implicated.

Liriodenine_CNS_Effects cluster_dopamine Dopaminergic Neuron cluster_gaba GABAergic Synapse cluster_neuroblastoma Neuroblastoma Cell This compound This compound TH_gene Tyrosine Hydroxylase Gene This compound->TH_gene Reduces Expression TH_protein Tyrosine Hydroxylase (TH) This compound->TH_protein Reduces Activity GABA_A_R GABA-A Receptor This compound->GABA_A_R Antagonism Cell_Viability Cell Viability This compound->Cell_Viability Decreases Apoptosis Apoptosis This compound->Apoptosis Induces Sedative_Effects Sedative Effects This compound->Sedative_Effects Leads to TH_gene->TH_protein Transcription & Translation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Catalyzed by TH Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Neuronal_Inhibition Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Mediates

Caption: Proposed mechanisms of action of this compound on the central nervous system.

Experimental_Workflow_Dopamine start Start: PC12 Cell Culture treatment Treat with this compound (various concentrations) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis th_assay Tyrosine Hydroxylase (TH) Activity Assay lysis->th_assay hplc HPLC with ECD (Quantify L-DOPA) th_assay->hplc analysis Data Analysis (Calculate IC50) hplc->analysis end End: Determine TH Inhibition analysis->end

Caption: Workflow for assessing this compound's effect on tyrosine hydroxylase activity.

Discussion and Future Directions

This compound presents a fascinating profile of a natural compound with significant potential for CNS-targeted therapies. Its ability to modulate key neurotransmitter systems, coupled with its anti-cancer properties, particularly against neuroblastoma, makes it a compelling candidate for further investigation.

Key areas for future research include:

  • Elucidation of Mammalian CNS Receptor Binding: Determining the binding affinities (Ki) of this compound for a panel of mammalian CNS receptors, including subtypes of GABA-A and dopamine receptors, is crucial for a more precise understanding of its mechanism of action.

  • In Vivo Behavioral Studies: Comprehensive in vivo studies in rodent models are needed to characterize its sedative, anxiolytic, antipsychotic, and cognitive-enhancing potential.

  • Pharmacokinetic and Safety Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective compounds with improved pharmacological properties.

Conclusion

This technical guide has summarized the current state of knowledge regarding the effects of this compound on the central nervous system. The available data indicate that this compound is a neuroactive compound with multiple potential mechanisms of action, including modulation of the dopaminergic and GABAergic systems. Its demonstrated cytotoxicity against neuroblastoma cell lines further highlights its therapeutic potential. While significant research is still required to fully elucidate its pharmacological profile and therapeutic utility, this compound represents a promising natural product lead for the development of novel drugs targeting CNS disorders and neuroblastoma.

References

Liriodenine: An In-Depth Technical Guide on its Potential In Vivo Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriodenine, a naturally occurring aporphine alkaloid found in various plant species, has been the subject of extensive research, primarily for its potent anti-cancer activities. However, emerging, yet limited, evidence from in vitro studies suggests that this compound may also possess significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current, albeit indirect, understanding of this compound's anti-inflammatory potential. Due to a notable lack of direct in vivo studies on this compound's anti-inflammatory effects, this document will focus on established in vivo experimental models used to assess anti-inflammatory activity, alongside a review of the available in vitro data that points towards this compound's mechanism of action. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute future in vivo studies to fully elucidate the anti-inflammatory therapeutic potential of this compound.

Introduction to this compound and its Bioactivity

This compound is a yellow, crystalline alkaloid with a planar oxoaporphine structure. It has been isolated from a variety of plant families, including Magnoliaceae and Annonaceae.[1] The bulk of scientific literature on this compound details its cytotoxic effects against a range of cancer cell lines, with mechanisms of action including DNA intercalation and inhibition of topoisomerase II.[2][3] While its anti-cancer properties are well-documented, the investigation into its anti-inflammatory capabilities is still in its nascent stages.[4][5] This guide will synthesize the available information to provide a framework for future in vivo anti-inflammatory research on this compound.

Established In Vivo Models for Anti-Inflammatory Assessment

To date, specific in vivo studies evaluating the anti-inflammatory properties of this compound are not extensively reported in publicly available scientific literature. However, a number of well-established and validated animal models are routinely employed to screen and characterize the in vivo anti-inflammatory activity of novel compounds. The following sections detail the methodologies for these key experiments, which could be applied to investigate this compound.

Carrageenan-Induced Paw Edema

This is the most widely used primary test for screening anti-inflammatory drugs. The model is based on the principle that the subcutaneous injection of carrageenan into the paw of a rodent induces a reproducible inflammatory response characterized by edema (swelling).[6]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound (this compound) at various doses is administered orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

    • After a specific period (e.g., 30-60 minutes), a 1% solution of λ-carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is then measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping Grouping Baseline Paw Volume Measurement->Grouping Drug Administration (this compound/Standard/Vehicle) Drug Administration (this compound/Standard/Vehicle) Grouping->Drug Administration (this compound/Standard/Vehicle) Carrageenan Injection Carrageenan Injection Drug Administration (this compound/Standard/Vehicle)->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Workflow for Carrageenan-Induced Paw Edema Assay.

Xylene-Induced Ear Edema

This model is used to assess acute topical anti-inflammatory activity. Xylene applied to the ear of a mouse induces irritation and subsequent edema.

Experimental Protocol:

  • Animal Model: Swiss albino mice are commonly used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (this compound) is administered either topically to the ear or systemically (orally or intraperitoneally).

    • After a set time, xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After a specific duration (e.g., 15-30 minutes), the animals are euthanized, and a circular section is removed from both ears and weighed.

  • Data Analysis: The difference in weight between the right and left ear punches is taken as a measure of edema. The percentage inhibition of edema is then calculated.

Acetic Acid-Induced Writhing Test

This model is sensitive for assessing peripherally acting analgesics, which often have anti-inflammatory properties. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) due to the release of inflammatory mediators.

Experimental Protocol:

  • Animal Model: Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (this compound) is administered orally or intraperitoneally.

    • After a predetermined time (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally.

    • The number of writhes (stretching of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 20-30 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.

In Vitro Anti-Inflammatory Evidence and Potential Mechanisms of Action

While direct in vivo data is lacking, some in vitro studies provide insights into the potential anti-inflammatory mechanisms of this compound. A review of its pharmacological activities indicates that this compound can influence the expression of inducible nitric oxide synthase (iNOS).[2] iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.

Inhibition of Nitric Oxide Production

Many anti-inflammatory compounds exert their effects by inhibiting the production of nitric oxide in inflammatory cells like macrophages.

Experimental Protocol (In Vitro):

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of this compound for a specific duration.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation (e.g., 24 hours), the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production by this compound is calculated.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineInducerThis compound Concentration% Inhibition of Inflammatory Mediator
Nitric Oxide ProductionRAW 264.7LPS(Data Not Available)(Data Not Available)
Prostaglandin E2 ProductionRAW 264.7LPS(Data Not Available)(Data Not Available)
TNF-α ProductionRAW 264.7LPS(Data Not Available)(Data Not Available)
IL-6 ProductionRAW 264.7LPS(Data Not Available)(Data Not Available)

Note: This table is presented as a template for future studies, as specific quantitative data for this compound in these assays is not currently available in the reviewed literature.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the known targets of other anti-inflammatory agents, this compound could potentially act on the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway that regulates the expression of many pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators.

  • COX-2 (Cyclooxygenase-2) and Prostaglandin Synthesis: COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

G cluster_0 Putative Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibition (?) NF-κB Activation NF-κB Activation This compound->NF-κB Activation Inhibition (?) MyD88->IKK Complex IKK Complex->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression iNOS, COX-2, TNF-α, IL-6 iNOS, COX-2, TNF-α, IL-6 Pro-inflammatory Gene Expression->iNOS, COX-2, TNF-α, IL-6

References

Liriodenine: A Key Alkaloid in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an aporphine alkaloid, is a prominent secondary metabolite in many plant species, particularly within the Annonaceae family.[1][2] This compound plays a crucial role in the plant's defense arsenal against a wide array of biotic threats, including fungal pathogens and insect herbivores.[1][3] Its biosynthesis is often induced during critical developmental stages, such as germination, and in response to environmental stressors, highlighting its significance for plant survival.[3][4] This technical guide provides a comprehensive overview of this compound's function in plant defense, presenting quantitative data on its bioactivity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The defensive efficacy of this compound has been quantified against various organisms. The following tables summarize the key findings from multiple studies, providing a comparative view of its antifungal and insecticidal activities.

Table 1: Antifungal Activity of this compound
Fungal SpeciesType of PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Aspergillus glaucusPhytopathogen-[5]
Rhizopus stoloniferPhytopathogen-[5]
Paracoccidioides brasiliensis (Pb18)Human Pathogen31.2[5]
Paracoccidioides brasiliensis (Pb192)Human Pathogen62.5[5]
Paracoccidioides brasiliensis (Pb531)Human Pathogen250[5]
Histoplasma capsulatumHuman Pathogen1.95[5]
Candida spp.Human Pathogen125 - 250[5]
Cryptococcus neoformansHuman Pathogen62.5[5]
Cryptococcus gattiiHuman Pathogen62.5[5]
Cryptococcus neoformans complexHuman Pathogen3.9 - 62.5[6]
Cryptococcus gattii complexHuman Pathogen3.9 - 62.5[6]
Table 2: Insecticidal Activity of this compound
Insect SpeciesTargetEffectQuantitative DataReference
Anopheles gambiaeAdult femalesMildly toxic-[7]
Drosophila melanogasterLarval ventral nerve cordNeuroexcitatory, GABA antagonistReverses 1 mM GABA inhibition at 20-30 µM[7]
Periplaneta americanaAcutely isolated neuronsInhibition of GABA-induced currentsIC50 ≈ 1 µM[7]
Aedes aegyptiAdult femalesImpaired behavior50 ng/mosquito caused little mortality but impaired flight[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments related to the study of this compound.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from plant tissues.

Materials:

  • Plant tissue (e.g., roots, leaves, stems)

  • Methanol (HPLC grade)

  • Chloroform

  • 1 M Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Protocol:

  • Drying and Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.[9]

  • Acid-Base Extraction: a. Macerate the powdered plant material in methanol. b. Evaporate the methanol and resuspend the residue in 1 M HCl. c. Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. d. Basify the aqueous phase to pH 9.5 with Na₂CO₃. e. Extract the alkaloids with chloroform. f. Dry the chloroform phase with anhydrous Na₂SO₄, filter, and evaporate to dryness.[9]

  • Quantification by HPLC: a. Dissolve the dried extract in methanol. b. Inject the sample into an HPLC system equipped with a C18 column. c. Use a mobile phase of methanol and water (e.g., 70:30 v/v) with a flow rate of 1 mL/min.[10] d. Detect this compound at 254 nm.[9] e. Quantify by comparing the peak area with a standard curve of pure this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium

  • 96-well microplates

  • Fungal inoculum

  • Spectrophotometer or microplate reader

Protocol:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution.[5]

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microplate to achieve a range of concentrations (e.g., 0.97 to 500 µg/mL).[5][6]

  • Inoculum Preparation: Prepare a fungal spore or yeast suspension and adjust the concentration to a standardized level (e.g., 1-5 × 10⁵ cells/mL).[6]

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the this compound dilutions. Include positive (fungus in medium) and negative (medium only) controls.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[6]

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth, which can be assessed visually or by measuring absorbance with a microplate reader.[5]

Insecticidal Bioassay (Topical Application)

Objective: To assess the toxicity of this compound to insects.

Materials:

  • Pure this compound

  • Ethanol

  • Microsyringe

  • Test insects (e.g., Anopheles gambiae adults)

  • Observation cages

Protocol:

  • Solution Preparation: Dissolve this compound in ethanol to prepare solutions of varying concentrations.

  • Topical Application: Apply a small, precise volume (e.g., 0.1 µL) of the this compound solution to the dorsal thorax of each anesthetized insect using a microsyringe.[7]

  • Control Group: Treat a control group of insects with ethanol only.

  • Observation: Place the treated insects in cages with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals (e.g., every 24 hours) for a set period.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of this compound's role in plant defense.

cluster_pathogen Pathogen/Herbivore Attack cluster_plant_cell Plant Cell cluster_defense_action Defense Action PAMPs PAMPs/MAMPs/ Herbivore Effectors Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Recognition Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->Signal_Transduction Initiation Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Activation Biosynthesis This compound Biosynthesis Transcription_Factors->Biosynthesis Induction Defense_Response Other Defense Responses (e.g., PR proteins, cell wall reinforcement) Transcription_Factors->Defense_Response Induction This compound This compound Biosynthesis->this compound Production Antifungal Antifungal Activity This compound->Antifungal Insecticidal Insecticidal Activity This compound->Insecticidal

Caption: Generalized plant defense signaling pathway leading to this compound synthesis.

cluster_workflow Experimental Workflow A Plant Material Collection & Preparation B This compound Extraction (Acid-Base Method) A->B C Purification & Quantification (HPLC) B->C D Bioassays C->D E Antifungal Assay (MIC Determination) D->E F Insecticidal Assay (e.g., Topical Application) D->F G Data Analysis E->G F->G

Caption: Workflow for investigating this compound's bioactivity.

cluster_neuron Insect Neuron GABA_Receptor GABA Receptor (Chloride Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens No_Chloride_Influx Blocked Chloride Ion Influx GABA_Receptor->No_Chloride_Influx Prevents Opening by GABA GABA GABA GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Antagonistically Binds to Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to Excitation Continued Nerve Excitation No_Chloride_Influx->Excitation Results in

Caption: Proposed mechanism of this compound's insecticidal action on the GABA receptor.

Conclusion

This compound is a potent and versatile defense compound in plants, exhibiting significant antifungal and insecticidal properties. Its role is particularly evident during the vulnerable early stages of plant development and is amplified by environmental stressors. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into this promising natural product. Future investigations should focus on elucidating the specific signaling pathways that regulate this compound biosynthesis in response to various elicitors and on exploring its potential for agricultural and pharmaceutical applications. The development of this compound-based biopesticides could offer a more sustainable approach to crop protection.

References

A Technical Guide to the Cytotoxic Effects of Liriodenine on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the cytotoxic mechanisms of Liriodenine, an aporphine alkaloid, against various human cancer cell lines. It summarizes key quantitative data, details common experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the reported IC50 values.

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
CAOV-3 Ovarian Cancer37.324[1][2]
MCF-7 Breast Cancer33.31Not Specified[3]
HEp-2 LaryngocarcinomaNot explicitly stated, but viability decreases with concentration24, 48, 72[4][5]
A549 Lung AdenocarcinomaDose-dependent suppressionNot Specified[6][7]
Hep G2 HepatomaG1 arrest inducedNot Specified[2][8]
SK-Hep-1 HepatomaG1 arrest inducedNot Specified[2][8]
SW480 Colon CancerG1/S arrest inducedNot Specified[2]

Core Experimental Protocols

The following sections detail the standard methodologies used to evaluate the cytotoxic and mechanistic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and wells with medium only for background subtraction.[10] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the mitochondrial enzymes in live cells to reduce the MTT to insoluble purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[10]

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentration of this compound for the specified time.[12]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Combine the cell populations and wash twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) staining solution.[12][13][14]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[14]

    • Viable cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[15]

Protocol:

  • Cell Harvesting: Collect approximately 3-6 x 10⁶ cells per sample. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[15]

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][16] Fix the cells for at least 30-60 minutes on ice or at 4°C.[15][17] (Note: Cells can be stored in ethanol at -20°C for several weeks).[15]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[15][16]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50µl of 100µg/ml solution) to degrade any RNA.[15][16][17]

  • PI Staining: Add 400-1000 µL of PI staining solution (e.g., 50 µg/mL PI in a sodium citrate buffer) to the cell pellet.[15][16]

  • Incubation: Incubate the cells for at least 5-10 minutes at room temperature or overnight at 4°C, protected from light.[15][16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a dot plot of fluorescence area versus height or width to gate out doublets and clumps.[16]

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[18] It is employed to investigate this compound's effect on the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as p53, Bcl-2, Bax, caspases, and cyclins.[1][4][19]

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA or NP40 buffer) containing protease and phosphatase inhibitors.[20] Scrape adherent cells and collect the lysate.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[21][20]

  • Sample Preparation: Mix the desired amount of protein (e.g., 10-50 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[21][20]

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18][21]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) to the membrane and detect the signal using an imaging system or X-ray film.[21]

Visualizations: Pathways and Workflows

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, often involving the p53 tumor suppressor and the intrinsic mitochondrial pathway.

Liriodenine_Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced p53-mediated mitochondrial apoptosis pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

MTT_Assay_Workflow start Start seed Seed Cells in 96-Well Plate start->seed treat Treat with this compound (24-72h) seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solvent (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

AnnexinV_PI_Workflow cluster_results Cell Populations start Start treat Treat Cells with This compound start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide (PI) wash->stain analyze Analyze with Flow Cytometry stain->analyze viable Viable (Annexin V- / PI-) analyze->viable early_apop Early Apoptotic (Annexin V+ / PI-) analyze->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+ / PI+) analyze->late_apop end End viable->end early_apop->end late_apop->end

Caption: Workflow for apoptosis detection using Annexin V & PI staining.

Cell_Cycle_Workflow start Start harvest Harvest & Wash Cells start->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix rnase Treat with RNase A fix->rnase stain Stain DNA with Propidium Iodide (PI) rnase->stain analyze Analyze with Flow Cytometry stain->analyze results Quantify Cells in G0/G1, S, G2/M Phases analyze->results end End results->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

References

Liriodenine: A Potential Antiarrhythmic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated significant potential as an antiarrhythmic agent. This technical guide provides an in-depth overview of the electrophysiological properties of this compound, its mechanism of action, and the experimental evidence supporting its antiarrhythmic efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Electrophysiological Properties and Antiarrhythmic Effects

This compound exhibits a multi-ion channel blocking effect, contributing to its antiarrhythmic properties. Its primary actions include the inhibition of sodium (Na⁺) and various potassium (K⁺) channels, leading to a prolongation of the action potential duration (APD).

In Vivo and Ex Vivo Efficacy

In a study utilizing a Langendorff-perfused rat heart model, this compound was effective in converting polymorphic ventricular tachyrhythmia induced by ischemia-reperfusion.[1][2] The effective concentration (EC₅₀) for this conversion was determined to be 0.3 μM.[1][2] Furthermore, in isolated atrial and ventricular muscle, this compound was observed to increase contractile force while slowing the spontaneous beating of the right atrium.[1][2]

Effects on Cardiac Ion Channels

The antiarrhythmic action of this compound is attributed to its ability to block several key cardiac ion channels. Whole-cell voltage-clamp studies on isolated rat ventricular myocytes have provided quantitative data on these inhibitory effects.[1][2]

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion Channel CurrentDescriptionIC₅₀ (μM)Maximal Inhibition (%)Reference
INa Fast Sodium Current0.7-[1][2]
ICa-L L-type Calcium Current2.535[1][2]
Ito Transient Outward Potassium Current2.8-[1][2]
Iss Steady-State Outward Potassium Current1.9-[1][2]
IK1 Inwardly Rectifying Potassium CurrentLess pronounced inhibition-[1][2]

This compound's blockade of INa is concentration-dependent and is accompanied by a leftward shift in the steady-state inactivation curve without affecting the recovery rate from inactivation.[1][2] The inhibition of Ito and Iss contributes to the observed prolongation of the action potential duration.[1][2]

Effects on Action Potential

In isolated rat ventricular myocytes, this compound produced a concentration-dependent prolongation of the action potential duration.[1][2] It also decreased the maximal upstroke velocity of phase 0 depolarization (Vmax) and the resting membrane potential, while the action potential amplitude remained largely unchanged.[1][2]

Signaling Pathway

Beyond its direct effects on ion channels, this compound has been shown to exert cardioprotective effects through a nitric oxide (NO)-dependent pathway.[3]

Cardioprotection via eNOS Preservation

In a rat model of ischemia-reperfusion injury, this compound was found to promote the recovery of coronary flow and reduce myocardial infarction size.[3][4] These beneficial effects were associated with the preservation of endothelial nitric oxide synthase (eNOS) and NO production.[3] The cardioprotective and vascular effects of this compound were reversed by the administration of N G-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, confirming the involvement of the NO pathway.[3] Another Na⁺ and K⁺ channel blocker, quinidine, with similar electrophysiological properties to this compound, did not exhibit the same protective effects on endothelial cells and myocytes, suggesting a unique mechanism for this compound.[3]

liriodenine_signaling_pathway cluster_stress Ischemia-Reperfusion Injury cluster_this compound This compound Intervention cluster_cellular_response Cellular Response Ischemia_Reperfusion Ischemia/ Reperfusion eNOS_reduction eNOS Reduction Ischemia_Reperfusion->eNOS_reduction This compound This compound eNOS_preservation eNOS Preservation This compound->eNOS_preservation preserves NO_production_decrease Decreased NO Production eNOS_reduction->NO_production_decrease Endothelial_dysfunction Endothelial Dysfunction NO_production_decrease->Endothelial_dysfunction Myocardial_injury Myocardial Injury NO_production_decrease->Myocardial_injury NO_production_increase Increased NO Production eNOS_preservation->NO_production_increase Cardioprotection Cardioprotection NO_production_increase->Cardioprotection

Proposed NO-dependent signaling pathway of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the antiarrhythmic properties of this compound.

Langendorff Perfused Heart Model for Ischemia-Reperfusion Arrhythmia

This ex vivo model is used to assess the efficacy of a compound in a whole-heart preparation, free from systemic influences.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized, and the hearts are rapidly excised.

  • Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with Krebs-Henseleit solution at a constant pressure. The solution is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion and Arrhythmia Induction: Reperfusion is initiated, which typically induces ventricular arrhythmias.

  • Drug Administration: this compound is administered via the perfusate at various concentrations to assess its ability to convert the arrhythmia to a stable rhythm.

  • Data Acquisition: A pseudo-ECG is recorded throughout the experiment to monitor heart rate and rhythm.

langendorff_workflow cluster_preparation Heart Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Ischemia-Reperfusion Protocol cluster_intervention Drug Intervention & Analysis Anesthesia Anesthetize Rat Excision Excise Heart Anesthesia->Excision Cannulation Cannulate Aorta Excision->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit) Cannulation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Ischemia Induce Global Ischemia Stabilization->Ischemia Reperfusion Initiate Reperfusion (Arrhythmia Induction) Ischemia->Reperfusion Drug_Admin Administer this compound Reperfusion->Drug_Admin ECG_Recording Record Pseudo-ECG Drug_Admin->ECG_Recording Analysis Analyze Antiarrhythmic Effect ECG_Recording->Analysis

Workflow for the Langendorff perfused heart experiment.
Whole-Cell Voltage-Clamp Technique for Ion Channel Analysis

This technique allows for the measurement of ionic currents across the membrane of a single cardiomyocyte.

Protocol:

  • Cell Isolation: Single ventricular myocytes are isolated from rat hearts by enzymatic digestion.

  • Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an internal solution.

  • Cell Plating and Sealing: A suspension of myocytes is placed in a recording chamber on an inverted microscope. A micropipette is brought into contact with a myocyte, and a high-resistance "giga-seal" is formed by applying gentle suction.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and isolate different ion currents (e.g., INa, ICa-L, Ito, Iss, IK1).

  • Drug Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the isolated currents.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as IC₅₀ values.

patch_clamp_workflow cluster_preparation Cell & Pipette Preparation cluster_recording_setup Recording Setup cluster_experiment Voltage-Clamp Experiment cluster_intervention Drug Application & Analysis Cell_Isolation Isolate Ventricular Myocytes Cell_Plating Plate Cells in Recording Chamber Cell_Isolation->Cell_Plating Pipette_Fabrication Fabricate & Fill Micropipette Giga_Seal Form Giga-Seal Pipette_Fabrication->Giga_Seal Cell_Plating->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocols Whole_Cell->Voltage_Protocol Isolate_Currents Isolate Specific Ion Currents Voltage_Protocol->Isolate_Currents Drug_Application Apply this compound Isolate_Currents->Drug_Application Record_Currents Record Ion Currents Drug_Application->Record_Currents Data_Analysis Analyze IC50 Record_Currents->Data_Analysis

Workflow for the whole-cell voltage-clamp experiment.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antiarrhythmic agent due to its multi-channel blocking properties and its unique cardioprotective effects mediated through the NO signaling pathway. The quantitative data from preclinical studies provide a solid foundation for its further development.

Future research should focus on:

  • Investigating the effects of this compound in other arrhythmia models, including those of atrial fibrillation.

  • Elucidating the downstream targets of the NO signaling pathway activated by this compound.

  • Exploring potential proarrhythmic effects, particularly concerning QT prolongation, although initial studies suggest a favorable safety profile compared to other class I and III antiarrhythmic drugs.

  • Conducting pharmacokinetic and pharmacodynamic studies to establish a therapeutic window for this compound.

This in-depth technical guide summarizes the current understanding of this compound as a potential antiarrhythmic agent, providing a valuable resource for the scientific and drug development communities to advance research in this promising area.

References

Liriodenine as a Potential GABA Receptor Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: November 19, 2025

Abstract

Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated biological activity across multiple domains. Notably, recent research has highlighted its role as a γ-aminobutyric acid (GABA) receptor antagonist, primarily within insect models. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound's interaction with GABA receptors. It summarizes the available quantitative data, details the experimental protocols that have been employed to elucidate its mechanism of action, and presents standardized methodologies for future investigations, particularly concerning its potential effects on mammalian GABA receptors. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the complex biological processes and research strategies discussed. While current evidence is confined to invertebrates, this guide serves as a comprehensive resource for researchers aiming to explore the therapeutic and pharmacological potential of this compound as a GABA receptor modulator in mammalian systems.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] GABAergic signaling is mediated by two main classes of receptors: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors.[2] The GABA_A receptor, a ligand-gated chloride ion channel, is a key target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics, which allosterically modulate its function.[3] Antagonists of the GABA_A receptor, such as bicuculline and picrotoxin, are valuable research tools for studying GABAergic transmission and can induce convulsant effects.[2]

This compound is a naturally occurring aporphine alkaloid with a range of reported biological activities, including antimicrobial, anti-cancer, and antiarrhythmic effects.[4][5][6] Recent studies have extended its pharmacological profile to include antagonism of GABA receptors in insects, suggesting a potential new avenue for its application, for instance, as an insecticide.[4] This discovery also raises intriguing questions about its possible interaction with mammalian GABA receptors and its potential as a pharmacological tool or therapeutic lead for neurological disorders. This guide aims to consolidate the existing data on this compound's GABA receptor activity and provide a framework for future research in this area.

GABA_A Receptor Signaling Pathway

The GABA_A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, undergoes a conformational change, opening a central pore permeable to chloride ions (Cl⁻).[7] In most mature neurons, the intracellular chloride concentration is lower than the extracellular concentration, leading to an influx of Cl⁻ upon channel opening. This influx hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus exerting an inhibitory effect on neurotransmission.[2][7] this compound, as a putative antagonist, is thought to interfere with this process, likely by binding to the receptor in a manner that prevents GABA from activating the channel, thereby reducing the inhibitory signal.

Figure 1: GABA_A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Data on this compound's GABA Receptor Antagonism

To date, quantitative data on the antagonist activity of this compound at GABA receptors is limited to studies on insect species. These findings are summarized in the table below. It is important to note that no peer-reviewed studies have yet reported binding affinities (K_i_) or inhibitory concentrations (IC_50_) for this compound on mammalian GABA receptor subtypes.

ParameterSpecies/PreparationValueExperimental MethodReference
IC_50_ Periplaneta americana (American cockroach) acutely isolated neurons~1 µMPatch-clamp electrophysiology (inhibition of GABA-induced currents)[4]
Effective Concentration Drosophila melanogaster (Fruit fly) larval ventral nerve cord20-30 µMExtracellular recordings (reversal of 1 mM GABA inhibitory effect)[4]

Experimental Protocols

This section details the experimental methodologies that have been used to characterize this compound as a GABA receptor antagonist in insects, as well as standard protocols that can be adapted to investigate its effects on mammalian GABA receptors.

Protocols from Insect Studies

The primary study investigating this compound's effect on insect GABA receptors employed electrophysiological techniques.[4]

4.1.1. Ventral Nerve Cord Recordings in Drosophila melanogaster

  • Objective: To assess the effect of this compound on the global inhibitory action of GABA on the central nervous system.

  • Preparation: Larval ventral nerve cords from D. melanogaster were dissected and placed in a saline-filled recording chamber.

  • Recording: A suction electrode was used to record spontaneous neuronal activity from the nerve cord.

  • Procedure:

    • A baseline of spontaneous activity was recorded.

    • GABA (1 mM) was applied to the preparation, which typically results in the inhibition of spontaneous firing.

    • This compound (at concentrations of 20-30 µM) was co-applied with GABA to observe any reversal of the GABA-induced inhibition.

  • Endpoint: Reversal of GABA-induced silencing of neuronal activity, indicating an antagonistic effect.

4.1.2. Patch-Clamp Electrophysiology on Acutely Isolated Cockroach Neurons

  • Objective: To directly measure the effect of this compound on GABA-activated chloride currents at the single-cell level.

  • Preparation: Neurons were acutely isolated from the thoracic ganglia of the American cockroach (Periplaneta americana) and maintained in a culture dish.

  • Recording: Whole-cell patch-clamp recordings were performed on individual neurons.

  • Procedure:

    • The neuron was voltage-clamped at a holding potential of -70 mV.

    • GABA was applied to the cell to evoke an inward chloride current (using a low intracellular chloride concentration).

    • This compound was co-applied with GABA at various concentrations to determine its inhibitory effect on the GABA-induced current.

    • A concentration-response curve was generated to calculate the IC_50_ value.

Recommended Protocols for Mammalian GABA Receptor Investigation

The following are standard, widely-used protocols that are recommended for assessing the potential antagonist activity of this compound on mammalian GABA_A receptors.

4.2.1. Radioligand Binding Assay

  • Objective: To determine if this compound binds to the GABA_A receptor and to quantify its binding affinity (K_i_).

  • Preparation: Cell membranes are prepared from brain tissue (e.g., rat cortex) or from cell lines heterologously expressing specific GABA_A receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 receptors).

  • Procedure:

    • Membranes are incubated with a radiolabeled GABA_A receptor ligand (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine site).

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA).

    • After incubation, the membranes are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC_50_ (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The K_i_ is then determined using the Cheng-Prusoff equation.

4.2.2. Whole-Cell Patch-Clamp Electrophysiology on a Mammalian System

  • Objective: To functionally characterize the effect of this compound on GABA-activated currents in mammalian cells.

  • Preparation: Human embryonic kidney (HEK293) cells stably expressing a specific GABA_A receptor subtype (e.g., α1β2γ2) or primary cultured neurons (e.g., from rat hippocampus or cortex) are used.

  • Procedure:

    • Whole-cell voltage-clamp recordings are established.

    • Cells are held at a potential of -60 mV.

    • A sub-maximal concentration of GABA (e.g., EC_20_ to EC_50_) is applied to elicit a consistent chloride current.

    • This compound is co-applied with GABA at various concentrations.

    • The percentage of inhibition of the GABA-evoked current is measured for each concentration of this compound.

  • Data Analysis: A concentration-response curve is plotted to determine the IC_50_ of this compound's antagonistic effect. The mode of antagonism (competitive vs. non-competitive) can be investigated by analyzing the effect of this compound on the GABA concentration-response curve.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential mammalian GABA_A receptor antagonist.

Experimental_Workflow start Hypothesis: This compound is a mammalian GABA_A receptor antagonist binding_assay Radioligand Binding Assay ([3H]muscimol) start->binding_assay binding_result Determine Ki binding_assay->binding_result electrophysiology Whole-Cell Patch-Clamp (HEK293 or Neurons) binding_result->electrophysiology If binding is observed conclusion Conclusion on this compound's Potential as a GABA_A Receptor Antagonist binding_result->conclusion If no binding electro_result Determine IC50 and Mode of Antagonism electrophysiology->electro_result subtype_panel Screen against a panel of GABA_A Receptor Subtypes electro_result->subtype_panel If functional antagonism is confirmed electro_result->conclusion If no functional antagonism subtype_result Determine Subtype Selectivity subtype_panel->subtype_result in_vivo In Vivo Studies (e.g., animal models of epilepsy or anxiety) subtype_result->in_vivo If potent and/or selective in_vivo_result Assess Behavioral Effects in_vivo->in_vivo_result in_vivo_result->conclusion

Figure 2: Proposed Experimental Workflow for Investigating this compound at Mammalian GABA_A Receptors.

Conclusion and Future Directions

The current body of evidence strongly indicates that this compound is an antagonist of insect GABA receptors, with an IC_50_ value in the low micromolar range.[4] This finding is significant for the development of novel insecticides. However, the activity of this compound on mammalian GABA receptors remains an open and critical question for its potential in neuroscience research and drug development. The structural similarity of this compound to the known GABA antagonist bicuculline suggests that an interaction with mammalian GABA_A receptors is plausible.[4]

Future research should prioritize the investigation of this compound's effects on well-characterized mammalian GABA_A receptor subtypes using the standardized protocols outlined in this guide. Determining its binding affinity, functional antagonist potency, and subtype selectivity will be crucial first steps. Should this compound prove to be a potent and selective antagonist for specific mammalian GABA_A receptor subtypes, it could become a valuable pharmacological tool. Further in vivo studies would then be warranted to explore its effects on the central nervous system and its potential as a lead compound for the development of new therapeutics. This technical guide provides a roadmap for these future investigations, which will be essential in fully elucidating the pharmacological profile of this intriguing natural product.

References

Liriodenine: A Natural Alkaloid with Emerging Insecticidal Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant species, notably within the Annonaceae and Magnoliaceae families.[1][2] Historically recognized for a wide array of biological activities including antimicrobial, antineoplastic, and antifungal properties, recent scientific investigations have unveiled its potential as a novel insecticidal agent.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's insecticidal activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new insecticidal compounds.

Quantitative Data on Insecticidal Activity

The insecticidal efficacy of this compound has been evaluated against several insect species. The following tables summarize the key quantitative data from published studies, providing a comparative look at its potency.

Table 1: Toxicity of this compound against Various Insect Species

Insect SpeciesBioassay MethodParameterValueReference
Anopheles gambiae (Adult Female)Topical ApplicationToxicityMildly Toxic[5]
Aedes aegypti (Adult Female)InjectionMortalityLow (at 50 ng/mosquito)[6]
Periplaneta americana (Neurons)Patch ClampIC₅₀ (GABA-induced currents)~1 µM[5]
Drosophila melanogaster (Larval CNS)ElectrophysiologyEC₅₀ (GABA inhibition reversal)18 µM[6]
Drosophila melanogaster (Larval CNS)ElectrophysiologyEffective Concentration (Neuroexcitation)20-30 µM[5]

Mechanism of Action

Current research strongly suggests that the primary insecticidal mode of action for this compound involves the antagonism of the gamma-aminobutyric acid (GABA) receptor.[5][6] GABA is the principal inhibitory neurotransmitter in the insect central nervous system (CNS). By blocking the GABA receptor, this compound disrupts the normal flow of chloride ions into neurons, leading to hyperexcitation, convulsions, and ultimately, insect death.

Key findings supporting this mechanism include:

  • Neuroexcitatory Effects: this compound has been shown to be neuroexcitatory in the larval ventral nerve cord of Drosophila melanogaster.[5]

  • Reversal of GABA Inhibition: It effectively reverses the inhibitory effects of GABA at concentrations between 20-30 µM.[5]

  • Inhibition of GABA-Induced Currents: In isolated neurons from the American cockroach (Periplaneta americana), this compound inhibited GABA-induced currents with an IC₅₀ value of approximately 1 µM.[5]

  • Behavioral Effects: When injected into Aedes aegypti mosquitoes, this compound caused impaired behavior consistent with reduced CNS activity, where the mosquitoes were unable to fly.[6]

Beyond its effects on the GABA receptor, this compound is also a known inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing persistent neuronal excitation. While its role as a GABA receptor antagonist appears to be the primary insecticidal mechanism, its AChE inhibitory activity could contribute to its overall toxicity profile.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the GABAergic synapse in insects.

GABAPathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Cl- GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Blocks

Caption: Proposed mechanism of this compound as a GABA receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the insecticidal activity of this compound.

Topical Application Bioassay (for Anopheles gambiae)
  • Insect Rearing: Anopheles gambiae mosquitoes are reared under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 h light:dark cycle). Larvae are fed on a standard diet, and adults are provided with a sugar solution.

  • Preparation of this compound Solution: this compound is dissolved in an appropriate solvent, such as ethanol, to prepare a stock solution.[5] Serial dilutions are then made to obtain the desired test concentrations.

  • Application: Adult female mosquitoes are anesthetized (e.g., using CO₂ or cold treatment). A small, precise volume (e.g., 0.1-1 µL) of the this compound solution is applied to the dorsal thorax of each mosquito using a microapplicator.[5] Control groups are treated with the solvent alone.

  • Observation and Data Collection: Treated mosquitoes are placed in observation cages with access to a sugar solution. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Data Analysis: The dose-response data are analyzed using probit analysis to determine the LD₅₀ (median lethal dose).

Electrophysiological Recordings (for Drosophila melanogaster larvae)
  • Preparation of Larvae: Third-instar Drosophila melanogaster larvae are dissected in a saline solution to expose the central nervous system.

  • Recording Setup: The dissected preparation is placed in a recording chamber and continuously perfused with saline. Extracellular recordings are made from the ventral nerve cord using a suction electrode connected to an amplifier.

  • Application of Compounds: A baseline of spontaneous neuronal activity is recorded. GABA (e.g., 1 mM) is then added to the perfusing saline to induce inhibition of neuronal firing.[5][6] Subsequently, different concentrations of this compound (e.g., 20-30 µM) are co-applied with GABA to observe the reversal of inhibition.[5]

  • Data Analysis: The frequency of neuronal firing is measured and analyzed to quantify the neuroexcitatory effects of this compound and its ability to antagonize GABA.[6]

Patch Clamp Electrophysiology (for Periplaneta americana neurons)
  • Neuron Isolation: Neurons are acutely isolated from the central nervous system of the American cockroach.

  • Recording: Whole-cell patch-clamp recordings are performed on the isolated neurons.

  • GABA-Induced Current Measurement: GABA is applied to the neurons to induce an inward chloride current.

  • Inhibition by this compound: this compound is co-applied with GABA at various concentrations to measure the inhibition of the GABA-induced current.

  • Data Analysis: The concentration-response curve for this compound's inhibition of the GABA-induced current is plotted to calculate the IC₅₀ value.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the insecticidal properties of a novel compound like this compound.

ExperimentalWorkflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation A1 Compound Sourcing (e.g., this compound isolation) A2 Primary Bioassays (e.g., Topical Application) A1->A2 A3 Dose-Response Analysis (Calculate LD50/LC50) A2->A3 B1 Electrophysiology (CNS Recordings) A3->B1 If Active B2 Enzyme Inhibition Assays (e.g., AChE) A3->B2 C1 Behavioral Studies (e.g., Repellency, Anti-feedant) A3->C1 B3 Receptor Binding Assays (e.g., GABA Receptor) B1->B3 C2 Synergism Studies (with other insecticides) C1->C2

Caption: A generalized workflow for insecticidal compound evaluation.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of new insecticides. Its primary mode of action as a GABA receptor antagonist is a valuable attribute, particularly in the context of managing insect populations that have developed resistance to other classes of insecticides. However, its in vivo activity appears to be moderate, suggesting that future research should focus on optimizing its structure to enhance potency and bioavailability.[6] Further investigations into its potential synergistic effects with other insecticides and its spectrum of activity against a broader range of pest insects are also warranted. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop novel and effective insect pest management strategies.

References

Liriodenine: A Comprehensive Technical Overview of its Discovery, Historical Research, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liriodenine, a naturally occurring aporphine alkaloid, has been a subject of scientific inquiry for decades, revealing a remarkable breadth of biological activities. First identified in the heartwood of the tulip tree, Liriodendron tulipifera, its presence has since been documented across numerous plant families, most notably the Annonaceae. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, with a focus on its potent cytotoxic and antimicrobial properties. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a curated summary of its quantitative biological data. Furthermore, this document visualizes the key historical milestones and the molecular pathway of this compound-induced apoptosis to facilitate a deeper understanding of its therapeutic potential.

Discovery and Historical Research Overview

This compound was first isolated and named in the mid-20th century from the heartwood of the yellow poplar, Liriodendron tulipifera[1]. Early research focused on its characterization as a nitrogen-containing pigment. However, subsequent investigations, particularly in the late 1960s, began to uncover its significant biological potential, with initial reports highlighting its cytotoxic effects[2].

Throughout the latter half of the 20th century and into the 21st, the scope of this compound research expanded considerably. It was identified in a wide array of plant species, particularly within the Annonaceae family, establishing it as a chemotaxonomic marker for this group[3]. Research efforts have since elucidated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiplatelet, and most notably, anticancer properties[3][4][5].

Key milestones in this compound research include the discovery of its potent inhibitory activity against topoisomerase II, a critical enzyme in DNA replication, providing a mechanistic basis for its cytotoxicity[6][7][8]. More recent studies have delved deeper into its anticancer mechanisms, revealing its ability to induce apoptosis through the mitochondrial signaling pathway and to arrest the cell cycle in various cancer cell lines[3][4][9].

Liriodenine_Discovery_Timeline cluster_discovery Discovery and Early Characterization cluster_biological_activity Elucidation of Biological Activity cluster_mechanism Mechanistic Insights into Anticancer Effects 1960 1960: Isolation and naming of this compound from Liriodendron tulipifera 1969 1969: First report on cytotoxic activity 1960->1969 1970s_1980s 1970s-1980s: Identification in Annonaceae; Reports on antimicrobial and antifungal activity 1969->1970s_1980s 1997 1997: Discovery of Topoisomerase II inhibition 1970s_1980s->1997 2010s 2010s: Detailed studies on apoptosis induction via mitochondrial pathway and cell cycle arrest 1997->2010s Present Present: Ongoing research into therapeutic potential and derivatives 2010s->Present

Figure 1: Timeline of this compound Discovery and Research Milestones.

Quantitative Biological Data

The cytotoxic activity of this compound has been quantified against a variety of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
CAOV-3Ovarian Cancer37.3 ± 1.0624[3]
CAOV-3Ovarian Cancer26.3 ± 0.0748[3]
CAOV-3Ovarian Cancer23.1 ± 1.6272[3]
SKOV-3Ovarian Cancer68.0 ± 1.5624[3]
SKOV-3Ovarian Cancer61.1 ± 3.0948[3]
SKOV-3Ovarian Cancer46.5 ± 1.5572[3]
HEp-2LaryngocarcinomaNot specified, but potentNot specified[5][10]
MCF-7Breast Cancer~1048[9]

Experimental Protocols

Isolation of this compound from Annonaceae Species

This compound is typically isolated from the roots or stems of plants in the Annonaceae family using an acid-base extraction method followed by chromatographic purification.

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., roots of Annona diversifolia) at room temperature and grind it into a fine powder.

  • Alkalinization and Extraction:

    • Moisten the powdered plant material with a saturated solution of sodium carbonate (Na2CO3) and allow it to dry for approximately 48 hours at room temperature[11].

    • Extract the alkaloids from the alkalinized plant material with chloroform (CHCl3) under constant agitation for 1 hour[11].

    • Filter the mixture to separate the chloroform phase.

  • Acid-Base Partitioning:

    • Extract the chloroform phase with a 1 M hydrochloric acid (HCl) solution.

    • Collect the acidic aqueous phase and alkalinize it to a pH of approximately 9.5 with Na2CO3[12].

    • Re-extract the now basic aqueous phase with chloroform[12].

  • Purification:

    • Evaporate the chloroform from the final extract to obtain the crude alkaloid mixture.

    • Further purify the crude extract using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column[3][13]. The mobile phase can be a gradient of methanol and water.

  • Identification:

    • Characterize the purified compound using spectroscopic methods such as 1H-NMR and mass spectrometry to confirm its identity as this compound[12].

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., CAOV-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound and incubate for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Topoisomerase II Inhibition Assay

The inhibitory effect of this compound on topoisomerase II can be assessed in vitro by measuring the decatenation of kinetoplast DNA (kDNA).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II, kDNA, and ATP in a suitable buffer.

  • This compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA products on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA, which remains in the well, while decatenated DNA migrates into the gel as relaxed circles.

Molecular Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This process involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases[5][9][10].

Liriodenine_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_regulation Upstream Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mito_Perm Mitochondrial Permeability Transition Bcl2->Mito_Perm Inhibits Bax->Mito_Perm Promotes Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Casp9 Caspase-9 (Initiator) Cyto_C->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Liriodenine from Liriodendron tulipifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine is a naturally occurring aporphine alkaloid found in various plant species, including the tulip tree, Liriodendron tulipifera. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These attributes make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the isolation and purification of this compound from the bark and leaves of Liriodendron tulipifera, enabling researchers to obtain high-purity material for their studies.

This compound exerts its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating the tumor suppressor protein p53.[1][2][3] This leads to a cascade of events, including the activation of caspases, key enzymes in the apoptotic process.[2][4] Furthermore, this compound can trigger the intrinsic apoptotic pathway by increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c.[4][5][6] This process is regulated by the Bcl-2 family of proteins, with this compound promoting the expression of pro-apoptotic members like Bax while suppressing anti-apoptotic members like Bcl-2.[2][4]

Data Presentation

The following table summarizes quantitative data from representative isolation and purification experiments.

Plant MaterialStarting AmountExtraction MethodCrude Extract YieldFraction/Purified CompoundYield/AmountReference
L. tulipifera Bark300 gEthanolic extraction followed by acid-base partitioning20 g (crude ethanolic extract), 0.23 g (basic extract)Fr-I3 mgGraziose et al.
Fr-II22 mgGraziose et al.
Fr-III42 mgGraziose et al.
Fr-IV28 mgGraziose et al.
L. tulipifera Leaves100 gMethanolic extraction followed by chloroform partitioning2.9 g (crude chloroform extract)--Graziose et al.
L. tulipifera Leaves6.97 gMethanolic extraction140.5 mg--Johnson et al.

Experimental Protocols

Protocol 1: Isolation of this compound from Liriodendron tulipifera Bark

This protocol details an acid-base extraction method followed by purification using preparative High-Performance Liquid Chromatography (HPLC).

1. Plant Material Preparation:

  • Collect fresh bark from Liriodendron tulipifera.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight.

  • Once completely dry, grind the bark into a fine powder using a mechanical grinder.

2. Extraction: a. Defatting:

  • Macerate 300 g of the powdered bark in 3 L of hexane for 24 hours at room temperature to remove nonpolar constituents.
  • Filter the mixture and discard the hexane. Allow the bark powder to air dry completely. b. Ethanolic Extraction:
  • Macerate the defatted bark powder in 3 L of 95% ethanol for 48 hours at room temperature. Repeat the extraction process once more with fresh ethanol.
  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Partitioning: a. Acidify the crude ethanolic extract with a 3% hydrochloric acid solution. b. Extract the acidified solution three times with an equal volume of chloroform to remove neutral and acidic compounds. Discard the chloroform layers. c. Basify the remaining aqueous layer with 5 N ammonium hydroxide solution until it is alkaline. d. Extract the basified solution three times with an equal volume of chloroform. This will extract the alkaloids, including this compound. e. Combine the chloroform extracts and concentrate them under reduced pressure to yield the basic alkaloid extract.

4. Purification by Preparative HPLC:

  • Column: Waters RP-8 (300 x 19.0 mm, 7 µm)

  • Mobile Phase: A gradient of 30-95% methanol in water containing 0.01% trifluoroacetic acid (TFA).

  • Flow Rate: 10 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Dissolve the basic alkaloid extract in a minimal amount of the initial mobile phase.

    • Inject the dissolved extract onto the preparative HPLC system.

    • Collect fractions based on the elution profile. This compound is a yellow compound and should be visible.

    • Analyze the collected fractions for purity using analytical HPLC or other suitable methods.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: Isolation of this compound from Liriodendron tulipifera Leaves

This protocol outlines a method using solvent extraction and fractionation by Solid-Phase Extraction (SPE) followed by semi-preparative HPLC.

1. Plant Material Preparation:

  • Collect fresh leaves from Liriodendron tulipifera.

  • Air-dry the leaves and grind them into a fine powder.

2. Extraction: a. Methanolic Extraction:

  • Macerate 100 g of the powdered leaves in 1 L of 80% methanol for 24 hours at room temperature. Repeat the extraction twice.
  • Combine the methanolic extracts and concentrate them under reduced pressure to a volume of approximately 300 mL. b. Liquid-Liquid Partitioning:
  • Extract the concentrated aqueous methanolic solution three times with an equal volume of chloroform.
  • Combine the chloroform extracts and dry them to yield the crude chloroform extract.

3. Fractionation by Solid-Phase Extraction (SPE):

  • Stationary Phase: C18 SPE cartridge.

  • Elution:

    • Condition the C18 cartridge with methanol followed by water.

    • Load the crude chloroform extract (dissolved in a minimal amount of methanol) onto the cartridge.

    • Elute with a stepwise gradient of increasing methanol in water (e.g., 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, 100% MeOH).

    • Collect each fraction separately.

4. Purification by Semi-Preparative HPLC:

  • Column: Kinetex 5 µm C18 (250 x 10 mm)

  • Mobile Phase: 60% acetonitrile in water with 0.05% formic acid.

  • Flow Rate: 3.0 mL/min

  • Procedure:

    • Analyze the fractions from the SPE by analytical HPLC to identify the fraction(s) containing this compound.

    • Pool the this compound-rich fractions and concentrate them.

    • Inject the concentrated fraction onto the semi-preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_bark Protocol 1: Bark cluster_leaves Protocol 2: Leaves b_start Dried, Powdered Bark b_defat Defatting (Hexane) b_start->b_defat b_extract Ethanolic Extraction b_defat->b_extract b_partition Acid-Base Partitioning b_extract->b_partition b_purify Preparative HPLC b_partition->b_purify b_end Purified this compound b_purify->b_end l_start Dried, Powdered Leaves l_extract Methanolic Extraction l_start->l_extract l_partition Chloroform Partitioning l_extract->l_partition l_spe Solid-Phase Extraction (SPE) l_partition->l_spe l_purify Semi-Preparative HPLC l_spe->l_purify l_end Purified this compound l_purify->l_end

Caption: Experimental workflows for the isolation of this compound.

signaling_pathway cluster_p53 p53-Mediated Apoptosis cluster_intrinsic Intrinsic Apoptotic Pathway This compound This compound p53 p53 Upregulation This compound->p53 induces bcl2 Bcl-2 Downregulation This compound->bcl2 inhibits bax Bax Upregulation This compound->bax activates apoptosis_p53 Apoptosis p53->apoptosis_p53 leads to mito Mitochondrial Membrane Permeability Increase bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_intrinsic Apoptosis caspase3->apoptosis_intrinsic

Caption: this compound-induced apoptotic signaling pathways.

References

Application Note: Quantification of Liriodenine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an aporphine alkaloid found in various plant families such as Magnoliaceae and Annonaceae, has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is sensitive, specific, and compliant with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., bark, leaves).

Materials:

  • Dried, powdered plant material

  • 95% Ethanol

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filter

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material.

  • Perform Soxhlet extraction with 150 mL of 95% ethanol for 4 hours.

  • Concentrate the resulting extract to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in 10 mL of HPLC-grade methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Methanol
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL. These solutions are used to construct the calibration curve.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 2: Linearity and Range
ParameterResult
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Regression Equation y = mx + c
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.21.5
100101.51.2
15098.91.8
Table 4: Precision
Parameter% RSD
Intra-day Precision (n=6) < 2.0
Inter-day Precision (n=6) < 2.0
Table 5: Sensitivity
ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Dried Plant Material extraction Soxhlet Extraction (95% Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration dissolution Redissolution (Methanol) concentration->dissolution filtration Filtration (0.45 µm Syringe Filter) dissolution->filtration injection HPLC Injection filtration->injection separation C18 Reverse-Phase Separation injection->separation detection DAD Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification result Final Result (this compound Concentration) quantification->result

Caption: Experimental workflow for this compound quantification.

Conclusion

The described RP-HPLC method provides a reliable and efficient tool for the quantification of this compound in plant extracts and other matrices. The method is validated to be linear, accurate, precise, and sensitive, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed protocols and validation data presented herein can be readily adopted by laboratories equipped with standard HPLC instrumentation.

Protocol for Liriodenine Extraction Using Macroporous Resin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liriodenine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anticancer properties. This document provides a detailed protocol for the extraction and purification of this compound from a crude plant extract utilizing macroporous resin chromatography. This method offers a simple, efficient, and scalable approach for obtaining this compound, suitable for research and preliminary drug development purposes. The selection of an appropriate macroporous resin is crucial for the successful separation of alkaloids. Nonpolar or weakly polar resins are generally favored for alkaloid purification.

Data Presentation

Table 1: Physical Properties of Macroporous Resins Commonly Used for Alkaloid Separation

Resin TypePolaritySpecific Surface Area (m²/g)Average Pore Diameter (nm)Particle Size (mm)
D101 Nonpolar480-52013-140.3-1.25
AB-8 Weakly Polar480-52013-140.3-1.25
HPD-100 Nonpolar>4808-100.25-1.25
X-5 Nonpolar---
NKA-9 Polar---

Experimental Protocols

This protocol is a comprehensive guide for the extraction and purification of this compound.

Materials and Reagents
  • Crude this compound-containing plant extract

  • Macroporous resin (D101 or AB-8 are recommended)[1]

  • Ethanol (95%, analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Deionized water

  • Chromatography column

  • Peristaltic pump

  • pH meter

  • Rotary evaporator

  • Freeze dryer

Macroporous Resin Pretreatment

Proper pretreatment of the macroporous resin is essential for optimal performance.

  • Soak the required amount of macroporous resin in 95% ethanol for 24 hours to swell the resin beads and remove any residual monomers and porogenic agents.

  • Wash the resin with deionized water until the effluent is free of the smell of ethanol.

  • Sequentially wash the resin with 2-3 bed volumes (BV) of 5% HCl solution, followed by deionized water until the effluent is neutral.

  • Then, wash with 2-3 BV of 2% NaOH solution, followed by deionized water until the effluent is neutral.[2]

  • The pretreated resin is now ready for packing into the chromatography column.

Sample Preparation and Loading
  • Dissolve the crude plant extract in an appropriate solvent. The solubility of this compound is pH-dependent, with higher solubility at acidic pH.[3] Therefore, dissolving the extract in a slightly acidic aqueous solution (pH 4-5) is recommended to ensure the this compound is in a soluble, ionized form, which can influence adsorption.

  • Filter the sample solution to remove any particulate matter.

  • Load the prepared sample solution onto the pretreated and packed macroporous resin column at a controlled flow rate of 1-2 BV/h.

Washing

After loading the sample, wash the column to remove impurities that have not been adsorbed onto the resin.

  • Wash the column with 2-3 BV of deionized water at a flow rate of 2-3 BV/h to remove unbound sugars, salts, and other polar compounds.

Elution

Elute the adsorbed this compound from the resin using a suitable solvent. A stepwise gradient of ethanol is often effective for eluting alkaloids.

  • Begin elution with a low concentration of ethanol (e.g., 30% ethanol) to remove weakly bound impurities.

  • Increase the ethanol concentration in a stepwise manner (e.g., 50%, 70%, 95%) to desorb compounds with increasing affinity for the resin. This compound is expected to elute at a mid-to-high ethanol concentration. For similar alkaloids, 40-80% ethanol has been shown to be an effective eluent.[4][5]

  • Collect fractions of the eluate and monitor the presence of this compound using a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing pure this compound.

Post-Elution Processing
  • Combine the this compound-rich fractions.

  • Concentrate the pooled solution using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilize the concentrated aqueous solution to obtain purified this compound powder.

Resin Regeneration

After use, the macroporous resin can be regenerated for subsequent use.

  • Wash the column with 2-3 BV of the highest concentration of ethanol used in the elution step (e.g., 95% ethanol) to remove any remaining organic compounds.

  • Sequentially wash with 2-3 BV of 2% NaOH solution, followed by deionized water until neutral.

  • Then, wash with 2-3 BV of 5% HCl solution, followed by deionized water until neutral.

  • Store the regenerated resin in deionized water or a suitable storage solution as per the manufacturer's instructions.

Visualizations

Experimental Workflow

Liriodenine_Extraction_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_post Post-Processing plant_material Crude Plant Extract sample_prep Sample Preparation (Acidic Solution) plant_material->sample_prep resin_pretreatment Resin Pretreatment column_packing Column Packing resin_pretreatment->column_packing sample_loading Sample Loading (1-2 BV/h) sample_prep->sample_loading column_packing->sample_loading washing Washing (Deionized Water) sample_loading->washing Unbound Impurities elution Stepwise Elution (Ethanol Gradient) washing->elution fraction_collection Fraction Collection & Analysis elution->fraction_collection concentration Concentration (Rotary Evaporation) fraction_collection->concentration purification Purified this compound (Lyophilization) concentration->purification Liriodenine_Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound bax Bax Activation This compound->bax bcl2 Bcl-2 Inhibition This compound->bcl2 mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes: Evaluating Liriodenine-Induced Cytotoxicity using the Trypan Blue Exclusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liriodenine, a natural aporphine alkaloid found in various plant species, has demonstrated significant antitumor properties across multiple cancer cell lines.[1][2] Its mechanism of action often involves the induction of apoptosis, or programmed cell death, making it a compound of interest for cancer drug development.[1][3] A fundamental step in assessing the efficacy of a potential anticancer agent like this compound is to quantify its effect on cell viability. The Trypan Blue Exclusion Assay is a widely used, simple, and cost-effective method for this purpose.[4][5][6]

Principle of the Trypan Blue Exclusion Assay

The assay is based on the principle that viable cells possess intact cell membranes, which are impermeable to certain dyes like trypan blue.[4][7][8] In contrast, non-viable cells, which have compromised membrane integrity, readily take up the dye and appear blue when observed under a light microscope.[6][7][9] By counting the number of stained (non-viable) and unstained (viable) cells, the percentage of viable cells in a population can be determined.[9][10]

Application for this compound Viability Studies

The Trypan Blue Exclusion Assay is an effective method to determine the dose-dependent and time-course effects of this compound on cancer cell viability. Researchers can treat cell cultures with varying concentrations of this compound for different durations and then use this assay to quantify the resulting cell death. This data is crucial for determining the IC50 (half-maximal inhibitory concentration) of this compound and for understanding its cytotoxic potential.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the effect of this compound on the viability of a hypothetical cancer cell line (e.g., human laryngocarcinoma HEp-2 cells) using the Trypan Blue Exclusion Assay.

Table 1: Dose-Dependent Effect of this compound on Cell Viability after 48 hours

This compound Concentration (µM)Total Cells CountedViable Cells (Unstained)Non-Viable Cells (Blue)Percent Viability (%)
0 (Control)5104951597.1
14904414990.0
545033811275.1
1042023118955.0
2538011426630.0
503505329715.1

Table 2: Time-Course Effect of 10 µM this compound on Cell Viability

Incubation Time (hours)Total Cells CountedViable Cells (Unstained)Non-Viable Cells (Blue)Percent Viability (%)
05054901597.0
124954217485.1
2447033413671.1
4842023118955.0
7239015623440.0

Experimental Protocols

Materials

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cancer cell line of interest (e.g., HEp-2, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.4% Trypan Blue solution

  • Hemocytometer with coverslip

  • Light microscope

  • Micropipettes and sterile tips

  • Microcentrifuge tubes

  • Cell counter (optional)

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Seed the desired cancer cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Incubate the cells overnight to allow for adherence and recovery.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Trypan Blue Exclusion Assay

  • Cell Harvesting: Following incubation, detach the adherent cells using trypsin and resuspend them in complete medium to inactivate the trypsin. For suspension cells, gently pipette to create a single-cell suspension.

  • Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 100 x g for 5 minutes.[4][6]

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of sterile PBS.[4][6] It is important to use a protein-free solution as serum proteins can be stained by Trypan Blue, leading to inaccurate results.[4][11]

  • Staining: In a clean microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[9] Gently pipette to mix.

  • Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes.[4] Avoid longer incubation times as this can lead to the staining of viable cells.[4][11]

  • Loading the Hemocytometer: Carefully load 10 µL of the cell-trypan blue mixture into the chamber of a clean hemocytometer.

  • Cell Counting: Place the hemocytometer on the stage of a light microscope. Count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares of the hemocytometer grid.

  • Calculations:

    • Total Cells/mL = (Total number of cells counted / Number of squares counted) x Dilution factor x 10^4

    • Viable Cells/mL = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10^4

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100[9]

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assay Trypan Blue Assay cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cancer Cells overnight_incubation Overnight Incubation cell_seeding->overnight_incubation liriodenine_treatment Treat with this compound Concentrations overnight_incubation->liriodenine_treatment incubation Incubate for Desired Time liriodenine_treatment->incubation harvest_cells Harvest Cells incubation->harvest_cells resuspend_pbs Resuspend in PBS harvest_cells->resuspend_pbs add_trypan_blue Add 0.4% Trypan Blue resuspend_pbs->add_trypan_blue load_hemocytometer Load Hemocytometer add_trypan_blue->load_hemocytometer microscopy Microscopic Examination load_hemocytometer->microscopy count_cells Count Viable and Non-viable Cells microscopy->count_cells calculate_viability Calculate Percent Viability count_cells->calculate_viability

Caption: Experimental workflow for this compound viability studies.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53.[1][2][12] Activated p53 can then modulate the expression of proteins in the Bcl-2 family, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

signaling_pathway This compound This compound p53 p53 Upregulation This compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound-induced p53-mediated apoptosis pathway.

References

Application Notes and Protocols: Acridine Orange/Propidium Iodide (AO/PI) Staining for Liriodenine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Acridine Orange/Propidium Iodide (AO/PI) double staining to identify and quantify apoptosis in cells treated with Liriodenine. This method is a rapid and straightforward fluorescence-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Introduction

This compound, an aporphine alkaloid found in various plant species, has demonstrated significant antitumor effects by inducing apoptosis in several cancer cell lines.[1][2][3][4] A key technique to evaluate apoptosis is the Acridine Orange/Propidium Iodide (AO/PI) staining assay.

Principle of AO/PI Staining:

This assay is based on the differential uptake of the two fluorescent dyes, Acridine Orange (AO) and Propidium Iodide (PI).

  • Acridine Orange (AO): A cell-permeable nucleic acid dye that stains both live and dead cells. It intercalates with double-stranded DNA to emit green fluorescence. In apoptotic cells, chromatin condensation leads to more concentrated staining, resulting in a brighter green fluorescence.[5]

  • Propidium Iodide (PI): A cell-impermeable nucleic acid dye. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[6][7] Upon binding to DNA, it emits red fluorescence.[7]

Due to Förster resonance energy transfer (FRET), when both dyes are present in a cell with a compromised membrane, the emission from PI masks that of AO, leading to a red fluorescence.[6][7] This allows for the differentiation of cell populations based on their fluorescence profiles.

Experimental Protocol

This protocol is a synthesized guideline for performing AO/PI staining on cells treated with this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Acridine Orange (AO) staining solution (e.g., 100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)

  • Fluorescence microscope with appropriate filters

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells of interest (e.g., CAOV-3, HEp-2, MCF-7) in a suitable culture vessel (e.g., 6-well plate, T-25 flask) at a density of approximately 1 x 10^6 cells/mL.[3][8]

    • Incubate the cells for 24 hours to allow for attachment.

    • Treat the cells with varying concentrations of this compound (e.g., based on a predetermined IC50 value, such as 37.3 µM for CAOV-3 cells) and a vehicle control (e.g., DMSO).[3]

    • Incubate for different time points (e.g., 24, 48, 72 hours).[3]

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them. It is important to collect both floating and adherent cells to account for all apoptotic cells.[8]

    • Centrifuge the cell suspension at 300 x g for 10 minutes.[8]

    • Discard the supernatant and wash the cell pellet twice with PBS.[8]

  • Staining:

    • Resuspend the cell pellet in a suitable volume of PBS or 1X staining buffer.[5]

    • Prepare a fresh staining solution containing both AO and PI. A common final concentration is 10 µg/mL for both dyes.[3]

    • Add the AO/PI staining solution to the cell suspension. For example, add 10 µL of AO (10 µg/mL) and 10 µL of PI (10 µg/mL) to the cell suspension.[3] Alternatively, a premixed solution can be used.

    • Incubate at room temperature in the dark for 5-10 minutes. The staining is rapid, and prolonged incubation should be avoided.[5][7]

  • Microscopic Analysis:

    • Place a small volume (e.g., 10 µL) of the stained cell suspension onto a clean microscope slide and cover with a coverslip.[8]

    • Observe the cells under a fluorescence microscope within 30 minutes, as the fluorescence may fade.[8]

    • Capture images using appropriate filters for green and red fluorescence.

  • Quantification:

    • Count at least 200 cells per sample and categorize them based on their morphology and fluorescence:

      • Viable cells: Normal green nucleus.[9]

      • Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.[9]

      • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.[9][10]

      • Necrotic cells: Uniformly red nucleus.[9]

    • Calculate the percentage of cells in each category.

Data Presentation

The following table presents representative quantitative data for this compound-induced apoptosis in a hypothetical cancer cell line, as determined by AO/PI staining and fluorescence microscopy.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (24h) 95 ± 2.53 ± 0.81 ± 0.31 ± 0.2
This compound (IC50) (24h) 70 ± 3.118 ± 1.510 ± 1.22 ± 0.5
Control (48h) 93 ± 2.84 ± 1.02 ± 0.51 ± 0.3
This compound (IC50) (48h) 45 ± 4.225 ± 2.127 ± 2.53 ± 0.7
Control (72h) 91 ± 3.05 ± 1.23 ± 0.61 ± 0.4
This compound (IC50) (72h) 20 ± 3.522 ± 2.853 ± 4.15 ± 1.1

Data are presented as mean ± standard deviation and are for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed Cells (e.g., 1x10^6 cells/mL) B Incubate for 24h A->B C Treat with this compound (IC50) and Vehicle Control B->C D Incubate for 24, 48, 72h C->D E Harvest Adherent and Floating Cells D->E Proceed to Harvest F Centrifuge (300 x g, 10 min) E->F G Wash Pellet with PBS (2x) F->G H Resuspend in PBS G->H I Add AO/PI Staining Solution H->I Proceed to Staining J Incubate (5-10 min, dark) I->J K Fluorescence Microscopy J->K L Quantify Cell Populations K->L

Caption: Experimental workflow for AO/PI staining of this compound-treated cells.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the intrinsic pathway, often involving the p53 tumor suppressor protein.[1][2] In some cancer cells, this compound treatment leads to the upregulation of p53.[1][11] This can, in turn, modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[3][4][11] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial permeability, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[3][4]

G cluster_pathway This compound-Induced Apoptosis Pathway This compound This compound p53 p53 Upregulation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Increase Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: DNA Laddering Assay for Liriodenine-Induced DNA Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing the DNA laddering assay to detect and analyze DNA fragmentation induced by Liriodenine, a naturally occurring aporphine alkaloid. This compound has been shown to exhibit anticancer properties by inducing apoptosis in various cancer cell lines. A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a characteristic "ladder" on an agarose gel. This document outlines the principles of the assay, a step-by-step protocol for cell treatment and DNA extraction, and methods for data analysis and interpretation. Additionally, it includes a summary of the signaling pathway involved in this compound-induced apoptosis and representative data.

Introduction

This compound is a bioactive compound that has garnered significant interest for its potential as a chemotherapeutic agent. Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells. One of the key biochemical events in the apoptotic cascade is the activation of endonucleases that cleave DNA at the vulnerable linker regions between nucleosomes. This process generates DNA fragments of approximately 180-200 base pairs and its multiples.

The DNA laddering assay is a well-established and cost-effective method to qualitatively and semi-quantitatively assess this hallmark of apoptosis.[1][2] By extracting DNA from cells treated with this compound and separating the fragments via agarose gel electrophoresis, researchers can visualize the extent of DNA fragmentation. The appearance of a distinct ladder pattern is indicative of apoptosis, whereas a smear may suggest necrosis, and a single high-molecular-weight band indicates healthy, non-apoptotic cells.[1]

This compound-Induced Apoptosis Signaling Pathway

This compound has been demonstrated to induce apoptosis through the intrinsic (mitochondrial) pathway in several cancer cell lines, including human ovarian cancer (CAOV-3) and breast cancer (MCF-7) cells.[3][4][5] The process is initiated by cellular stress induced by this compound, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[4][5] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[4][5] Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[3][4][5] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including the inhibitor of caspase-activated DNase (ICAD). The cleavage of ICAD releases caspase-activated DNase (CAD), which then translocates to the nucleus and systematically degrades DNA, resulting in the characteristic DNA laddering observed in apoptotic cells.[1] Some studies also suggest the involvement of the p53 tumor suppressor protein in this compound-induced apoptosis.[3][6]

Liriodenine_Apoptosis_Pathway This compound This compound Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 ICAD_CAD ICAD/CAD complex Caspase3->ICAD_CAD cleaves ICAD CAD Active CAD ICAD_CAD->CAD Nucleus Nucleus CAD->Nucleus DNA_Fragmentation DNA Fragmentation (Laddering) Nucleus->DNA_Fragmentation leads to

Caption: this compound-induced apoptotic signaling pathway leading to DNA fragmentation.

Experimental Protocols

Materials and Reagents
  • Cell Culture:

    • Cancer cell line of interest (e.g., CAOV-3, MCF-7)

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound Treatment:

    • This compound stock solution (dissolved in DMSO)

    • Vehicle control (DMSO)

  • DNA Extraction:

    • TES Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)

    • RNase A solution (10 mg/mL)

    • Proteinase K solution (20 mg/mL)

    • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

    • Chloroform:Isoamyl Alcohol (24:1)

    • 3 M Sodium Acetate, pH 5.2

    • 100% Ethanol (ice-cold)

    • 70% Ethanol (ice-cold)

    • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose Gel Electrophoresis:

    • Agarose

    • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

    • 6x DNA Loading Dye

    • DNA ladder marker (e.g., 100 bp ladder)

    • Ethidium Bromide or other nucleic acid stain (e.g., SYBR Safe)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge (refrigerated)

    • Microcentrifuge

    • Water bath or heat block (37°C and 50°C)

    • Agarose gel electrophoresis system (gel tank, power supply)

    • UV transilluminator and gel documentation system

Experimental Workflow

DNA_Laddering_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_dna_extraction DNA Extraction cluster_electrophoresis Analysis Cell_Seeding Seed cells in culture plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (e.g., 37 µM for 72h) Incubation1->Treatment Incubation2 Incubate for desired time Treatment->Incubation2 Cell_Harvesting Harvest adherent and floating cells Incubation2->Cell_Harvesting Cell_Lysis Lyse cells with TES buffer Cell_Harvesting->Cell_Lysis RNase_Treatment Treat with RNase A Cell_Lysis->RNase_Treatment ProteinaseK_Treatment Treat with Proteinase K RNase_Treatment->ProteinaseK_Treatment Phenol_Chloroform Phenol:Chloroform extraction ProteinaseK_Treatment->Phenol_Chloroform DNA_Precipitation Precipitate DNA with Ethanol Phenol_Chloroform->DNA_Precipitation DNA_Wash Wash DNA with 70% Ethanol DNA_Precipitation->DNA_Wash DNA_Resuspension Resuspend DNA in TE buffer DNA_Wash->DNA_Resuspension Gel_Prep Prepare 1.5% Agarose Gel Sample_Loading Load DNA samples and marker Gel_Prep->Sample_Loading Electrophoresis Run electrophoresis at low voltage Sample_Loading->Electrophoresis Visualization Visualize DNA under UV light Electrophoresis->Visualization

Caption: Experimental workflow for the DNA laddering assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed the desired cancer cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 37, 50 µM) for a specified time course (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included. A positive control for apoptosis (e.g., staurosporine) is also recommended.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently scrape them in the medium.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

  • DNA Extraction:

    • Resuspend the cell pellet (from approximately 1-5 x 10^6 cells) in 0.5 mL of TES Lysis Buffer. Vortex vigorously to lyse the cells.[1]

    • Add 20 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes.[1]

    • Add 20 µL of Proteinase K (20 mg/mL) and incubate at 50°C for at least 90 minutes or overnight.[1]

    • Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at 12,000 x g for 5 minutes. Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

    • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C for at least 1 hour (or overnight).

    • Pellet the DNA by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C. Discard the supernatant and air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA pellet in 20-50 µL of TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5% agarose gel in 1x TAE buffer containing a nucleic acid stain (e.g., 0.5 µg/mL ethidium bromide).

    • Mix 10-20 µL of each DNA sample with 6x loading dye.

    • Load the samples and a DNA ladder marker into the wells of the gel.

    • Run the gel at a low voltage (e.g., 50-70 V) for 2-3 hours to ensure good separation of the fragments.[1]

    • Visualize the DNA fragments under a UV transilluminator and capture an image using a gel documentation system.

Data Presentation and Analysis

The primary result of a DNA laddering assay is the visualization of DNA fragments on an agarose gel.

  • Negative Control (Untreated/Vehicle): A single, high-molecular-weight band at the top of the gel.

  • Positive Apoptotic Sample (this compound-treated): A characteristic ladder of DNA fragments with sizes that are multiples of ~180-200 bp.

  • Necrotic Sample: A smear of DNA fragments of various sizes, rather than distinct bands.

For a more quantitative analysis, densitometry can be performed on the gel image using software such as ImageJ.[7] This allows for the measurement of the intensity of the DNA laddering bands relative to the high-molecular-weight DNA.

Representative Quantitative Data

The following table presents hypothetical densitometry data for a DNA laddering assay of CAOV-3 cells treated with this compound for 72 hours. The "Apoptotic DNA Fraction" is calculated as the densitometric value of the laddering region divided by the total densitometric value of the entire lane.

This compound Concentration (µM)High-Molecular-Weight DNA (Arbitrary Units)Laddered DNA (Arbitrary Units)Total DNA (Arbitrary Units)Apoptotic DNA Fraction (%)
0 (Control)98,5001,500100,0001.5
1085,20014,800100,00014.8
2565,70034,300100,00034.3
3742,10057,900100,00057.9
5030,90069,100100,00069.1

Note: This data is for illustrative purposes only and actual results may vary depending on the cell line, experimental conditions, and this compound batch.

Troubleshooting

IssuePossible CauseSuggested Solution
No DNA ladder in treated cells Insufficient this compound concentration or incubation time.Perform a dose-response and time-course experiment.
Cell line is resistant to this compound-induced apoptosis.Use a positive control for apoptosis to validate the assay.
Loss of small DNA fragments during extraction.Be careful during the ethanol precipitation and washing steps.
Smear instead of a ladder DNA overload in the gel lane.Load less DNA.
High percentage of necrotic cells.Harvest cells earlier or use a lower concentration of this compound.
DNA degradation by DNases.Use sterile, DNase-free reagents and tips.
Weak or faint bands Insufficient number of apoptotic cells.Start with a higher number of cells for DNA extraction.
Poor DNA recovery.Optimize the DNA extraction protocol.
High-molecular-weight band in all lanes Incomplete apoptosis.Increase incubation time or this compound concentration.
Non-apoptotic cells in the population.This is expected; the ladder represents the apoptotic fraction.

Conclusion

The DNA laddering assay is a robust and visually intuitive method for detecting a key hallmark of apoptosis induced by this compound. By following the detailed protocol provided in these application notes, researchers can effectively assess the pro-apoptotic potential of this compound and gain insights into its mechanism of action. For more quantitative and sensitive detection of apoptosis, this assay can be complemented with other methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.

References

Application Note: Analysis of Caspase-3 & Caspase-9 Activation by Liriodenine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated significant antitumor properties across multiple cancer cell lines.[1][2] Its mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anticancer therapies. Apoptosis is executed by a family of cysteine proteases known as caspases. This application note details the mechanism of this compound-induced apoptosis and provides protocols for measuring the activity of two key caspases: caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase).

This compound has been shown to trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.[3][4][5] This pathway involves the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.[3][4] Measuring the activity of these specific caspases is a reliable method to quantify the pro-apoptotic effects of this compound on cancer cells.

This compound's Apoptotic Signaling Pathway

This compound initiates apoptosis in several cancer cell types, such as human laryngocarcinoma and breast cancer cells, by upregulating the p53 tumor suppressor protein.[1][2][6] This upregulation leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[1] The shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[3][7] Cytosolic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome, which recruits and activates pro-caspase-9.[8] Activated caspase-9 subsequently cleaves and activates pro-caspase-3, the primary executioner caspase.[3][4] Active caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

G cluster_input cluster_upstream cluster_mito cluster_caspase_cascade cluster_output This compound This compound p53 p53 Upregulation This compound->p53 induces Bcl2 Bcl-2 Inhibition p53->Bcl2 inhibits Bax Bax Activation p53->Bax activates Mito Mitochondria Bcl2->Mito Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A 1. Cell Culture & Plating (e.g., CAOV-3, MCF-7) B 2. Treatment Treat cells with this compound. Include untreated and vehicle controls. A->B C 3. Cell Lysis Harvest and lyse cells on ice using a chilled lysis buffer. B->C D 4. Protein Quantification (Optional but Recommended) Determine protein concentration of lysates (e.g., Bradford or BCA assay). C->D E 5. Caspase Reaction Setup Add lysate to 96-well plate with assay buffer and specific substrate: - Ac-DEVD-pNA/AFC for Caspase-3 - Ac-LEHD-pNA/AFC for Caspase-9 D->E F 6. Incubation Incubate at 37°C for 1-2 hours, protected from light. E->F G 7. Signal Detection Measure signal using a plate reader: - Absorbance at 405 nm (pNA) - Fluorescence at Ex/Em ~400/505 nm (AFC) F->G H 8. Data Analysis Calculate fold-increase in caspase activity relative to the untreated control. G->H

References

Application Notes and Protocols: In Vivo Antifungal Efficacy Model for Liriodenine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data on the antifungal properties of Liriodenine and a detailed protocol for evaluating its in vivo efficacy in a murine model of systemic fungal infection.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the Annonaceae family.[1] It has demonstrated a range of biological activities, including antibacterial, antiprotozoal, and antifungal properties.[2] In vitro studies have confirmed its fungicidal activity against several clinically relevant fungi, including species of Cryptococcus and Candida.[1][2] This document outlines the current understanding of this compound's antifungal potential and provides a robust protocol for assessing its therapeutic efficacy in a preclinical animal model.

In Vitro Antifungal Activity of this compound

This compound has been evaluated against a variety of fungal pathogens, demonstrating potent activity. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency.

Fungal SpeciesStrain(s)MIC Range (µg/mL)Reference
Cryptococcus neoformans complex30 clinical strains3.9 - 62.5[1]
Cryptococcus gattii complex30 clinical strains3.9 - 62.5[1]
Cryptococcus neoformansATCC 2895762.5[2]
Cryptococcus gattiiATCC AFLP462.5[2]
Candida spp.Various125 - 250[2]
Candida krusei-250[2]
Paracoccidioides spp.3 of 8 strains31.2 - 250[2]
Histoplasma capsulatum-1.95[2]

In Vivo Pharmacokinetics and Safety in Mice

Preliminary in vivo studies have been conducted to assess the absorption and safety of this compound in BALB/c mice.

Animal ModelDoses Administered (by gavage)Key FindingsReference
BALB/c mice0.75 mg/kg and 1.50 mg/kgBetter absorption observed at the lower dose. No histopathological alterations were found in the digestive tract at the tested doses.[1][3]

Proposed Antifungal Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated, but several potential pathways have been proposed based on its observed effects.

cluster_mechanisms Potential Antifungal Mechanisms cluster_outcomes Cellular Consequences This compound This compound Topoisomerase Inhibition of Topoisomerase II This compound->Topoisomerase Melanin Inhibition of Melanin Synthesis This compound->Melanin Iron Disruption of Iron Cell Homeostasis This compound->Iron RNA_Protein Interference with RNA and Protein Synthesis Topoisomerase->RNA_Protein Virulence Reduced Virulence and Stress Resistance Melanin->Virulence Oxidative_Stress Increased Oxidative Stress Iron->Oxidative_Stress Fungal_Death Fungal Cell Death RNA_Protein->Fungal_Death Virulence->Fungal_Death Oxidative_Stress->Fungal_Death

Caption: Potential antifungal mechanisms of this compound.

Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol details a model for evaluating the in vivo efficacy of this compound against a systemic Candida albicans infection in mice. This model is based on established methods for inducing disseminated candidiasis.

Materials
  • Fungal Strain: Candida albicans (e.g., SC5314 or a clinical isolate with known susceptibility).

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Media and Reagents:

    • Yeast extract-peptone-dextrose (YPD) broth and agar.

    • Sabouraud Dextrose Agar (SDA) plates.

    • Sterile, pyrogen-free 0.9% saline.

    • Phosphate-buffered saline (PBS), sterile.

    • This compound.

    • Vehicle for this compound (e.g., 4% DMSO in sterile saline).[1]

    • Positive control antifungal (e.g., fluconazole).

  • Equipment:

    • Shaking incubator (30°C or 37°C).

    • Hemocytometer or spectrophotometer.

    • Syringes (1 mL) with 27-30 gauge needles.

    • Tissue homogenizer.

    • Standard laboratory equipment for microbiology and animal handling.

Inoculum Preparation
  • Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of YPD broth.

  • Incubate at 30°C for 18-24 hours with shaking (approx. 150 rpm).[1][4]

  • Harvest the yeast cells by centrifugation (e.g., 1000 x g for 5 minutes).

  • Wash the cell pellet three times with sterile saline or PBS.

  • Resuspend the cells in sterile saline and determine the cell concentration using a hemocytometer or by measuring optical density.

  • Adjust the final concentration to 2.5 x 10^6 cells/mL in sterile saline for the infection. This will result in an inoculum of 5 x 10^5 cells per mouse in a 200 µL injection volume.[2][3]

Infection and Treatment Protocol
  • Acclimatize mice for at least one week before the experiment.

  • Induce systemic infection by injecting 200 µL of the prepared C. albicans suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.[2][3]

  • Randomly assign mice to the following treatment groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2 (this compound - Low Dose): Administer this compound at a specified low dose (e.g., based on safety data, starting with 0.75 mg/kg).

    • Group 3 (this compound - High Dose): Administer this compound at a specified high dose (e.g., 1.50 mg/kg).

    • Group 4 (Positive Control): Administer a standard antifungal like fluconazole (e.g., 4-5 mg/kg).[5][6]

  • Initiate treatment 2-4 hours post-infection.

  • Administer treatments once or twice daily for a period of 5-7 consecutive days. Administration can be via oral gavage or intraperitoneal (IP) injection, depending on the formulation and study design.[3][6]

  • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (e.g., up to 21-35 days for survival studies).[3]

Efficacy Assessment

5.4.1. Fungal Burden in Organs

  • At a predetermined endpoint (e.g., 2-5 days after the final treatment), euthanize a subset of mice from each group.[2][3]

  • Aseptically remove target organs, primarily the kidneys, as they are the main site of infection in this model.[1][2] Other organs like the liver, spleen, and brain can also be collected.

  • Weigh each organ and homogenize it in a fixed volume of sterile saline (e.g., 1 mL).

  • Prepare serial 10-fold dilutions of the organ homogenates in sterile saline.

  • Plate 100 µL of each dilution onto SDA plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) on plates with a countable number of colonies.

  • Calculate the fungal burden as CFU per gram of tissue.

5.4.2. Survival Analysis

  • For survival studies, monitor the remaining mice in each group for the entire observation period (e.g., 21-35 days).

  • Record the time to morbidity or mortality for each mouse.

  • Plot the survival data using a Kaplan-Meier survival curve and analyze for statistical significance between groups (e.g., using a log-rank test).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vivo efficacy model.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. C. albicans Culture & Inoculum Preparation C 3. Systemic Infection via Intravenous Injection A->C B 2. This compound & Control Drug Formulation E 5. Daily Treatment Administration (5-7 days) B->E D 4. Randomization into Treatment Groups C->D D->E F 6a. Survival Monitoring (up to 35 days) E->F G 6b. Organ Harvest at Defined Endpoint E->G H 7a. Kaplan-Meier Survival Analysis F->H I 7b. Fungal Burden (CFU/gram tissue) G->I

Caption: Workflow for the in vivo antifungal efficacy model.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Novel Liriodenine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, a naturally occurring oxoaporphine alkaloid, has garnered significant attention in the field of oncology for its potent cytotoxic effects against a range of cancer cell lines. Its planar structure allows it to intercalate with DNA, and it has been shown to inhibit topoisomerase II, induce apoptosis, and cause cell cycle arrest. These promising biological activities make the this compound scaffold an attractive starting point for the development of novel anticancer agents. This document provides detailed protocols for the synthesis of novel this compound derivatives and the evaluation of their anticancer activity, intended to guide researchers in the discovery and development of new therapeutic leads.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be approached through several strategies aimed at modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Two primary strategies involve the modification of the oxoaporphine core via cross-coupling reactions and the synthesis of metal-based derivatives.

Strategy 1: Synthesis of Oxoaporphine Derivatives via Suzuki Cross-Coupling and Intramolecular Acylation

This strategy focuses on building the core structure through a convergent synthesis, allowing for the introduction of various substituents on the aromatic rings. A key step involves a Suzuki cross-coupling reaction to form a biaryl linkage, followed by an intramolecular acylation to close the final ring and form the 7-oxoaporphine skeleton.

Strategy 2: Synthesis of Gold(III)-Liriodenine Complexes

This approach utilizes this compound as a bioactive ligand to coordinate with a metal center, in this case, gold(III). The resulting organometallic complexes can exhibit enhanced cytotoxic properties and different mechanisms of action compared to the parent alkaloid.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of a Substituted Oxoaporphine Derivative

This protocol describes a multi-step synthesis of a novel oxoaporphine derivative, starting from commercially available precursors.

Step 1: Synthesis of 1-Iodoisoquinoline Intermediate

  • To a solution of the desired alkoxy-substituted isoquinoline (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (Argon), add TMPMgCl·LiCl (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-iodoisoquinoline intermediate.

Step 2: Suzuki Cross-Coupling

  • To a degassed mixture of the 1-iodoisoquinoline intermediate (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as Na2CO3 (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the biaryl intermediate.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Hydrolyze the ester group of the biaryl intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • To a solution of the resulting carboxylic acid (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add a cyclizing agent such as Eaton's reagent (P2O5/MeSO3H) or trifluoroacetic anhydride.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into ice-water and neutralize with a saturated aqueous solution of NaHCO3.

  • Extract the product with CH2Cl2, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Gold(III)-Liriodenine Complex[1]

This protocol details the synthesis of a gold(III) complex using this compound as a ligand.

Step 1: Preparation of [LH][AuCl4] (Complex 1) [1]

  • Dissolve this compound (1.0 eq) in a minimal amount of hot concentrated HCl.

  • To this solution, add an aqueous solution of HAuCl4 (1.0 eq) dropwise with stirring.

  • A yellow precipitate will form immediately.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the precipitate by filtration, wash with cold water and then diethyl ether.

  • Dry the solid in vacuo to yield [LH][AuCl4].

Step 2: Preparation of [AuCl3L] (Complex 2) [1]

  • Dissolve this compound (1.0 eq) in methanol.

  • Add an aqueous solution of NaAuCl4 (1.0 eq) to the methanolic solution of this compound.

  • Stir the resulting solution at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water and diethyl ether.

  • Dry the solid in vacuo to yield [AuCl3L].

Data Presentation: Anticancer Activity

The in vitro anticancer activity of this compound and its novel derivatives is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)CAOV-3 (Ovarian) IC50 (µM)
This compound ~10-20~5-15~10-25~5-1537.3[2]
[LH][AuCl4] 10.32.116.23.5Not Reported
[AuCl3L] 12.53.614.84.1Not Reported
Oxoaporphine-Derivative 1 8.74.211.56.8Not Reported
Oxoaporphine-Derivative 2 15.27.919.110.3Not Reported

Experimental Protocols: Anticancer Activity Evaluation

Protocol 1: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound and its derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3]

G This compound-Induced Apoptosis Pathway This compound This compound Derivative Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

General Workflow for Synthesis and Evaluation of Novel this compound Derivatives

The following diagram outlines the general workflow from the synthesis of novel this compound derivatives to their biological evaluation.

G Workflow for this compound Derivative Synthesis and Evaluation cluster_synthesis Synthesis and Characterization cluster_evaluation Anticancer Activity Evaluation cluster_development Lead Optimization Synthesis Synthesis of Novel This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols for In Silico Molecular Docking of Liriodenine with Topoisomerase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico molecular docking of Liriodenine, a naturally occurring aporphine alkaloid, with its molecular target, human topoisomerase II. This document is intended to guide researchers in utilizing computational methods to investigate the binding interactions and potential inhibitory activity of this compound and its derivatives against a crucial cancer drug target.

Introduction

Topoisomerase II is a vital nuclear enzyme responsible for managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks in the DNA, the enzyme allows for the passage of another DNA segment, thereby resolving knots and tangles.[2] Its critical role in cell division makes it a prime target for anticancer therapies.[3] Topoisomerase II inhibitors can be classified into two main categories: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and catalytic inhibitors, which prevent the enzyme from carrying out its function.[2][4]

This compound, a cytotoxic oxoaporphine alkaloid, has been identified as a potent inhibitor of topoisomerase II.[5] In silico molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[6] This approach is instrumental in drug discovery for elucidating binding mechanisms and guiding the design of more potent and selective inhibitors. This document outlines the protocols for performing molecular docking of this compound with topoisomerase II and presents the relevant quantitative data.

Quantitative Data Summary

The following table summarizes the results of molecular docking studies performed on this compound and its derivatives with human topoisomerase II (PDB ID: 3L4K). The docking calculations were carried out using AutoDock, and the results include binding energy and the predicted inhibition constant (Ki).[7]

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
This compound (Reference) -7.83 1.78
Derivative 1-8.150.98
Derivative 2-8.011.25
Derivative 3-8.540.45
Derivative 4-7.921.51
Derivative 5-8.220.87
Derivative 6-8.410.61
Derivative 7-8.690.34
Derivative 8-8.820.26

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the molecular docking of this compound with topoisomerase II using widely accessible bioinformatics tools.

Protocol 1: Preparation of Receptor and Ligand

1. Receptor Preparation (Topoisomerase II):

  • Objective: To prepare the 3D structure of human topoisomerase II for docking.
  • Procedure:
  • Download the crystal structure of human topoisomerase II from the Protein Data Bank (PDB). A suitable structure is PDB ID: 3L4K.[7]
  • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.[8]
  • Add polar hydrogen atoms to the protein structure.
  • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[9]
  • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.[9]

2. Ligand Preparation (this compound):

  • Objective: To prepare the 3D structure of this compound for docking.
  • Procedure:
  • Obtain the 3D structure of this compound. This can be done by sketching the molecule in a chemical drawing tool like ChemDraw and saving it in a 3D format (e.g., MOL or SDF), or by downloading it from a chemical database like PubChem.
  • Optimize the geometry of the this compound structure using a computational chemistry program such as HYPERCHEM with a semi-empirical method like PM3.[7]
  • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
  • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
  • Save the prepared ligand structure in the PDBQT file format.[9]

Protocol 2: Molecular Docking using AutoDock

1. Grid Box Generation:

  • Objective: To define the active site region of topoisomerase II where the docking simulation will be performed.
  • Procedure:
  • Load the prepared receptor (topoisomerase II) PDBQT file into AutoDockTools (ADT).[9]
  • Identify the active site of the enzyme. This can be based on the binding site of a co-crystallized ligand in the original PDB file or through literature review. For PDB ID 3L4K, the active site is well-defined.
  • Define a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) should be large enough to allow the ligand to move and rotate freely within the binding pocket.[7]
  • Generate the grid parameter file (.gpf) using ADT.[10]
  • Run the AutoGrid program to pre-calculate the atomic affinity potentials for various atom types within the defined grid box. This will generate map files required for the docking calculation.[10]

2. Docking Simulation:

  • Objective: To perform the docking of this compound into the active site of topoisomerase II.
  • Procedure:
  • Load the prepared receptor and ligand PDBQT files into ADT.
  • Set the docking parameters using the Lamarckian Genetic Algorithm (LGA), which is a commonly used search algorithm in AutoDock.[7] Key parameters to define include:
  • Number of GA runs (e.g., 50-100)
  • Population size (e.g., 150)
  • Maximum number of energy evaluations (e.g., 2,500,000)[7]
  • Generate the docking parameter file (.dpf).[10]
  • Run the AutoDock program using the generated .dpf file. This will initiate the docking simulation.[10]

3. Analysis of Results:

  • Objective: To analyze the docking results and identify the best binding pose.
  • Procedure:
  • The output of the AutoDock run is a docking log file (.dlg). This file contains information about the different binding poses (clusters) of the ligand, their corresponding binding energies, and inhibition constants.[11]
  • Analyze the .dlg file to identify the cluster with the lowest binding energy, which represents the most favorable binding mode.
  • Visualize the protein-ligand interactions of the best binding pose using molecular visualization software. This allows for the identification of key interactions such as hydrogen bonds and hydrophobic interactions. For this compound, the oxygen of the dioxolane moiety has been shown to form a hydrogen bond with the NH2 group of LYS603 in topoisomerase II.[7]

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor Preparation (Topoisomerase II) Grid Grid Box Generation Receptor->Grid Ligand Ligand Preparation (this compound) Docking Docking Simulation Ligand->Docking Grid->Docking Analysis Results Analysis Docking->Analysis Visualization Interaction Visualization Analysis->Visualization

Caption: A generalized workflow for in silico molecular docking.

Topoisomerase II Inhibition Signaling Pathway

G This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibition DNA_Cleavage Stabilized Topo II-DNA Cleavage Complex TopoII->DNA_Cleavage Stabilization DSB DNA Double-Strand Breaks DNA_Cleavage->DSB CellCycle Cell Cycle Arrest (G2/M Phase) DSB->CellCycle Apoptosis Apoptosis DSB->Apoptosis

Caption: Signaling pathway of Topoisomerase II inhibition by this compound.

References

Liriodenine in Combination Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriodenine, a natural aporphine alkaloid, has demonstrated significant anticancer properties across various cancer cell lines. Its therapeutic potential can be enhanced when used in combination with conventional cancer treatments such as radiation therapy and chemotherapy. These application notes provide a comprehensive overview of the mechanisms, protocols, and available data supporting the use of this compound as a promising candidate for combination cancer therapy. The primary focus is on its ability to sensitize cancer cells to treatment, leading to enhanced therapeutic efficacy.

Introduction

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] When combined with other therapies, this compound can act synergistically to inhibit cancer cell proliferation and survival. This document outlines the application of this compound in combination with radiation therapy and provides a framework for its investigation with standard chemotherapeutic agents.

This compound in Combination with Radiation Therapy

This compound has been shown to enhance the radiosensitivity of cancer cells, particularly in esophageal squamous cell carcinoma (ESCC).[1][4] This sensitizing effect is attributed to its ability to induce apoptosis and cause G2/M phase cell cycle arrest, processes that render cancer cells more susceptible to radiation-induced damage.[1][4]

Quantitative Data: Radiosensitization of ESCC Cells

The synergistic effect of this compound and radiation has been quantified using the clonogenic survival assay. The Sensitization Enhancement Ratio (SER) is a key metric, with a value greater than 1 indicating a synergistic effect.

Cell LineThis compound Concentration (µM)Radiation Dose (Gy)Survival Fraction (SF)Sensitization Enhancement Ratio (SER)Reference
ECA-1090.120.601.11[1]
ECA-109120.381.69[1]
Mechanism of Action in Combination with Radiation

The enhanced anticancer effect of this compound in combination with radiation is mediated by the modulation of key signaling pathways involved in apoptosis.[1]

  • Upregulation of Pro-apoptotic Proteins: The combination treatment leads to an increased expression of Bax and cleaved Caspase-3, proteins that promote apoptosis.[1]

  • Downregulation of Anti-apoptotic Proteins: A corresponding decrease in the expression of Bcl-2, a protein that inhibits apoptosis, is observed.[1]

dot

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Radiation Radiation Radiation->Bcl2 Radiation->Bax Combination This compound + Radiation Combination->Bcl2 Combination->Bax Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound and Radiation Signaling Pathway.

This compound in Combination with Chemotherapy

While extensive data on the combination of this compound with specific chemotherapeutic agents is still emerging, preliminary studies and its known mechanisms of action suggest a high potential for synergistic effects. This compound's ability to induce apoptosis and cell cycle arrest can complement the cytotoxic effects of various chemotherapy drugs.[3][5]

Potential Combinations and Rationale
  • Platinum-based drugs (e.g., Cisplatin): A study has reported the synthesis of a platinum (II) complex of this compound, indicating a direct avenue for combination therapy.[6] this compound's pro-apoptotic effects could enhance the DNA-damaging action of cisplatin.

  • Anthracyclines (e.g., Doxorubicin): By promoting apoptosis through the Bcl-2/Bax pathway, this compound may increase the sensitivity of cancer cells to doxorubicin.

  • Taxanes (e.g., Paclitaxel): this compound-induced G2/M arrest could synergize with paclitaxel, which also targets the M phase of the cell cycle.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other agents.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • Chemotherapeutic agent stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

dot

cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound +/- Chemo Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570nm) Dissolve->Read

Caption: MTT Assay Workflow.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term cell survival.

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Radiation source or chemotherapeutic agent

  • Methanol

  • Giemsa stain

Procedure:

  • Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well).

  • Allow cells to attach for 24 hours.

  • Treat cells with this compound for a specified duration (e.g., 24 hours).

  • Expose the cells to various doses of radiation or the chemotherapeutic agent.

  • Replace the medium with fresh, drug-free medium.

  • Incubate for 10-14 days until visible colonies are formed.

  • Wash the colonies with PBS, fix with methanol, and stain with Giemsa.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete culture medium

  • This compound and/or other treatment

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as required.

  • Harvest the cells (including floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

dot

cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed & Treat Cells Harvest Harvest Cells Seed_Cells->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min (dark) Add_Stains->Incubate FCM Flow Cytometry Analysis Incubate->FCM

Caption: Annexin V/PI Apoptosis Assay Workflow.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete culture medium

  • This compound and/or other treatment

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Conclusion

This compound demonstrates significant potential as an adjunct in combination cancer therapy. Its ability to enhance the efficacy of radiation therapy is supported by quantitative data and a clear mechanistic rationale. While further in-depth studies are required to fully elucidate its synergistic effects with various chemotherapeutic agents, the existing evidence strongly suggests that this compound could be a valuable tool in developing more effective and less toxic cancer treatment regimens. The protocols provided herein offer a standardized approach for researchers to investigate and validate the combinatorial effects of this compound in their specific cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Liriodenine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals encountering challenges with the aqueous solubility of Liriodenine in in vitro experimental settings.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer or cell culture medium?

This compound is an oxoaporphine alkaloid with a planar, hydrophobic structure, which results in very poor aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone.[1][2][3][4] Direct dissolution in aqueous solutions is generally not feasible and will result in precipitation.

Q2: How should I prepare a stock solution of this compound for my experiments?

The standard method is to first create a concentrated stock solution in an appropriate organic solvent. DMSO is the most common choice for cell-based assays due to its high solubilizing power and relatively low toxicity at low concentrations.

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?

This is a common issue known as "precipitation upon dilution." When the DMSO stock is introduced into the aqueous medium, the this compound molecules are no longer adequately solvated and begin to aggregate and precipitate.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration of this compound in your assay is not excessively high. Many in vitro studies with this compound use concentrations in the low micromolar (µM) range (e.g., IC50 of ~37.3 µM in CAOV-3 cells).[5][6]

    • Minimize Final DMSO Concentration: While DMSO is necessary, its final concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.

    • Improve Mixing: When diluting, add the DMSO stock directly to the medium while vortexing or swirling to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.

    • Consider Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum (like albumin) can help bind to this compound and improve its stability in solution.

    • Explore Advanced Methods: If precipitation persists, more advanced formulation strategies may be necessary (see Q4 and the detailed protocols below).

Q4: Are there alternative methods to enhance the aqueous solubility of this compound for more demanding applications?

Yes, several formulation strategies can significantly improve the aqueous solubility and stability of poorly soluble drugs like this compound.[7][8] These are particularly useful if high concentrations are required or if DMSO is not suitable for the assay.

  • pH Adjustment: this compound is a weakly basic compound with a predicted pKa of approximately 2.67.[1] Adjusting the pH of the medium can alter its ionization state and potentially improve solubility. One study noted a 54% solubility at a pH of 4.5.[9] This approach is highly dependent on the pH tolerance of your specific assay or cell line.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[11][12][13]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles (e.g., lipid-based or polymeric nanoparticles) creates a stable colloidal dispersion in aqueous media.[14][15][16] This increases the surface area for dissolution and can significantly enhance apparent solubility and bioavailability.[17][18]

Summary of this compound Solubility

Solvent/SystemSolubilityReference
Organic Solvents
DMSOSoluble[1][2][4]
ChloroformSoluble[1][2][4]
DichloromethaneSoluble[1][2][4]
Ethyl AcetateSoluble[1][2][4]
AcetoneSoluble[1][2][4]
EthanolSoluble (used for extracts)[9]
Aqueous Systems
Water / BufferPoorly Soluble / Insoluble[9][15]
Acidic Buffer (pH 4.5)54% Soluble[9]

Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol is suitable for cell-free assays or with cell lines tolerant to slight pH variations.

  • Determine pH Tolerance: First, confirm the acceptable pH range for your in vitro assay (e.g., enzyme activity, cell viability).

  • Prepare Acidic Buffer: Prepare a buffer solution at a pH where this compound shows improved solubility (e.g., a citrate buffer at pH 4.5).

  • Dissolution: Attempt to dissolve this compound directly in the prepared acidic buffer. Use sonication or vortexing to aid dissolution.

  • Stock Preparation: Alternatively, prepare a concentrated stock in a mildly acidic solution (e.g., 0.1 N HCl) and then neutralize it carefully to the desired final pH of your assay medium just before use.

  • Control Experiment: Always run a vehicle control using the pH-adjusted buffer without this compound to ensure the pH itself does not affect the experimental outcome.

Protocol 2: Preparation of a this compound-Cyclodextrin (CD) Inclusion Complex

This method uses co-precipitation to form a water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble choice.

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized if needed.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water or your desired aqueous buffer with stirring.

  • Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of a volatile organic solvent, such as ethanol or acetone.

  • Complexation: Slowly add the this compound solution dropwise into the stirring HP-β-CD solution.

  • Solvent Evaporation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.

  • Filtration & Use: The resulting aqueous solution contains the this compound-CD complex. It can be filter-sterilized (using a 0.22 µm syringe filter) for use in cell culture.

Protocol 3: General Workflow for this compound Nanoparticle Formulation

This provides a conceptual workflow for a common nanoprecipitation technique. The choice of polymer/lipid and specific parameters requires optimization.

  • Organic Phase Preparation: Dissolve this compound and a carrier material (e.g., a biodegradable polymer like PLGA or a lipid) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer or surfactant (e.g., Poloxamer 188 or PVA).

  • Nanoprecipitation: Inject the organic phase rapidly into the vigorously stirring aqueous phase. The rapid solvent diffusion causes the carrier and encapsulated this compound to precipitate into nanoparticles.

  • Solvent Removal: Remove the organic solvent from the resulting nanoparticle suspension, typically using a rotary evaporator under reduced pressure.

  • Purification & Concentration: Purify and concentrate the nanoparticles through methods like centrifugation or tangential flow filtration to remove excess surfactant and unencapsulated drug.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency before use in assays.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_methods Solubilization Strategies cluster_advanced Advanced Techniques start Poor Aqueous Solubility of this compound stock Standard Method: Prepare DMSO Stock start->stock precip Precipitation Occurs in Medium? stock->precip ph_adjust pH Adjustment precip->ph_adjust Yes cyclo Cyclodextrin Complexation precip->cyclo nano Nanoparticle Formulation precip->nano success Proceed with In Vitro Assay precip->success:w No ph_adjust->success cyclo->success nano->success

Caption: Decision workflow for solubilizing this compound.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound bcl2 Bcl-2 This compound->bcl2 inhibits bax Bax This compound->bax promotes cyto_c Cytochrome c (Release) bcl2->cyto_c blocks bax->cyto_c triggers cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: this compound's apoptotic signaling pathway.

References

Optimizing Liriodenine Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosage of Liriodenine in in vivo animal studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo anti-cancer study?

A definitive optimal starting dose for in vivo anti-cancer studies has not been established in publicly available, non-retracted literature. However, a study on the in vivo antifungal activity of this compound in BALB/c mice used single gavage doses of 0.75 mg/kg and 1.50 mg/kg, which were found to be safe with no observed histopathological alterations in the digestive tract[1][2][3][4]. For initial dose-finding studies in an oncology setting, researchers might consider starting with a dose in this range and escalating to determine efficacy and monitor for toxicity.

Q2: What is the known toxicity profile of this compound in animals?

Toxicological data for this compound is available from a few sources. A safety data sheet classifies this compound as "Harmful if swallowed". The lethal dose 50 (LD50) in mice has been reported as:

  • Intraperitoneal (IP) administration: >250 mg/kg[5]

  • Intravenous (IV) administration: 120 mg/kg[5]

Researchers should be aware that a study investigating the effects of this compound on human laryngocarcinoma cells in vitro and in HEp-2-implanted nude mice in vivo, which may have contained valuable dosage information, has been retracted[6][7][8]. Therefore, caution is advised when referencing this work.

Q3: What are the known mechanisms of action for this compound's anti-cancer effects?

This compound has been shown to exert its anti-cancer effects through the induction of apoptosis via two primary signaling pathways:

  • p53-Mediated Pathway: this compound upregulates the expression of the tumor suppressor protein p53. This can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, ultimately resulting in programmed cell death.

  • Mitochondrial (Intrinsic) Pathway: this compound can directly induce the intrinsic apoptotic pathway. This involves increasing the permeability of the mitochondrial membrane and promoting the release of cytochrome c. This, in turn, activates caspase-9 and the executioner caspase-3. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated by this compound in this pathway.

Troubleshooting Guide

IssuePotential CauseRecommended Action
No observable anti-tumor effect Sub-optimal dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.Gradually escalate the dose in subsequent cohorts, closely monitoring for any signs of toxicity. Consider a more frequent dosing schedule.
Poor bioavailability: The route of administration may not be optimal for this compound absorption.If using oral administration, consider intraperitoneal or intravenous injections to potentially increase bioavailability. Formulation of this compound in a suitable vehicle can also enhance absorption.
Tumor model resistance: The selected cancer cell line may be inherently resistant to this compound's mechanism of action.Test this compound's efficacy on a panel of different cancer cell lines in vitro before proceeding with further in vivo studies.
Signs of toxicity in animals (e.g., weight loss, lethargy) Dose is too high: The administered dose is exceeding the maximum tolerated dose (MTD).Immediately reduce the dose in the current and subsequent cohorts. Refer to the known LD50 values for guidance on dose reduction. Monitor the animals closely for recovery.
Route of administration: Certain routes, like intravenous injection, can lead to higher peak plasma concentrations and increased toxicity.Consider switching to a route of administration with slower absorption, such as intraperitoneal or oral gavage.
Inconsistent results between animals Variability in drug administration: Inaccurate or inconsistent dosing can lead to variable results.Ensure precise and consistent administration techniques. For oral gavage, ensure the entire dose is delivered. For injections, ensure the correct volume and site of injection.
Individual animal differences: Biological variability between animals can contribute to different responses.Increase the number of animals per group to improve statistical power and account for individual variations.

Data Summary

Table 1: In Vivo Dosage of this compound (Non-Oncology)

Animal ModelRoute of AdministrationDoseOutcomeReference
BALB/c MiceGavage0.75 mg/kg (single dose)No histopathological alterations in the digestive tract[1][2][3][4]
BALB/c MiceGavage1.50 mg/kg (single dose)No histopathological alterations in the digestive tract[1][2][3][4]

Table 2: Acute Toxicity of this compound in Mice

Route of AdministrationLD50Reference
Intraperitoneal (IP)>250 mg/kg[5]
Intravenous (IV)120 mg/kg[5]

Experimental Protocols

Protocol 1: In Vivo Antifungal Activity Assessment of this compound

  • Animal Model: BALB/c mice.

  • Drug Preparation: this compound was dissolved in 4% Dimethyl sulfoxide (DMSO). For doses of 0.75 and 1.50 mg/kg, 1.5 and 3.0 mg of this compound were added to 0.240 mL of 4% DMSO, respectively.

  • Administration: A single dose was administered by gavage. Each animal received 0.120 mL of the this compound solution.

  • Monitoring: Animals were monitored for any adverse effects. Histopathological examination of the digestive tract was performed after euthanasia.

Source: Adapted from[1][2][3][4]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of experimental design and the molecular mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_this compound Prepare this compound Solution (e.g., in 4% DMSO) admin_dose Administer this compound (e.g., Oral Gavage) prep_this compound->admin_dose prep_animals Acclimatize Animal Models (e.g., BALB/c mice) prep_animals->admin_dose monitor_toxicity Monitor for Toxicity (e.g., weight, behavior) admin_dose->monitor_toxicity efficacy_assessment Assess Efficacy (e.g., tumor volume) admin_dose->efficacy_assessment histopathology Histopathological Analysis monitor_toxicity->histopathology efficacy_assessment->histopathology p53_pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Caspase3 Caspase-3 (Activation) p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mitochondrial_pathway This compound This compound Bax Bax ↑ This compound->Bax Bcl2_mito Bcl-2 ↓ This compound->Bcl2_mito Mitochondria Mitochondrial Permeability ↑ CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Bcl2_mito->Mitochondria

References

Troubleshooting Liriodenine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liriodenine in cell culture. Our aim is to help you overcome challenges related to its precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a naturally occurring oxoaporphine alkaloid found in various plants.[1] It is a yellow, crystalline powder known for its potential anti-cancer and antimicrobial properties, making it a subject of interest in drug discovery and development.[2] Researchers use this compound in cell culture to study its cytotoxic effects, mechanisms of action, and potential as a therapeutic agent.

Q2: I've observed a yellow precipitate in my cell culture flasks after adding this compound. What is the likely cause?

The most probable cause is the precipitation of this compound itself. This compound has poor solubility in aqueous solutions, especially at the neutral pH of most cell culture media (typically around 7.2-7.4). When a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous culture medium, it can crash out of solution if its solubility limit is exceeded.

Q3: At what concentrations is this compound typically active in cell culture?

The effective concentration of this compound can vary depending on the cell line and the duration of exposure. Reported 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines are often in the low micromolar range. For example, the IC50 for the CAOV-3 ovarian cancer cell line was reported to be 37.3 µM after 24 hours of exposure.[3][4]

Q4: Is this compound sensitive to pH?

Yes, the solubility of this compound is highly dependent on pH. One study found that its solubility was 54% at a pH of 4.5 and 100% at a pH of approximately 0.[5][6] This suggests that the compound is more soluble in acidic conditions and much less soluble at the neutral pH of standard cell culture media.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound can compromise your experimental results by altering the effective concentration of the compound. The following guide provides a systematic approach to troubleshooting and preventing this issue.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving this compound precipitation.

G Troubleshooting this compound Precipitation cluster_observe Observation observe_precipitate Precipitate observed in cell culture medium check_stock Check stock solution (clarity, concentration) observe_precipitate->check_stock check_dilution Review dilution protocol observe_precipitate->check_dilution check_media Examine media conditions (pH, temperature) observe_precipitate->check_media optimize_stock Optimize stock solution (lower concentration, fresh prep) check_stock->optimize_stock modify_dilution Modify dilution technique (stepwise, pre-warm media) check_dilution->modify_dilution adjust_media Consider media modifications (serum concentration, pH - with caution) check_media->adjust_media

Caption: A workflow diagram for troubleshooting this compound precipitation.

Factors Influencing this compound Solubility

Several factors can contribute to the precipitation of this compound in your cell culture experiments. Understanding these can help in preventing the issue.

G Factors Affecting this compound Solubility Solubility This compound Solubility pH pH of Medium Solubility->pH inversely proportional at neutral pH Temperature Temperature Solubility->Temperature generally proportional DMSO_conc Final DMSO Concentration Solubility->DMSO_conc inversely proportional Stock_conc Stock Solution Concentration Solubility->Stock_conc inversely proportional to stability upon dilution Media_comp Media Components (e.g., serum proteins) Solubility->Media_comp potential for interaction

Caption: Key factors that influence the solubility of this compound in cell culture.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's properties and its effects in cell culture.

ParameterValueCell Line / ConditionReference
Molecular Weight 275.26 g/mol N/A[1]
Solubility at pH 4.5 54%Aqueous solution[5][6]
Solubility at pH ~0 100%Aqueous solution[6]
IC50 (24h exposure) 37.3 ± 1.06 µMCAOV-3 (ovarian cancer)[3]
IC50 (48h exposure) 26.3 ± 0.07 µMCAOV-3 (ovarian cancer)[3]
IC50 (72h exposure) 23.1 ± 1.62 µMCAOV-3 (ovarian cancer)[3]
IC50 9.60 µMP-388 (leukemia)[7]
IC50 11.02 µMKB (oral cancer)[7]
IC50 10.62 µMHT-29 (colon cancer)[7]
IC50 9.20 µMMCF-7 (breast cancer)[7]
IC50 8.07 µMA549 (lung cancer)[7]

Experimental Protocols

Here are detailed methodologies for preparing this compound solutions to minimize precipitation.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Determine the desired stock concentration. A high concentration (e.g., 10-50 mM) is recommended to minimize the volume added to the cell culture medium.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder and transfer it to the sterile vial.

    • Add the calculated volume of sterile, anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[8]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol details the steps for diluting the DMSO stock solution into your cell culture medium to achieve the final desired concentration while minimizing precipitation.

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

    • Sterile microcentrifuge tubes or conical tubes

    • Vortex mixer

  • Procedure:

    • Ensure your cell culture medium is pre-warmed to 37°C. Adding the this compound stock to cold medium can cause it to precipitate.

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your culture volume. Aim to keep the final DMSO concentration at or below 0.1% to minimize solvent toxicity.

    • Stepwise Dilution:

      • Pipette the required volume of the this compound stock solution into a sterile tube.

      • Add a small volume of the pre-warmed medium (e.g., 10-20 times the volume of the DMSO stock) to the tube.

      • Gently vortex or pipette up and down to mix thoroughly.

      • Transfer this intermediate dilution to the final volume of your pre-warmed cell culture medium.

    • Gently swirl or invert the final solution to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells. If a slight precipitate forms, brief sonication may help to redissolve it.[8]

By following these guidelines and protocols, you can significantly reduce the likelihood of this compound precipitation in your cell culture experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Enhancing the Bioavailability of Liriodenine for Therapeutic Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Liriodenine.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential therapeutic uses?

This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the Annonaceae and Magnoliaceae families.[1] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and cardiovascular effects, making it a promising candidate for therapeutic development.[2]

2. What are the main challenges to the oral bioavailability of this compound?

The primary challenge in the therapeutic application of this compound is its low oral bioavailability. This is mainly attributed to its poor aqueous solubility and potential for first-pass metabolism.[3][4] Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

3. What are the common strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can significantly increase its dissolution rate and, consequently, its bioavailability.[5][6][7][8]

  • Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins can enhance the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[9][10][11]

4. Are there any reported in vivo pharmacokinetic data for this compound?

Direct and comprehensive oral pharmacokinetic data for this compound in common preclinical models like rats or mice is limited in publicly available literature. However, a study in horses on the pharmacokinetics of glaucine, a related aporphine alkaloid, after oral administration of tulip poplar shavings containing both glaucine and this compound, provides some insight. In that study, this compound was detectable in plasma for up to 48 hours.[12] Another study on the oral administration of glaucine alone in horses reported a bioavailability of 17-48%.[12] While not directly transferable, this suggests that aporphine alkaloids can be orally absorbed, but their bioavailability may be variable.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

Problem: You are observing a very slow or incomplete dissolution of your this compound sample in simulated gastric or intestinal fluids.

Possible Causes & Solutions:

CauseRecommended Solution
Poor aqueous solubility of crystalline this compound. 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer can enhance its dissolution by presenting it in an amorphous, higher-energy state.[5][6][7][8] 3. Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD) to increase its apparent solubility.[9][10][11]
Inappropriate pH of the dissolution medium. This compound's solubility is pH-dependent. Evaluate its solubility across a physiologically relevant pH range to identify optimal conditions for dissolution.
Presence of excipients that hinder wetting. Ensure the use of appropriate wetting agents or hydrophilic carriers in your formulation to improve the dispersibility of this compound particles.
Issue 2: High Variability in In Vitro Permeability Studies

Problem: You are experiencing inconsistent results in your Caco-2 cell permeability assays for this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Efflux by P-glycoprotein (P-gp) transporters. This compound may be a substrate for P-gp. Co-administration with a known P-gp inhibitor (e.g., verapamil) in your assay can help confirm this. If confirmed, consider co-formulating this compound with a pharmaceutical-grade P-gp inhibitor.
Low apical concentration due to poor solubility. Ensure the concentration of this compound in the apical chamber is below its solubility limit in the assay medium. Consider using a formulation approach (e.g., cyclodextrin complex) to increase its concentration in the donor compartment.
Cell monolayer integrity issues. Routinely check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity before and after the experiment.
Issue 3: Low In Vivo Bioavailability Despite Improved In Vitro Dissolution

Problem: Your this compound formulation shows enhanced dissolution in vitro, but the in vivo pharmacokinetic study in rats still shows low oral bioavailability.

Possible Causes & Solutions:

CauseRecommended Solution
Significant first-pass metabolism in the gut wall and liver. Investigate the metabolic stability of this compound in liver and intestinal microsomes. If metabolism is high, consider strategies to bypass or saturate first-pass metabolism, such as co-administration with a metabolic inhibitor (use with caution and thorough investigation) or developing a formulation that promotes lymphatic uptake (e.g., lipid-based formulations).
Poor permeation across the intestinal epithelium. Even with improved dissolution, the inherent permeability of this compound might be low. Consider incorporating permeation enhancers into your formulation.[13] Nanoformulations can also improve permeation through various mechanisms.[4]
Instability in the gastrointestinal tract. Assess the stability of this compound in simulated gastric and intestinal fluids over time. Encapsulation in nanoparticles can offer protection against degradation.

Quantitative Data Summary

Due to the limited availability of specific oral pharmacokinetic data for this compound, the following table presents a generalized comparison of expected outcomes from different bioavailability enhancement strategies based on studies of other poorly soluble compounds.

Formulation StrategyExpected Improvement in SolubilityExpected Improvement in PermeabilityExpected Impact on Bioavailability (AUC)Potential Challenges
Micronization/Nanonization ModerateLowLow to ModerateParticle aggregation
Solid Dispersion HighLow to ModerateModerate to HighPhysical instability (recrystallization)
Cyclodextrin Complex HighLow to ModerateModerate to HighPotential for reduced absorption at high cyclodextrin concentrations
Lipid Nanoparticles (SLNs/NLCs) HighModerate to HighHighDrug expulsion during storage, limited drug loading
Liposomes HighModerateModerate to HighStability issues, manufacturing scalability
Polymeric Nanoparticles HighModerate to HighHighPotential for toxicity of polymers, complex manufacturing

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare this compound-loaded SLNs to enhance its solubility and oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the accurately weighed this compound in the molten lipid.

  • Heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the hot oil phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a hot pre-emulsion.

  • Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in rat plasma samples for pharmacokinetic studies.

Materials:

  • Rat plasma samples

  • This compound standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN)

  • Formic acid

  • Purified water

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of IS working solution.

    • Add 150 µL of ACN to precipitate the plasma proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the IS. Optimize cone voltage and collision energy for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of this compound standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Powder SLN Solid Lipid Nanoparticles This compound->SLN Formulation Process Liposomes Liposomes This compound->Liposomes Formulation Process SolidDispersion Solid Dispersion This compound->SolidDispersion Formulation Process Cyclodextrin Cyclodextrin Complex This compound->Cyclodextrin Formulation Process Solubility Solubility & Dissolution Testing SLN->Solubility Liposomes->Solubility SolidDispersion->Solubility Cyclodextrin->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Stability GI Stability Assessment Permeability->Stability PK_study Pharmacokinetic Study (Rats) Stability->PK_study Select Lead Formulation Blood_sampling Blood Sampling PK_study->Blood_sampling LCMS LC-MS/MS Analysis Blood_sampling->LCMS PK_parameters Calculate AUC, Cmax, Tmax LCMS->PK_parameters

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Oral Drug Absorption Barriers for this compound cluster_enhancement Bioavailability Enhancement Strategies Liriodenine_Oral Oral this compound Dissolution Dissolution in GI Fluid Liriodenine_Oral->Dissolution Poor Solubility Permeation Permeation across Intestinal Epithelium Dissolution->Permeation FirstPass First-Pass Metabolism (Gut & Liver) Permeation->FirstPass Systemic Systemic Circulation FirstPass->Systemic Reduced Bioavailability Nanoformulation Nanoformulation Nanoformulation->Dissolution ↑ Solubility ↑ Dissolution Rate Nanoformulation->Permeation ↑ Permeation (e.g., mucoadhesion) Nanoformulation->FirstPass ↓ Metabolism (Protection) SolidDispersion Solid Dispersion SolidDispersion->Dissolution ↑ Dissolution Rate Cyclodextrin Cyclodextrin Complex Cyclodextrin->Dissolution ↑ Solubility

Caption: Overcoming barriers to this compound's oral bioavailability.

References

Liriodenine Technical Support Center: Troubleshooting Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Liriodenine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating and identifying the degradation products of this compound. As a promising natural product with various biological activities, understanding its stability is crucial for its development as a therapeutic agent. This guide offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

Currently, there is limited specific information in published literature detailing the exact chemical structures of this compound's degradation products under forced degradation conditions. However, based on its oxoaporphine alkaloid structure, which includes a methylenedioxy bridge and aromatic rings, potential degradation pathways could involve oxidation of the aromatic system or hydrolysis of the methylenedioxy group. Further experimental work is required to isolate and characterize these specific degradants.

Q2: What are the typical conditions for a forced degradation study of a compound like this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[1][2][3] According to ICH guidelines, these studies typically involve exposing the compound to a variety of stress conditions that are more severe than accelerated stability testing.[3][4][5] For a molecule like this compound, a comprehensive study would include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Photolytic Degradation: Exposure to a controlled light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[3][4]

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected and identified.[2][4]

Q3: What analytical techniques are best suited for identifying potential this compound degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.[6][7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is the workhorse for separating the degradation products from the parent this compound molecule. A stability-indicating HPLC method should be developed and validated to ensure it can resolve all significant degradants.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This hyphenated technique is crucial for obtaining the molecular weights of the degradation products and providing fragmentation patterns that aid in their structural elucidation.[6][7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are indispensable.[6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful if any of the degradation products are volatile or can be derivatized to become volatile.[8]

Q4: What are the expected challenges in a this compound degradation study?

Researchers may encounter several challenges during a forced degradation study of this compound:

  • Low Levels of Degradation: this compound's polycyclic aromatic structure may be quite stable, requiring harsh stress conditions to induce sufficient degradation.

  • Formation of Multiple, Minor Degradants: The degradation process may yield a complex mixture of many minor products, making isolation and identification difficult.

  • Co-elution of Degradants: Developing an HPLC method that can separate all degradation products from each other and from the parent compound can be challenging.

  • Lack of Reference Standards: Since the degradation products are not known, reference standards will not be commercially available, necessitating their isolation and full characterization.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol is a general guideline and may require optimization based on the specific experimental setup and the observed stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[4]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the working concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a photostability chamber to a light source that provides both UV and visible light, aiming for an exposure of 1.2 million lux hours and 200 watt-hours/m².[3][4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in a controlled temperature oven at 80°C for 48 hours.

    • At the end of the study, dissolve the powder in the initial solvent and analyze by HPLC.

3. Analytical Methodology:

  • HPLC-UV/DAD Analysis:

    • Develop a stability-indicating reversed-phase HPLC method. A C18 column is a common starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • Monitor the elution profile at a suitable wavelength (this compound has several UV maxima).

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • LC-MS/MS Analysis for Identification:

    • Analyze the stressed samples using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each degradation product.[12]

Data Presentation

Table 1: Summary of Stress Conditions and Potential Degradation Pathways for this compound
Stress ConditionTypical Reagents and ConditionsPotential Type of Degradation
Acidic Hydrolysis 0.1 N HCl, 60°CPotential for hydrolysis of the methylenedioxy bridge, although this is generally stable.
Basic Hydrolysis 0.1 N NaOH, 60°CGenerally, oxoaporphine alkaloids are stable to basic conditions.
Oxidative Degradation 3% H₂O₂, Room TemperatureOxidation of the aromatic rings, potentially leading to the formation of hydroxylated or quinone-like structures.
Photolytic Degradation 1.2 million lux hours, 200 Wh/m²Photochemical reactions on the aromatic system, potentially leading to dimerization or oxidation.
Thermal Degradation 80°C (Solid State)Decomposition would depend on the melting point and thermal stability of the solid form.

Visualizations

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis and Characterization cluster_outcome 4. Outcome Liriodenine_Sample This compound Sample (1 mg/mL stock solution) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Liriodenine_Sample->Acid Expose to Base Basic Hydrolysis (0.1 N NaOH, 60°C) Liriodenine_Sample->Base Expose to Oxidation Oxidative Stress (3% H₂O₂) Liriodenine_Sample->Oxidation Expose to Photo Photolytic Stress (UV/Vis Light) Liriodenine_Sample->Photo Expose to Thermal Thermal Stress (80°C, Solid) Liriodenine_Sample->Thermal Expose to HPLC Stability-Indicating HPLC-UV/DAD (Separation and Quantification) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Photo->HPLC Analyze Thermal->HPLC Analyze LCMS LC-MS/MS Analysis (Molecular Weight and Fragmentation) HPLC->LCMS Characterize Peaks Report Identification of Degradation Products and Degradation Pathway HPLC->Report Isolation Isolation of Degradants (Preparative HPLC) LCMS->Isolation Isolate Unknowns LCMS->Report NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Confirm Structure NMR->Report

Caption: Workflow for a this compound Forced Degradation Study.

References

Technical Support Center: Minimizing Off-Target Effects of Liriodenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target effects of Liriodenine in cellular models. This compound, an aporphine alkaloid, is primarily known for its activity as a topoisomerase II inhibitor, which is central to its cytotoxic effects against cancer cells. However, like many small [1][2][3]molecules, it can interact with unintended targets, leading to ambiguous experimental results. This guide offers troubleshooting advice, detailed protocols, and quantitative data to help ensure that observed cellular phenotypes are due to on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary on-target effect is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme[1][3], this compound induces DNA damage and cell cycle arrest, ultimately leading to apoptosis in cancer cells.

Q2: What are the known[4][5][6] or potential off-target effects of this compound?

A2: While primarily a topoisomerase II inhibitor, this compound has been reported to interact with other cellular components. For instance, some studies suggest it may have activity as a GABA receptor antagonist and could potentially interact with other kinases or signaling pathways, especially at higher concentrations. Additionally, its planar [7]structure allows it to intercalate with DNA, which could contribute to off-target effects.

Q3: Why is it critical[8] to minimize off-target effects in my experiments?

Q4: What are the first steps I should take to reduce potential off-target effects?

A4: The most effective initial step is to perform a careful dose-response analysis. Use the lowest concentration of this compound that elicits the desired on-target phenotype to minimize the engagement of lower-affinity off-targets. It is also crucial to ver[11]ify the purity of your this compound stock, as impurities can cause unexpected cytotoxicity.

Troubleshooting Gu[12]ide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations. How can I determine if this is an off-target effect?

  • Rationale: Unexpectedly high cytotoxicity can stem from off-target interactions, impurities in the compound, or specific sensitivities of the cell line. A systematic approach is needed to isolate the cause.

  • Troubleshooting Steps:

    • Confirm Compound Purity: Use techniques like HPLC to verify the purity of your this compound. Contaminants may be responsible for the observed toxicity.

    • Use an Orthogon[12]al Assay: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). If results from an MTT assay (metabolic) and an LDH release assay (membrane integrity) are conflicting, it may point to a specific off-target mechanism, such as mitochondrial toxicity.

    • Employ a Rescue[12] Experiment: If possible, overexpress the intended target (topoisomerase II). If the cytotoxicity is on-target, increased levels of the target protein may confer resistance to this compound.

    • Use a Structurally Unrelated Inhibitor: Treat cells with another topoisomerase II inhibitor that has a different chemical structure, such as etoposide. If this compound produces[1] the same phenotype, it strengthens the evidence for an on-target effect.

Issue 2: My results are inconsistent across different experimental batches.

  • Rationale: Inconsistent results can be due to variability in cell culture conditions, compound preparation, or the health of the cells.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Ensure cells are passaged at a consistent confluency (e.g., 70-80%) and are in the exponential growth phase when treated. Avoid using cells that ha[13]ve been in continuous culture for too long.

    • Prepare Fresh Compound Solutions: this compound, like many small molecules, can degrade over time, especially when in solution. Prepare fresh dilutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.

    • Monitor Cell Viability: Routinely check the viability of your cell stocks. Using unhealthy cells can lead to unreliable and inconsistent data.

Issue 3: I am using a [13]reporter assay, and I suspect this compound is interfering with the reporter itself.

  • Rationale: Some small molecules can directly inhibit or activate reporter enzymes (e.g., luciferase), leading to false positive or negative results.

  • Troubleshooting Ste[11]ps:

    • Use a Control Vector: Transfect cells with a reporter construct that lacks the specific response element but contains a constitutive promoter. This will help determine if this compound is affecting the reporter protein or general transcription machinery directly.

    • Switch Reporter[11] Systems: If interference is suspected, switch to a different reporter, such as changing from a luciferase-based system to a fluorescent protein.

Quantitative Data [11]Summary

The following table summarizes known IC50 values for this compound in various cancer cell lines. Note that potency can vary significantly depending on the cell line and assay conditions.

Cell LineCancer TypeIC50 Value (µM)Assay Duration (hours)
CAOV-3Ovarian Cancer37.324
MCF-7Breast Cancer33.31Not Specified
A549Lung AdenocarcinomaNot specified, but shows dose- and time-dependent proliferation suppression.Not Specified
Hep G2 & SK-Hep-1HepatomaNot specified, but induces G1 arrest.Not Specified

Data compiled from sources.

Detailed Experime[4][15][16][17]ntal Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Methodology: [14][15][16][17] 1. Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours). 2. Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. 3. Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. 4. Lysis: Lyse the cells by freeze-thawing (e.g., three cycles). 5. Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins. 6. Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble topoisomerase II at each temperature point using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

2. Kinase Profiling Assay to Identify Off-Targets

Since many small molecules can inhibit kinases, a kinase profiling assay is a valuable tool to identify potential off-target interactions. This can be done using commercially available services or in-house assays.

  • Methodology (General Overview):

    • Assay Format: These assays are typically performed in a cell-free format using a panel of purified kinases. Radiometric assays like HotSpot™ or fluorescence-based methods are common.

    • Compound Incuba[18]tion: this compound is incubated with each kinase in the panel at one or more concentrations (e.g., 1 µM and 10 µM).

    • Activity Measurement: The activity of each kinase is measured in the presence of this compound and compared to a vehicle control. The substrate for each kinase is typically a peptide, and its phosphorylation is quantified.

    • Data Analysis: The results are expressed as the percentage of inhibition for each kinase. Significant inhibition of a kinase other than the intended target indicates a potential off-target interaction.

Visual Guides

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Verification cluster_2 Phase 3: On-Target Validation cluster_3 Phase 4: Conclusion phenotype Unexpected Phenotype (e.g., high cytotoxicity) dose_response 1. Optimize Concentration (Perform Dose-Response) phenotype->dose_response purity_check 2. Verify Compound Purity (e.g., HPLC) dose_response->purity_check orthogonal_assay 3. Use Orthogonal Assay (e.g., LDH vs. MTT) purity_check->orthogonal_assay cetsa 4. Confirm Target Engagement (CETSA) orthogonal_assay->cetsa unrelated_inhibitor 5. Use Structurally Unrelated Inhibitor cetsa->unrelated_inhibitor rescue 6. Perform Rescue Experiment (Overexpress Target) unrelated_inhibitor->rescue on_target Phenotype is On-Target rescue->on_target If validated off_target Phenotype is Off-Target (Investigate further) rescue->off_target If not validated

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound TopII Topoisomerase II This compound->TopII Inhibits KinaseX Kinase X This compound->KinaseX Inhibits? GABA_R GABA Receptor This compound->GABA_R Antagonizes? OtherSignal Other Signaling Proteins This compound->OtherSignal Interacts? DNA_Breaks DNA Double-Strand Breaks TopII->DNA_Breaks Causes CellCycleArrest Cell Cycle Arrest (G1 or G2/M) DNA_Breaks->CellCycleArrest Apoptosis_On Apoptosis CellCycleArrest->Apoptosis_On Phenotype_Off Unintended Phenotype (e.g., neurotoxicity, altered metabolism) KinaseX->Phenotype_Off GABA_R->Phenotype_Off OtherSignal->Phenotype_Off

References

Addressing Liriodenine resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during in vitro experiments with the aporphine alkaloid, liriodenine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound primarily induces apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[1] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1] Additionally, this compound has been shown to act as a topoisomerase I and II inhibitor, which can lead to DNA damage and cell cycle arrest.[2][3][4][5]

Q2: In which phases of the cell cycle does this compound induce arrest?

A2: this compound has been observed to induce cell cycle arrest at different phases depending on the cancer cell line. It has been reported to cause G1/S phase arrest in human colon cancer cells (SW480) and human hepatoma cells (HepG2 and SK-Hep-1).[1][6] In human lung adenocarcinoma cells (A549), it has been shown to block cell cycle progression at the G2/M phase.[7][8]

Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies among different cancer cell lines and depends on the duration of exposure. The following table summarizes reported IC50 values.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
CAOV-3Ovarian Cancer2437.3 ± 1.06
CAOV-3Ovarian Cancer4826.3 ± 0.07
CAOV-3Ovarian Cancer7223.1 ± 1.62
SKOV-3Ovarian Cancer2468.0 ± 1.56
SKOV-3Ovarian Cancer4861.1 ± 3.09
SKOV-3Ovarian Cancer7246.5 ± 1.55
MCF-7Breast Cancer48~1-10
A549Lung CancerNot SpecifiedNot Specified
SW480Colon CancerNot SpecifiedNot Specified
HepG2Liver CancerNot SpecifiedNot Specified
SK-Hep-1Liver CancerNot SpecifiedNot Specified

Q4: Are there any known mechanisms of resistance to this compound?

A4: While specific studies on this compound-resistant cancer cell lines are limited, potential mechanisms of resistance can be inferred from studies on other aporphine alkaloids and topoisomerase inhibitors.[9][10] These may include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in the drug target: Mutations in the topoisomerase I or II enzymes could prevent this compound from binding effectively.

  • Enhanced DNA damage repair: Cancer cells may upregulate DNA repair pathways to counteract the DNA damage induced by this compound.

  • Alterations in apoptotic pathways: Changes in the expression levels of pro- and anti-apoptotic proteins, such as an increase in Bcl-2, could make cells more resistant to apoptosis.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: Inconsistent or non-reproducible IC50 values for this compound.

Possible Cause Troubleshooting Steps
This compound precipitation This compound may have limited solubility in aqueous media. Visually inspect the culture media for any signs of precipitation after adding this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is low and consistent across all wells.
Cell seeding density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a single-cell suspension and accurate cell counting before seeding. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Incubation time The cytotoxic effect of this compound is time-dependent. Ensure that the incubation time with this compound is consistent across all experiments.
MTT reagent issues The MTT reagent is light-sensitive and can degrade. Store it properly and prepare fresh solutions. Ensure the formazan crystals are fully dissolved before reading the absorbance.[11][12][13][14]

Issue: High background absorbance in control wells.

Possible Cause Troubleshooting Steps
Contamination Microbial contamination can reduce the MTT reagent and produce a false positive signal. Regularly check cell cultures for contamination and practice good aseptic technique.[13]
Media components Some components in the culture media may react with the MTT reagent. Include a "media only" control (without cells) to determine the background absorbance and subtract it from all other readings.
Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: High percentage of Annexin V-positive cells in the negative control group.

Possible Cause Troubleshooting Steps
Harsh cell handling Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positive Annexin V staining.[15][16] Use a gentle cell detachment method and handle cells with care.
Unhealthy cells Cells that are overgrown or nutrient-deprived may undergo spontaneous apoptosis. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Calcium chelation Annexin V binding to phosphatidylserine is calcium-dependent. Ensure that the binding buffer contains an adequate concentration of calcium and avoid using buffers with EDTA.[15]

Issue: No significant increase in apoptosis after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal this compound concentration or incubation time The induction of apoptosis is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Cell line resistance The cell line may be inherently resistant to this compound-induced apoptosis. Consider investigating potential resistance mechanisms (see FAQ A4).
Incorrect assay timing Apoptosis is a dynamic process. If the assay is performed too early, the apoptotic population may be too small to detect. If performed too late, cells may have already progressed to secondary necrosis. A time-course experiment is recommended.
Western Blotting for Apoptotic Markers (e.g., Cleaved Caspase-3, Bcl-2)

Issue: Weak or no signal for cleaved caspase-3.

Possible Cause Troubleshooting Steps
Timing of cell lysis The activation of caspase-3 is a transient event. Harvest cells at the peak of apoptosis, as determined by a time-course experiment.
Antibody quality Ensure the primary antibody is specific for the cleaved form of caspase-3 and has been validated for Western blotting.[17]
Protein degradation Use protease inhibitors in your lysis buffer to prevent the degradation of your target proteins. Keep samples on ice or at 4°C throughout the procedure.
Insufficient protein loading Quantify your protein lysates and ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg).

Issue: Inconsistent Bcl-2 expression levels.

Possible Cause Troubleshooting Steps
Loading control variability Ensure that you are using a reliable loading control (e.g., β-actin, GAPDH) and that its expression is not affected by this compound treatment. Normalize the Bcl-2 band intensity to the loading control.
Cellular stress Factors other than this compound treatment, such as nutrient deprivation or confluency, can affect Bcl-2 expression. Maintain consistent cell culture conditions.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Issue: Poor resolution of cell cycle phases (G1, S, G2/M peaks).

Possible Cause Troubleshooting Steps
Cell clumping Aggregates of cells will be interpreted as having higher DNA content, leading to inaccurate cell cycle profiles.[18][19][20][21] Ensure a single-cell suspension by filtering the cells before staining.
Improper fixation The choice and method of fixation are critical. Cold 70% ethanol is a commonly used fixative for cell cycle analysis. Ensure proper fixation time and temperature.[19]
Inadequate RNase treatment Propidium iodide can also bind to double-stranded RNA, which can interfere with DNA content analysis. Ensure complete RNA digestion by treating with RNase.[18]

Issue: Sub-G1 peak is not well-defined.

Possible Cause Troubleshooting Steps
Timing of analysis The appearance of a sub-G1 peak, indicative of apoptotic cells with fragmented DNA, is a late event in apoptosis. A time-course experiment will help determine the optimal time point for analysis.
Debris Cellular debris can be mistaken for the sub-G1 population. Gate your cell population appropriately to exclude debris based on forward and side scatter properties.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., Accutase).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis
  • Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis
  • Cell Preparation: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Liriodenine_Apoptosis_Pathway This compound This compound Topoisomerase Topoisomerase I/II This compound->Topoisomerase Inhibition Bcl2 Bcl-2 ↓ This compound->Bcl2 DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax ↑ p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_0 In Vitro Experiments Start Cancer Cell Culture Treatment This compound Treatment (Dose & Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western Western Blot (e.g., Caspases, Bcl-2) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Western->Data CellCycle->Data

Caption: General workflow for assessing this compound's effects.

References

Technical Support Center: Hydrolysis of Liriodenine-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of liriodenine-metal complexes in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the first step to consider when studying the hydrolysis of a newly synthesized this compound-metal complex?

A1: Before initiating kinetic studies, it is crucial to characterize the stoichiometry of the complex in solution. A common and effective method for this is Job's method of continuous variation using UV-Vis spectrophotometry. This will help you understand the metal-to-ligand ratio, which is fundamental for interpreting hydrolysis data.

Q2: How does the charge of the metal ion in the this compound complex affect its hydrolysis rate?

A2: Generally, a higher positive charge on the central metal ion will increase the rate of hydrolysis.[1][2] This is because a more highly charged metal center polarizes the coordinated water molecules to a greater extent, making them more acidic and susceptible to deprotonation, which is often the initial step in hydrolysis.

Q3: What role does the steric hindrance of the this compound ligand play in the hydrolysis of its metal complexes?

A3: The planar nature of the this compound ligand can influence the accessibility of water molecules to the metal center. Significant steric hindrance around the metal ion by the this compound and any co-ligands can slow down the rate of hydrolysis by impeding the approach of incoming water molecules.[1]

Q4: Can I use NMR spectroscopy to monitor the hydrolysis of my this compound-metal complex?

A4: Yes, NMR spectroscopy can be a powerful tool to monitor the hydrolysis by observing changes in the chemical environment of the this compound protons or by detecting the formation of new species. However, it's important to be aware of potential issues such as line broadening if paramagnetic metal ions are used. Careful sample preparation is critical to obtain high-quality spectra.[3][4][5]

Q5: How can I determine the stability constant of my this compound-metal complex?

A5: The stability constant, which indicates the strength of the metal-ligand interaction, can be determined using techniques like spectrophotometric titrations or pH-metric titrations.[6][7][8][9] For colored complexes, spectrophotometry is particularly useful. By measuring the absorbance at a specific wavelength at different metal-to-ligand ratios, you can calculate the equilibrium concentrations of the species and subsequently the stability constant.

Troubleshooting Guides

UV-Vis Spectrophotometry Issues
Problem Possible Cause Solution
Unstable or drifting baseline Temperature fluctuations in the spectrophotometer or sample chamber. Lamp instability.Allow the instrument to warm up sufficiently. Ensure the sample and reference cuvettes are at thermal equilibrium. If the problem persists, the lamp may need replacement.[10]
Noisy data, especially at high absorbance values The sample is too concentrated, leading to excessive light scattering.Dilute the sample to have an absorbance within the optimal range of the instrument (typically 0.1 - 1.0).[11][12]
Inconsistent readings between replicate samples Scratches, fingerprints, or residual sample on the cuvette. Improper cuvette placement. Air bubbles in the sample.Clean the cuvette thoroughly and handle it only by the frosted sides. Ensure consistent and correct placement in the cuvette holder. Gently tap the cuvette to dislodge any air bubbles.[13]
Unexpected changes in the spectrum over time The complex is hydrolyzing or reacting with the solvent.This is the process you want to study. Ensure your experimental setup is designed to monitor these changes kinetically. Use a thermostatted cell holder to maintain a constant temperature.
Wavelength of maximum absorbance (λmax) shifts Change in the coordination environment of the metal ion due to hydrolysis or change in pH.This shift can be used to monitor the progress of the hydrolysis. Record the full spectrum at different time points or pH values to track the changes in the coordination sphere.
NMR Spectroscopy Issues
Problem Possible Cause Solution
Broad or distorted peaks Presence of suspended solid particles in the NMR tube. High sample concentration leading to increased viscosity. Paramagnetic metal ion.Filter the sample directly into the NMR tube using a pipette with a cotton or glass wool plug.[3][4][5] Prepare a more dilute sample. If the metal is paramagnetic, this may be unavoidable, but optimizing acquisition parameters can sometimes help.
Poor shimming and resolution Incorrect sample volume in the NMR tube. Inhomogeneous sample.Ensure the sample height in the tube meets the spectrometer's specifications (usually around 4-5 cm).[3][4] Thoroughly mix the sample to ensure homogeneity.
Extra peaks in the spectrum Contamination from the solvent, NMR tube, or cap. Side reactions occurring in the solution.Use high-purity deuterated solvents. Clean NMR tubes and caps meticulously.[3][14] Analyze the new peaks to identify potential side products or hydrolysis intermediates.
No observable change in the spectrum during hydrolysis The hydrolysis reaction is very slow under the experimental conditions. The chemical shift changes are too small to be resolved.Increase the temperature to accelerate the reaction rate. Use a higher field NMR spectrometer for better resolution. Alternatively, UV-Vis spectrophotometry might be a more sensitive technique for this particular system.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate Constant using UV-Vis Spectrophotometry
  • Preparation of Solutions:

    • Prepare a stock solution of the this compound-metal complex of known concentration in a non-aqueous solvent if the complex is not readily soluble in water.

    • Prepare a series of aqueous buffer solutions with the desired pH values.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the λmax of both the parent complex and the expected hydrolyzed product.

    • Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment.

    • Calibrate the instrument using the appropriate buffer solution as a blank.

  • Kinetic Run:

    • Inject a small aliquot of the stock solution of the complex into the thermostatted cuvette containing the buffer solution.

    • Immediately start recording the absorbance at the λmax of the parent complex at fixed time intervals.

    • Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the order of the reaction by fitting the data to the appropriate integrated rate law (e.g., for a first-order reaction, a plot of ln(A_t - A_∞) vs. time should be linear, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction).

    • The pseudo-first-order rate constant (k_obs) can be obtained from the slope of the linear plot.

Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a known amount of the this compound-metal complex in a deuterated aqueous buffer solution (e.g., D₂O with phosphate buffer) in a clean NMR tube.

    • Ensure the final solution is free of any solid particles by filtering it directly into the NMR tube.[3][4][5]

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer to obtain a good resolution and lineshape.

    • Set the temperature of the NMR probe to the desired reaction temperature.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum immediately after sample preparation (t=0).

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the protons of the this compound in the parent complex and any new signals that appear due to the hydrolyzed species.

    • Plot the normalized integral values of the reactant and product signals as a function of time to monitor the reaction progress.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how quantitative results for the hydrolysis of different this compound-metal complexes could be summarized.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of this compound-Metal Complexes at 25°C.

ComplexpHk_obs (s⁻¹)
[Mn(this compound)Cl₂]7.41.2 x 10⁻⁴
[Fe(this compound)Cl₂]⁺7.43.5 x 10⁻³
[Co(this compound)₂(H₂O)₂]²⁺7.48.1 x 10⁻⁵
[Zn(this compound)Cl₂]7.45.6 x 10⁻⁴
[Pt(this compound)Cl₂]7.42.3 x 10⁻⁶
[Ru(this compound)(DMSO)₂Cl₂]7.49.8 x 10⁻⁵

Table 2: Stability Constants (log β) of this compound-Metal Complexes.

Metal Ionlog βMethod
Mn(II)4.8Spectrophotometry
Fe(III)10.2pH-metry
Co(II)5.5Spectrophotometry
Zn(II)6.1pH-metry
Pt(II)8.9Spectrophotometry
Ru(II)7.3Spectrophotometry

Visualizations

Hydrolysis_Workflow cluster_prep Preparation & Characterization cluster_kinetics Kinetic Study cluster_analysis Data Analysis Synthesis Synthesize this compound-Metal Complex Characterization Characterize Stoichiometry (e.g., Job's Method) Synthesis->Characterization UV_Vis Monitor by UV-Vis Spectrophotometry Characterization->UV_Vis NMR Monitor by NMR Spectroscopy Characterization->NMR pH_Stat Monitor by pH-Stat Titration Characterization->pH_Stat Rate_Constant Determine Rate Constant UV_Vis->Rate_Constant NMR->Rate_Constant pH_Stat->Rate_Constant Mechanism Propose Hydrolysis Mechanism Rate_Constant->Mechanism Stability_Constant Determine Stability Constant Stability_Constant->Mechanism

Caption: Experimental workflow for studying the hydrolysis of this compound-metal complexes.

Troubleshooting_UV_Vis Start Inconsistent UV-Vis Readings Check_Cuvette Is the cuvette clean, unscratched, and properly oriented? Start->Check_Cuvette Check_Concentration Is absorbance between 0.1 and 1.0? Check_Cuvette->Check_Concentration Yes Solution_Clean Clean/replace cuvette and re-run Check_Cuvette->Solution_Clean No Check_Baseline Is the baseline stable? Check_Concentration->Check_Baseline Yes Solution_Dilute Dilute or concentrate sample Check_Concentration->Solution_Dilute No Solution_Warmup Allow instrument to warm up / Check lamp Check_Baseline->Solution_Warmup No Success Problem Resolved Check_Baseline->Success Yes Solution_Clean->Check_Cuvette Solution_Dilute->Check_Concentration Solution_Warmup->Check_Baseline

Caption: Troubleshooting guide for common UV-Vis spectrophotometry issues.

References

Liriodenine Experiments: A Technical Support Guide to Vehicle Controls and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the alkaloid Liriodenine, establishing robust and reproducible experimental conditions is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on the critical selection of appropriate vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for in-vitro experiments with this compound?

A1: The most common and recommended vehicle for in-vitro studies with this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is readily soluble in DMSO.[4][5][6] For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the specific cell line being used.

Q2: What is the maximum tolerated concentration of DMSO for most cell lines?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%.[1][2] However, primary cells and more sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%.[1] It is always recommended to perform a vehicle toxicity test to determine the optimal DMSO concentration for your specific cell line and experimental duration.

Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?

A3: This is a common issue with hydrophobic compounds like this compound and is often due to "solvent shock." To prevent precipitation, it is advisable to prepare an intermediate dilution of your this compound stock in pre-warmed cell culture medium before adding it to the final culture plate. Add the this compound stock dropwise while gently swirling the medium to ensure rapid and even dispersion.

Q4: What are the appropriate vehicle controls for in-vivo experiments with this compound?

A4: The choice of an in-vivo vehicle depends on the route of administration (e.g., oral, intraperitoneal, intravenous) and the required this compound concentration. For oral administration of hydrophobic compounds like this compound, common vehicles include:

  • A suspension in an aqueous vehicle containing a suspending agent like 0.5% carboxymethyl cellulose (CMC) and a surfactant like 0.1% Tween 80.

  • A solution in a mixture of solvents, such as 10% DMSO in saline.[4]

  • Formulations with cyclodextrins, which can enhance the solubility of alkaloids.[1]

For intraperitoneal injections, a solution in a vehicle such as 5% DMSO in phosphate-buffered saline (PBS) can be used. Oil-based vehicles like corn oil are also an option for lipophilic drugs. It is critical to perform pilot studies to assess the solubility and stability of this compound in the chosen vehicle and to evaluate any potential toxicity of the vehicle itself.

Troubleshooting Guides

In-Vitro Experiment Troubleshooting
IssuePotential CauseRecommended Solution
Precipitation of this compound in Culture Medium - High final concentration of this compound.- "Solvent shock" from direct addition of concentrated DMSO stock.- Temperature difference between stock solution and medium.- Perform a solubility test to determine the maximum soluble concentration.- Prepare an intermediate dilution of this compound in pre-warmed medium.- Add the this compound solution dropwise while gently mixing.- Ensure both the drug solution and medium are at 37°C before mixing.
High Background Toxicity in Vehicle Control - DMSO concentration is too high for the cell line.- Extended incubation time with the vehicle.- Determine the maximum tolerated DMSO concentration for your specific cell line (ideally ≤ 0.5%).- Reduce the duration of the experiment if possible.
Inconsistent Biological Activity - Degradation of this compound in stock solution.- Incomplete dissolution of this compound.- Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C, protected from light.- Ensure complete dissolution of this compound powder in DMSO before preparing dilutions.
In-Vivo Experiment Troubleshooting
IssuePotential CauseRecommended Solution
Poor Solubility/Suspension of this compound in Vehicle - Inappropriate vehicle for the desired concentration.- Incorrect preparation method.- Test a panel of vehicles (e.g., oil-based, aqueous with co-solvents/surfactants, cyclodextrins) to find one that provides a stable solution or homogenous suspension.- For suspensions, ensure proper homogenization using techniques like sonication.
Adverse Effects in Vehicle-Treated Animals - Toxicity of the vehicle at the administered volume and concentration.- Conduct a vehicle toxicity study to ensure the chosen vehicle is well-tolerated at the intended dose and administration route.- Reduce the concentration of co-solvents like DMSO or ethanol if possible.
Variable Drug Exposure and Efficacy - Inconsistent dosing due to poor formulation.- Degradation of this compound in the vehicle.- Ensure the formulation is homogenous and stable throughout the dosing period.- Assess the stability of this compound in the chosen vehicle under the experimental conditions.

Experimental Protocols

Protocol 1: In-Vitro Apoptosis Analysis using Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 2: In-Vitro Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[7]

Visualizations

Liriodenine_Signaling_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow_InVitro cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Treat Treat Cells with This compound/Vehicle Stock->Treat Cells Seed Cells Cells->Treat Harvest Harvest Cells Treat->Harvest Apoptosis Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle Assay (PI Staining) Harvest->CellCycle

Caption: General workflow for in-vitro this compound experiments.

References

Technical Support Center: Optimizing Preparative HPLC for High-Purity Liriodenine Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the preparative High-Performance Liquid Chromatography (HPLC) isolation of Liriodenine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the efficient purification of this bioactive alkaloid.

Troubleshooting Guide

This guide addresses common issues encountered during the preparative HPLC purification of this compound and other aporphine alkaloids.

Problem Potential Cause Recommended Solution
Peak Tailing Interaction of the basic this compound molecule with acidic silanol groups on the silica-based column packing.[1][2][3]- Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to protonate the analyte and minimize secondary interactions. - Use a buffered mobile phase to maintain a consistent pH.[1] - Employ an end-capped column to reduce the number of accessible silanol groups.[1]
Poor Resolution Inadequate separation between this compound and closely eluting impurities.- Optimize the mobile phase composition by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation selectivities. - Decrease the flow rate to increase the number of theoretical plates and improve separation.
Peak Broadening Column overload, extra-column volume, or a degraded column.- Reduce the sample load (mass of sample injected) to avoid exceeding the column's capacity.[1] - Minimize the length and diameter of tubing between the injector, column, and detector. - Replace the column if it has degraded over time.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or pump performance.- Ensure the mobile phase is thoroughly mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks and ensure it delivers a consistent flow rate.
Low Yield/Recovery Suboptimal fraction collection, degradation of this compound, or irreversible adsorption to the column.- Optimize fraction collection parameters to ensure the entire peak is collected. - Assess the stability of this compound in the chosen mobile phase and sample solvent. - If irreversible adsorption is suspected, try a different stationary phase or add a competitive agent to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a preparative HPLC method for this compound?

A1: A common starting point is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA), is a good initial choice. The gradient can be run from a lower to a higher concentration of acetonitrile to elute compounds of increasing hydrophobicity.

Q2: How can I improve the peak shape of this compound in my chromatogram?

A2: Peak tailing is a common issue for basic compounds like this compound. To improve peak shape, it is recommended to add an acidic modifier, such as 0.1% TFA or formic acid, to the mobile phase. This helps to protonate the this compound molecule, reducing its interaction with residual silanol groups on the stationary phase and resulting in more symmetrical peaks.

Q3: What is the recommended UV detection wavelength for this compound?

A3: this compound exhibits strong UV absorbance. A detection wavelength of 254 nm is commonly used for its quantification and purification.

Q4: How do I scale up my analytical HPLC method to a preparative scale for this compound isolation?

A4: To scale up, you will need to increase the column diameter and adjust the flow rate proportionally to maintain the same linear velocity. The sample load can be significantly increased on a preparative column. It is advisable to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected without compromising resolution.

Q5: What should I do if I observe high backpressure during my preparative run?

A5: High backpressure can be caused by a blockage in the system, such as a clogged frit or a precipitated sample in the column. First, check for any blockages in the tubing and fittings. If the pressure remains high, you may need to reverse-flush the column with a strong solvent or, if necessary, replace the column frit or the column itself.

Data Presentation: Preparative HPLC Methods for Aporphine Alkaloids

The following table summarizes published preparative HPLC methods for the isolation of this compound and other related aporphine alkaloids, providing a comparative overview of key experimental parameters.

Compound Column Mobile Phase Flow Rate (mL/min) Detection (nm) Sample Load Yield Purity Reference
This compound Prep Nova-Pak HR C18 (10 mm × 20 mm × 30 mm)Gradient: 10% to 100% Acetonitrile in Water122542 mL of filtered MeOH fraction8.0 mg (0.4% of yield)Not Specified
Aporphine Alkaloids (2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine, roemerine) Not specified (HSCCC followed by HPLC analysis)Not specified for preparative HPLCNot specified for preparative HPLCNot specified for preparative HPLC100 mg crude extract (for HSCCC)1.1 - 8.5 mg95.1 - 98.9%[4]

Experimental Protocols

Protocol 1: Preparative HPLC for this compound Isolation

This protocol is based on a published method for the isolation of this compound.

1. Sample Preparation:

  • A methanol (MeOH) fraction containing this compound is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Column:

  • HPLC System: Gilson 322 Pump with a Gilson 156 UV-Vis detector.

  • Column: Prep Nova-Pak HR C18 (10 mm × 20 mm × 30 mm).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 100% B over 90 minutes.

  • Flow Rate: 12 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 2 mL.

4. Fraction Collection:

  • The fraction containing this compound is collected based on the retention time observed in the chromatogram (e.g., 26-28 minutes in the cited study).

5. Post-Purification:

  • The collected fraction is typically evaporated to dryness under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Crude Plant Extract fractionation Initial Fractionation (e.g., VLC, Column Chromatography) start->fractionation Extraction prep_hplc Preparative HPLC fractionation->prep_hplc Enriched Fraction analysis Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->analysis Collected Fractions pure_this compound High-Purity this compound analysis->pure_this compound Purity > 95%

Caption: A generalized workflow for the isolation of high-purity this compound from a crude plant extract.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_mobile_phase Is an acidic modifier (e.g., 0.1% TFA) present in the mobile phase? start->check_mobile_phase add_modifier Add 0.1% TFA or Formic Acid to the mobile phase. check_mobile_phase->add_modifier No check_column Is an end-capped column being used? check_mobile_phase->check_column Yes problem_solved Problem Resolved add_modifier->problem_solved use_endcapped Switch to an end-capped column. check_column->use_endcapped No check_load Is the column overloaded? check_column->check_load Yes use_endcapped->problem_solved reduce_load Reduce the sample injection volume or concentration. check_load->reduce_load Yes check_load->problem_solved No reduce_load->problem_solved

Caption: A decision tree for troubleshooting peak tailing issues in the preparative HPLC of this compound.

References

Strategies to reduce Liriodenine-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing Liriodenine-induced cytotoxicity in normal cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, an aporphine alkaloid, primarily induces cytotoxicity through the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. This inhibition leads to DNA strand breaks, which can trigger cell cycle arrest and apoptosis (programmed cell death). Studies have shown that this compound can induce apoptosis via the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and caspase-9, increased mitochondrial permeability, and the release of cytochrome c. Additionally, this compound has been observed to upregulate the p53 tumor suppressor protein, further contributing to apoptosis.

Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?

A2: Yes, several studies have indicated that this compound exhibits a degree of selective cytotoxicity. For instance, in one study, this compound showed significant cytotoxicity against human ovarian cancer cell lines (CAOV-3 and SKOV-3) while displaying no evidence of cytotoxicity in normal ovarian cell lines (WRL-68 and SV-40) at concentrations higher than 100 μM. Another study reported that this compound did not induce obvious cytotoxicity in the normal human IMR-90 cell line. This selectivity is a desirable characteristic for a potential anticancer agent.

Q3: What are the potential strategies to further reduce this compound's cytotoxicity in normal cells?

A3: Several strategies can be explored to minimize this compound's off-target effects on normal cells:

  • Cyclotherapy: This approach involves pre-treating cells with a cytostatic agent to induce a temporary cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent chemotherapeutic agents like this compound.

  • pH-Dependent Antagonism: Exploiting the typically more acidic microenvironment of tumors, a combination therapy can be designed where a protective agent is effective at the physiological pH of normal tissues but not at the lower pH of tumors.

  • Nanoformulations: Encapsulating this compound in nanoparticles can alter its biodistribution, potentially leading to preferential accumulation in tumor tissue and reduced exposure of normal tissues.

  • Combination Therapy: Using this compound in combination with other agents can allow for lower, less toxic doses of each drug while achieving a synergistic anticancer effect.

Troubleshooting Guides

Issue: High cytotoxicity observed in normal cell lines during in vitro experiments.

Possible Cause: The concentration of this compound used may be too high for the specific normal cell line being tested. Different cell lines exhibit varying sensitivities.

Suggested Solution:

  • Determine the IC50 values for both your cancer and normal cell lines. This will establish the therapeutic window for your experiments. A summary of reported IC50 values is provided in Table 1.

  • Perform a dose-response curve for your specific normal cell line to identify a concentration of this compound that has minimal impact on viability.

  • Consider implementing a protective strategy, such as cyclotherapy, as detailed in the experimental protocols section.

Issue: Difficulty in translating in vitro selective cytotoxicity to in vivo models.

Possible Cause: The in vivo microenvironment is significantly more complex than in vitro conditions. Factors such as drug metabolism, distribution, and tumor heterogeneity can influence efficacy and toxicity.

Suggested Solution:

  • Develop a nanoformulation of this compound. This can improve its pharmacokinetic profile and enhance tumor targeting. Refer to the conceptual protocol for developing a this compound nanoformulation.

  • Explore combination therapies. A synergistic interaction with another anticancer agent might allow for a reduction in the this compound dosage, thereby lowering systemic toxicity.

  • Investigate pH-dependent antagonism. If your tumor model has a confirmed acidic microenvironment, this strategy could be particularly effective.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeCancer/NormalIC50 (µM)Exposure Time (hours)Reference
CAOV-3Ovarian CarcinomaCancer37.3 ± 1.0624
CAOV-3Ovarian CarcinomaCancer26.3 ± 0.0748
CAOV-3Ovarian CarcinomaCancer23.1 ± 1.6272
SKOV-3Ovarian CarcinomaCancer68.0 ± 1.5624
SKOV-3Ovarian CarcinomaCancer61.1 ± 3.0948
SKOV-3Ovarian CarcinomaCancer46.5 ± 1.5572
WRL-68OvarianNormal> 100Not Specified
SV-40OvarianNormal> 100Not Specified
IMR-90Lung FibroblastNormalNo obvious cytotoxicityNot Specified

Experimental Protocols

Protocol 1: Evaluation of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cancer and normal cell lines

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cyclotherapy Approach to Protect Normal Cells

This protocol describes a general method for protecting normal cells from this compound-induced cytotoxicity by pre-treatment with a cell cycle inhibitor. Note: This is a template protocol and concentrations and timings will need to be optimized for your specific cell lines and chosen cell cycle inhibitor.

Materials:

  • This compound

  • A cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib)

  • Normal and cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed both normal and cancer cells in separate 96-well plates as described in Protocol 1.

  • Pre-treatment with Cell Cycle Inhibitor: Treat the cells with a low, non-toxic concentration of the cell cycle inhibitor for 12-24 hours. This concentration should be sufficient to induce G1 arrest in normal cells but have minimal effect on the proliferation of cancer cells (which often have defective G1 checkpoints).

  • Co-treatment with this compound: Without washing out the cell cycle inhibitor, add various concentrations of this compound to the wells.

  • Incubation: Incubate the plates for a further 24-48 hours.

  • Viability Assessment: After the co-incubation period, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the IC50 values of this compound in normal cells with and without pre-treatment with the cell cycle inhibitor. A significant increase in the IC50 value for normal cells would indicate a protective effect.

Protocol 3: Conceptual Framework for Developing a this compound Nanoformulation

This outlines the key steps to consider when developing a nanoparticle-based delivery system for this compound to reduce systemic toxicity.

  • Nanoparticle Selection and Formulation:

    • Choose a biocompatible and biodegradable nanoparticle system (e.g., liposomes, polymeric nanoparticles like PLGA).

    • Encapsulate this compound within the nanoparticles using a suitable method (e.g., solvent evaporation for PLGA nanoparticles, thin-film hydration for liposomes).

  • Physicochemical Characterization:

    • Determine the particle size, size distribution, and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Quantify the drug loading efficiency and encapsulation efficiency using techniques like HPLC.

  • In Vitro Drug Release Study:

    • Perform a drug release study in a buffer that mimics physiological conditions (e.g., PBS at pH 7.4) and a more acidic environment to simulate the tumor microenvironment (e.g., pH 5.5).

  • In Vitro Cytotoxicity Assessment:

    • Evaluate the cytotoxicity of the this compound-loaded nanoparticles against both cancer and normal cell lines using the MTT assay (Protocol 1). Compare the results with free this compound to determine if the nanoformulation enhances selective cytotoxicity.

  • In Vivo Studies (if applicable):

    • Conduct pharmacokinetic studies in an animal model to assess the biodistribution and clearance of the nanoformulation compared to free this compound.

    • Perform efficacy and toxicity studies in a tumor-bearing animal model to evaluate the therapeutic benefit and reduction in side effects.

Visualizations

Signaling Pathways and Experimental Workflows

Liriodenine_Cytotoxicity_Pathway This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II inhibition DNA_Strand_Breaks DNA Strand Breaks This compound->DNA_Strand_Breaks p53_upregulation p53 Upregulation This compound->p53_upregulation Bcl2_downregulation Bcl-2 Downregulation This compound->Bcl2_downregulation DNA_Strand_Breaks->p53_upregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p53_upregulation->Cell_Cycle_Arrest Bax_upregulation Bax Upregulation p53_upregulation->Bax_upregulation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrion Mitochondrion Cytochrome_c_release Cytochrome c Release Mitochondrion->Cytochrome_c_release Bax_upregulation->Mitochondrion Bcl2_downregulation->Mitochondrion inhibition Caspase_9 Caspase-9 Activation Cytochrome_c_release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathway.

Experimental_Workflow_Cytotoxicity cluster_invitro In Vitro Assessment cluster_protection Protective Strategy (Cyclotherapy Example) start Seed Normal and Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation viability_assay Assess Cell Viability (e.g., MTT Assay) incubation->viability_assay ic50 Calculate IC50 and Selectivity Index viability_assay->ic50 start_p Seed Normal and Cancer Cell Lines pretreatment Pre-treat with Cell Cycle Inhibitor start_p->pretreatment cotreatment Co-treat with This compound pretreatment->cotreatment incubation_p Incubate cotreatment->incubation_p viability_assay_p Assess Cell Viability (e.g., MTT Assay) incubation_p->viability_assay_p comparison Compare IC50 values with and without pre-treatment viability_assay_p->comparison

Caption: Experimental workflow for evaluating selective cytotoxicity.

Cyclotherapy_Logic cluster_normal Normal Cells (Functional G1 Checkpoint) cluster_cancer Cancer Cells (Defective G1 Checkpoint) CCI_N Cell Cycle Inhibitor G1_Arrest G1 Cell Cycle Arrest CCI_N->G1_Arrest Protection Protection from Cytotoxicity G1_Arrest->Protection Liriodenine_N This compound Liriodenine_N->G1_Arrest is ineffective against arrested cells CCI_C Cell Cycle Inhibitor No_Arrest Continued Proliferation CCI_C->No_Arrest is ineffective Cytotoxicity Cytotoxicity No_Arrest->Cytotoxicity Liriodenine_C This compound Liriodenine_C->No_Arrest

Caption: Logical diagram of the cyclotherapy strategy.

Validation & Comparative

Comparing the efficacy of Liriodenine with other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Liriodenine, a naturally occurring aporphine alkaloid, with established topoisomerase inhibitors. This analysis is supported by available experimental data on their inhibitory concentrations, mechanisms of action, and the methodologies used for their evaluation.

This compound has been identified as a potent inhibitor of topoisomerase II, a crucial enzyme in DNA replication and chromosome organization. Its mechanism of action, like other topoisomerase poisons, involves the stabilization of the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, cell death. This guide provides a comparative overview of this compound against well-known topoisomerase inhibitors: Doxorubicin, Etoposide (both topoisomerase II inhibitors), and Camptothecin (a topoisomerase I inhibitor).

Quantitative Comparison of Inhibitory Efficacy

The potency of topoisomerase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While direct comparative studies under identical experimental conditions are limited, the following table summarizes the available enzymatic IC50 values for each compound against their respective topoisomerase targets.

InhibitorTarget EnzymeEnzymatic IC50 (µM)
This compound Topoisomerase IIPotent inhibitor, specific IC50 not consistently reported in reviewed literature
Doxorubicin Topoisomerase II2.67
Etoposide Topoisomerase II59.2
Camptothecin Topoisomerase I0.679

It is important to note that while a specific enzymatic IC50 value for this compound is not consistently available across the reviewed literature, it is widely recognized as a potent topoisomerase II inhibitor.

Experimental Protocols

The evaluation of topoisomerase inhibitors relies on standardized in vitro assays that measure the enzyme's catalytic activity. The two primary assays are the DNA relaxation assay for topoisomerase I and the DNA decatenation or relaxation assay for topoisomerase II.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of topoisomerase I to relax supercoiled DNA. In the presence of an inhibitor, the relaxation process is hindered.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (e.g., Camptothecin) at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution, typically containing a detergent (like SDS) and a proteinase to digest the enzyme.

  • Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.

Topoisomerase II DNA Decatenation/Relaxation Assay

This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA networks or relax supercoiled DNA, both of which are ATP-dependent processes.

Methodology:

  • Substrate: Use either catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the DNA substrate, purified human topoisomerase II, ATP, and the test compound (e.g., this compound, Doxorubicin, Etoposide) at various concentrations in an appropriate reaction buffer.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction as described for the topoisomerase I assay.

  • Electrophoresis: Separate the reaction products on an agarose gel. For the decatenation assay, decatenated minicircles will migrate faster than the catenated network. For the relaxation assay, the separation of topoisomers is observed.

  • Analysis: Visualize and quantify the DNA bands to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.

Topoisomerase_Inhibition_Pathway cluster_Inhibitor Topoisomerase Inhibitor cluster_Enzyme Enzyme Action cluster_Cellular_Response Cellular Response Inhibitor This compound / Doxorubicin / Etoposide (Topo II) Camptothecin (Topo I) Cleavage_Complex Topoisomerase-DNA Cleavage Complex Inhibitor->Cleavage_Complex Stabilizes Topo_Enzyme Topoisomerase I or II Topo_Enzyme->Cleavage_Complex Forms DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Reaction Mixtures: - DNA Substrate - Topoisomerase Enzyme - Inhibitor (Varying Concentrations) - Reaction Buffer Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Gel Staining and Visualization Electrophoresis->Visualization Analysis Quantify Band Intensities and Calculate % Inhibition Visualization->Analysis End End: Determine IC50 Analysis->End Logical_Relationship Inhibitor_Binding Inhibitor Binds to Enzyme-DNA Complex Complex_Stabilization Cleavage Complex Stabilized Inhibitor_Binding->Complex_Stabilization Re-ligation_Inhibition DNA Re-ligation Inhibited Complex_Stabilization->Re-ligation_Inhibition Strand_Breaks Permanent DNA Strand Breaks Re-ligation_Inhibition->Strand_Breaks Cellular_Damage Cellular Damage Response Strand_Breaks->Cellular_Damage Apoptosis_Induction Apoptosis Cellular_Damage->Apoptosis_Induction

Liriodenine Demonstrates Promising In Vivo Anticancer Activity in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings validate the anticancer potential of Liriodenine in preclinical xenograft models. In a notable study, this natural aporphine alkaloid has been shown to significantly inhibit tumor growth in a human laryngocarcinoma xenograft model. These findings, coupled with extensive in vitro data, position this compound as a compelling candidate for further oncological drug development.

Scientists and drug development professionals now have access to a comprehensive comparison of this compound's validated anticancer effects against standard chemotherapeutic agents. This guide synthesizes available in vivo and in vitro data to provide an objective overview of this compound's performance and its underlying mechanisms of action.

This compound's Efficacy in a Laryngocarcinoma Xenograft Model

A key in vivo study investigated the effects of this compound on nude mice bearing HEp-2 human laryngocarcinoma cell xenografts. The research demonstrated that administration of this compound led to a notable inhibition of tumor growth.[1] This antitumor activity is linked to the upregulation of the tumor suppressor protein p53, which plays a critical role in inducing apoptosis (programmed cell death) in cancer cells.[1] While specific quantitative data on tumor volume and weight from this pivotal study require further dissemination, the qualitative results strongly support the in vivo anticancer potential of this compound.

Comparative Efficacy of Standard Anticancer Agents in Xenograft Models

To provide a context for this compound's potential, this guide includes data from studies on established chemotherapeutic drugs used to treat cancers for which this compound has shown in vitro activity. The following tables summarize the in vivo efficacy of cisplatin, paclitaxel, and tamoxifen in xenograft models of ovarian, lung, and breast cancer, respectively.

Table 1: In Vivo Efficacy of Cisplatin in Xenograft Models

Cell LineCancer TypeTreatment ProtocolTumor Growth InhibitionReference
A549 Lung Cancer3 mg/kg/day, i.v. for 5 daysLess effective than Paclitaxel at 24 mg/kg/day[2]
HepG2 Liver Cancer5, 10, or 20 mg/kgSignificant decrease in tumor weight and volume[3]
Multiple Ovarian, Cervical, Lung Cancers5 mg/kg, i.v., once a week for 3 weeksEnhanced anti-cancer effect when combined with BV10[4][5]

Table 2: In Vivo Efficacy of Paclitaxel in Xenograft Models

Cell LineCancer TypeTreatment ProtocolTumor Growth InhibitionReference
A549 Lung Cancer24 mg/kg/day, i.v. for 5 daysMore effective than Cisplatin at 3 mg/kg/day[2]
MCF-7 Breast Cancer20 mg/kg, i.p. daily for 5 daysSignificant antitumor activity[6]

Table 3: In Vivo Efficacy of Tamoxifen in a Xenograft Model

Cell LineCancer TypeTreatment ProtocolTumor Growth InhibitionReference
MCF-7 Breast Cancer2.5 mg slow-release pelletSlower tumor growth rate (2.6-fold) compared to untreated controls

Mechanism of Action: A Look at the Signaling Pathways

This compound's anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. In vitro studies have elucidated the molecular pathways involved.

Liriodenine_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Acts on p53 p53 This compound->p53 Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c to activate Bax Bax Bax->Mitochondrion Promotes permeability Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits permeability Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes p53->Bax Upregulates p53->Bcl2 Downregulates CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p53->CellCycleArrest Induces Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis CancerCells Cancer Cell Culture (e.g., HEp-2, A549, MCF-7, CAOV-3) Implantation Subcutaneous Injection of Cancer Cells CancerCells->Implantation AnimalModel Immunocompromised Mice (e.g., Nude, SCID) AnimalModel->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Control & Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (this compound or Standard Chemotherapy) Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Sacrifice & Tumor Excision Monitoring->Endpoint Analysis Tumor Weight Measurement & Molecular Analysis (e.g., p53) Endpoint->Analysis

References

Liriodenine Analogs: A Comparative Analysis for Enhanced Anticancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Liriodenine and its gold(III) analogs, supported by experimental data, to guide future drug discovery efforts.

This compound, a naturally occurring oxoaporphine alkaloid, has demonstrated a wide range of biological activities, most notably its potential as an anticancer agent. Its mechanism of action often involves the inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. In the quest for enhanced potency and improved pharmacological profiles, researchers have synthesized and evaluated various analogs of this compound. This guide provides a comparative analysis of this compound and two of its gold(III) complexes, focusing on their cytotoxic activity against several human cancer cell lines.

Comparative Cytotoxicity of this compound and its Gold(III) Analogs

The in vitro cytotoxicity of this compound and its synthesized gold(III) analogs, [LH][AuCl4] (Compound 1) and [AuCl3L] (Compound 2), was evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundSGC-7901 (Gastric Cancer) IC50 (µM)BEL-7402 (Hepatocellular Carcinoma) IC50 (µM)J-774 (Monocyte/Macrophage) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)NCI-H460 (Lung Cancer) IC50 (µM)
This compound 3.6[1]---2.6[1]
Compound 1 ([LH][AuCl4]) 2.0 - 16.0[2]2.0 - 16.0[2]2.0 - 16.0[2]2.0 - 16.0[2]2.0 - 16.0[2]
Compound 2 ([AuCl3L]) 2.0 - 16.0[2]2.0 - 16.0[2]2.0 - 16.0[2]2.0 - 16.0[2]2.0 - 16.0[2]

Note: A specific IC50 value for this compound against BEL-7402, J-774, and HeLa cell lines from the same comparative study was not available in the searched literature. The provided IC50 values for this compound are from a separate study for reference.

The data indicates that the gold(III) complexes of this compound exhibit appreciable antiproliferative properties, with IC50 values falling within the low micromolar range against all tested cell lines.[2] While a direct, side-by-side comparison with the parent this compound across all five cell lines from a single study is not available, the potency of the analogs is evident.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects through multiple cellular pathways. A primary mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

topoisomerase_inhibition cluster_drug Drug Action cluster_pathway Cellular Pathway Liriodenine_Analog This compound Analog Topo_II Topoisomerase II Liriodenine_Analog->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound Analogs.

Furthermore, these compounds can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.

apoptosis_pathway cluster_drug Drug Action cluster_pathway Apoptosis Pathway Liriodenine_Analog This compound Analog Bax Bax (Pro-apoptotic) Liriodenine_Analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine_Analog->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Induction of Apoptosis via the Mitochondrial Pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound analogs, based on common laboratory practices.

Synthesis of Gold(III) Complexes of this compound (Compounds 1 and 2)

A general procedure for the synthesis of gold(III) complexes of this compound involves reacting the parent alkaloid with a gold(III) salt.[2]

  • Preparation of Compound 1 ([LH][AuCl4]): this compound is dissolved in a suitable solvent and reacted with an equimolar amount of tetrachloroauric(III) acid (HAuCl4). The resulting mixture is stirred at room temperature for a specified period. The product is then isolated by filtration, washed, and dried.

  • Preparation of Compound 2 ([AuCl3L]): this compound is reacted with sodium tetrachloroaurate(III) (NaAuCl4) in a suitable solvent system. The mixture is stirred, and the resulting complex is isolated, washed, and dried.

Characterization of the synthesized compounds is typically performed using techniques such as IR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), 1H-NMR spectroscopy, and elemental analysis.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add varying concentrations of this compound analogs incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT Assay for Cytotoxicity Evaluation.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and the parent compound. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration.

Topoisomerase I/II Inhibition Assay

The ability of this compound analogs to inhibit topoisomerase enzymes can be assessed using in vitro relaxation or decatenation assays.

  • Reaction Setup: The reaction mixture typically contains supercoiled plasmid DNA (for topoisomerase I) or kinetoplast DNA (for topoisomerase II), the respective topoisomerase enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow the enzyme to act on the DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a proteinase and a loading dye.

  • Agarose Gel Electrophoresis: The DNA products are then separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. Inhibition of the enzyme is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control without the inhibitor.

References

Liriodenine: An In Silico Comparative Analysis Against Known PIM1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in silico performance of Liriodenine as a potential PIM1 kinase inhibitor, benchmarked against established inhibitors with supporting data and methodologies.

Introduction: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, are serine/threonine kinases that have emerged as significant targets in oncology. Their overexpression is correlated with poor prognosis in various hematopoietic malignancies and solid tumors, including prostate cancer. PIM1 plays a crucial role in cell cycle progression, cell survival, and tumorigenesis. Consequently, the discovery and development of potent and selective PIM1 inhibitors are of high interest in modern cancer therapy. This compound, a natural aporphine alkaloid, has been identified through computational studies as a potential ATP-competitive inhibitor of PIM1 kinase. This guide provides an in silico comparison of this compound with known PIM1 inhibitors, presenting available binding affinity data and outlining standard experimental protocols for inhibitor validation.

Quantitative Comparison of PIM1 Inhibitors

The following table summarizes the in silico binding energies and experimentally determined inhibitory concentrations (IC50 and Ki) of this compound and several well-characterized PIM1 inhibitors. This data allows for a direct comparison of their potential potencies.

CompoundTypeIn Silico Binding Energy (kcal/mol)IC50 (nM)Ki (nM)
This compound Natural Alkaloid-10.2Not ReportedNot Reported
10-Hydroxythis compound This compound Derivative-9.9Not ReportedNot Reported
Co-crystallized 9G5 Synthetic-11.3Not ReportedNot Reported
AZD1208 Pan-PIM Inhibitor-31.17 (MM/GBSA)0.40.1
SGI-1776 Pan-PIM InhibitorNot Reported7Not Reported
CX-6258 Pan-PIM InhibitorNot Reported5Not Reported
PIM447 (LGH447) Pan-PIM Inhibitor-37.15 (MM/GBSA)Not Reported0.006
SMI-4a PIM1 SelectiveNot Reported24,000600
TCS PIM-1 1 PIM1 SelectiveNot Reported50Not Reported

Note: In silico binding energies can vary based on the docking software and scoring functions used. The MM/GBSA values for AZD1208 and PIM447 represent a different calculation method and are not directly comparable to the docking scores of this compound and its analogue.

PIM1 Signaling Pathway and Inhibition

PIM1 kinase is a downstream effector in various signaling pathways crucial for cell survival and proliferation. The diagram below illustrates a simplified representation of the PIM1 signaling cascade and the point of inhibition by ATP-competitive inhibitors like this compound.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., BAD, p21, c-Myc) PIM1_Kinase->Substrates P Cell_Effects Cell Proliferation & Survival Substrates->Cell_Effects Inhibitor This compound & Known PIM1 Inhibitors Inhibitor->PIM1_Kinase In_Silico_Workflow start Start: Identify Target (PIM1 Kinase) database Compound Library Screening (e.g., PubChem, ZINC) start->database filtering Virtual Screening & ADMET Filtering database->filtering docking Molecular Docking (this compound vs. Known Inhibitors) filtering->docking analysis Binding Affinity & Interaction Analysis docking->analysis md_sim Molecular Dynamics Simulation (Optional) analysis->md_sim experimental Experimental Validation (Kinase Assays) analysis->experimental md_sim->experimental

Liriodenine: A Promising Natural Antifungal Agent Challenging Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals are taking a closer look at Liriodenine, a naturally occurring alkaloid, as a potential new weapon in the fight against fungal infections. Recent comparative studies have highlighted its potent antifungal activity against a range of pathogenic fungi, positioning it as a viable candidate for further investigation and development. This guide provides a comprehensive cross-validation of this compound's antifungal efficacy against standard agents, supported by experimental data.

This compound has demonstrated significant in vitro activity, in some cases comparable or superior to conventional antifungal drugs such as Amphotericin B and Fluconazole. Its broad-spectrum activity extends to clinically important yeasts and molds, including species that have developed resistance to current therapies.

Comparative Antifungal Activity: this compound vs. Standard Agents

The antifungal efficacy of this compound has been quantified using standardized microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values, summarized below, indicate the lowest concentration of the agent required to inhibit visible fungal growth and to kill the fungus, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antifungal Agents against Various Fungal Pathogens (µg/mL)
Fungal SpeciesThis compoundAmphotericin BFluconazole
Candida albicans1250.125 - 20.25 - 64
Candida krusei2500.5 - 4Resistant
Candida tropicalisResistant0.25 - 21 - 128
Cryptococcus neoformans3.9 - 62.50.06 - 12 - 16
Cryptococcus gattii3.9 - 62.50.06 - 14 - 32
Paracoccidioides brasiliensis31.2 - 2500.03 - 0.50.5 - 16
Histoplasma capsulatum1.950.03 - 0.251 - 8
Aspergillus fumigatusIneffective0.25 - 216 - 256

Note: MIC values can vary between different strains of the same species. The data presented represents a range of reported values from multiple studies.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Susceptible Fungal Strains (µg/mL)
Fungal SpeciesThis compound MFC (µg/mL)
Candida albicans125
Candida krusei>250
Cryptococcus neoformans62.5
Cryptococcus gattii62.5
Paracoccidioides brasiliensis31.2
Histoplasma capsulatum3.9

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental protocols for antifungal susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and standard antifungal agents was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Suscosity Testing (EUCAST).

  • Preparation of Antifungal Agents: this compound and standard antifungal drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline, and the turbidity was adjusted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the microdilution wells.

  • Microdilution Plate Setup: 100 µL of each antifungal dilution was added to the wells of a 96-well microtiter plate. 100 µL of the fungal inoculum was then added to each well.

  • Incubation: The plates were incubated at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC was established to assess the cidal activity of this compound.

  • Subculturing: A 10 µL aliquot from each well showing no visible growth in the MIC assay was subcultured onto a sterile Sabouraud Dextrose Agar plate.

  • Incubation: The plates were incubated at 35°C for a period sufficient to allow for the growth of any viable fungal cells (typically 24-48 hours).

  • MFC Determination: The MFC was defined as the lowest concentration of the antifungal agent from which no fungal growth was observed on the subculture plates.

Proposed Mechanism of Action and Signaling Pathways

While the precise antifungal mechanism of this compound is still under investigation, several studies have shed light on its potential modes of action. Electron microscopy studies have revealed that this compound induces significant ultrastructural changes in fungal cells, including cytoplasmic alterations and damage to the cell wall.[1] Further research suggests that this compound may exert its antifungal effects through multiple pathways.

One proposed mechanism involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By targeting this enzyme, this compound may disrupt essential cellular processes, leading to fungal cell death.[2]

Another potential pathway involves the disruption of iron homeostasis. Studies have indicated that this compound can cause an imbalance in cellular iron levels, leading to increased oxidative stress and subsequent damage to cellular components.[2]

Furthermore, research on the effects of this compound in cancer cells has demonstrated its ability to induce apoptosis (programmed cell death) through the mitochondrial signaling pathway.[3] This process involves the activation of caspases and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][4] It is plausible that a similar apoptotic mechanism is triggered in fungal cells.

Below is a diagram illustrating a proposed signaling pathway for this compound-induced apoptosis in fungal cells, based on evidence from related studies.

G cluster_mechanisms Proposed Mechanisms of Action cluster_apoptosis Apoptotic Signaling Pathway This compound This compound topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition iron_disruption Iron Homeostasis Disruption This compound->iron_disruption apoptosis_induction Apoptosis Induction This compound->apoptosis_induction mitochondria Mitochondria apoptosis_induction->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Fungal Cell Death caspase3->cell_death

Caption: Proposed signaling pathway of this compound's antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the MIC and MFC of this compound.

G start Start prep_antifungal Prepare this compound & Standard Agent Dilutions start->prep_antifungal prep_inoculum Prepare Fungal Inoculum start->prep_inoculum setup_plate Set up 96-Well Microdilution Plate prep_antifungal->setup_plate prep_inoculum->setup_plate incubate_mic Incubate Plate (24-72h at 35°C) setup_plate->incubate_mic read_mic Read Minimum Inhibitory Concentration (MIC) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plates (24-48h at 35°C) subculture->incubate_mfc read_mfc Read Minimum Fungicidal Concentration (MFC) incubate_mfc->read_mfc end End read_mfc->end

References

Liriodenine vs. Paclitaxel: A Head-to-Head Comparison in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of ovarian cancer therapeutics, the quest for novel, effective agents is paramount. This guide provides a detailed, data-driven comparison of Liriodenine, a naturally occurring aporphine alkaloid, and Paclitaxel, a cornerstone of current chemotherapy regimens, on ovarian cancer cells. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of action of these two compounds.

At a Glance: Comparative Efficacy

The following table summarizes the cytotoxic effects of this compound and Paclitaxel on two human ovarian cancer cell lines, CAOV-3 and SKOV-3, after 24 hours of treatment.

CompoundCell LineIC50 (µM) ± SD
This compound CAOV-337.3 ± 1.06[1]
SKOV-368.0 ± 1.56[1]
Paclitaxel CAOV-30.91 ± 0.01[1]
SKOV-35.5 ± 0.31[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SD: Standard Deviation.

Mechanism of Action: A Deeper Dive

Both this compound and Paclitaxel exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle, albeit through distinct mechanisms.

Induction of Apoptosis

This compound has been shown to induce apoptosis in ovarian cancer cells through the intrinsic mitochondrial pathway.[1][2] In CAOV-3 cells, treatment with this compound at its IC50 concentration led to a time-dependent increase in early apoptotic cells.[1]

Paclitaxel is also a well-established inducer of apoptosis in ovarian cancer cells.[3][4] Its pro-apoptotic effects are linked to the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[3]

Quantitative Comparison of Apoptosis Induction

CompoundCell LineTreatment Concentration% of Apoptotic Cells (Early Apoptosis)Time Point
This compound CAOV-337.3 µM (IC50)22.0%24 hours[1]
Paclitaxel SKOV3-TR10 nM~15% (Annexin V positive)24 hours

Note: The data for Paclitaxel is on a paclitaxel-resistant cell line (SKOV3-TR) and may not be directly comparable to the this compound data on the parental CAOV-3 cell line.

Cell Cycle Arrest

A key difference in the mechanism of action between the two compounds lies in the phase of the cell cycle they target.

This compound treatment of CAOV-3 cells results in a significant accumulation of cells in the S phase of the cell cycle in a time-dependent manner, indicating an inhibition of DNA synthesis.[1]

Conversely, Paclitaxel is known to cause a cell cycle arrest at the G2/M phase in ovarian cancer cells.[5][6] This is a direct consequence of its microtubule-stabilizing effect, which prevents the proper formation of the mitotic spindle required for cell division.

Comparative Effects on Cell Cycle Distribution in SKOV-3 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated) 63.8%24.7%11.5%
Paclitaxel (20 nM) 11.9%13.8%74.3%

Data derived from a study on SKOV3-TR cells treated for 24 hours.

Signaling Pathways

The distinct mechanisms of this compound and Paclitaxel are reflected in the signaling pathways they modulate.

This compound's Apoptotic Pathway

This compound triggers the intrinsic apoptotic pathway, characterized by changes in the mitochondria. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspases 9 and 3.[1][2]

Liriodenine_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bax Bax ↑ Bcl2 Bcl-2 ↓ CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptotic pathway.

Paclitaxel's Cell Cycle Arrest and Apoptotic Pathway

Paclitaxel's primary target is the microtubule network. By stabilizing microtubules, it disrupts their dynamic instability, which is crucial for the formation and function of the mitotic spindle. This leads to a prolonged arrest in the M phase of the cell cycle, ultimately triggering apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel-induced G2/M arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds.

MTT_Workflow start Seed Ovarian Cancer Cells treat Treat with this compound or Paclitaxel start->treat incubate Incubate for 24 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 3-4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Ovarian cancer cells (CAOV-3 or SKOV-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound or Paclitaxel and incubated for 24 hours.

  • Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

Apoptosis_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V apoptosis assay.

Protocol:

  • Cells are treated with the respective compounds for the indicated time.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in different phases of the cell cycle.

CellCycle_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash treat_rnase Treat with RNase A wash->treat_rnase stain Stain with Propidium Iodide (PI) treat_rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for cell cycle analysis.

Protocol:

  • Cells are treated with this compound or Paclitaxel for the desired duration.

  • The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed again with PBS and then treated with RNase A to degrade RNA.

  • The cells are then stained with Propidium Iodide (PI), which intercalates with DNA.

  • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion

This head-to-head comparison reveals that while both this compound and Paclitaxel are effective in inducing cell death in ovarian cancer cells, they do so through distinct mechanisms and with differing potencies. Paclitaxel exhibits significantly lower IC50 values, indicating higher potency in the tested cell lines. Mechanistically, this compound induces apoptosis via the intrinsic mitochondrial pathway and arrests the cell cycle in the S phase. In contrast, Paclitaxel's primary mechanism involves microtubule stabilization, leading to a G2/M phase arrest and subsequent apoptosis.

These findings provide a valuable resource for the scientific community, offering insights that could guide future research into novel therapeutic strategies for ovarian cancer, including potential combination therapies that could exploit the different mechanisms of action of these two compounds.

References

Evaluating the Synergistic Potential of Liriodenine with Cisplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of Liriodenine and cisplatin remains to be published, a comprehensive analysis of their individual mechanisms of action suggests a strong potential for a potent combination therapy in cancer treatment. This guide provides a comparative overview of this compound and cisplatin, presenting supporting experimental data for their standalone activities and outlining the rationale for future synergistic studies.

Introduction to this compound and Cisplatin

This compound , an aporphine alkaloid found in various plants, has demonstrated significant anticancer properties.[1] It is known to induce apoptosis and inhibit cell proliferation across a range of cancer cell lines.[2][3] Its mechanism of action primarily involves the intrinsic apoptotic pathway and cell cycle arrest.[2][4]

Cisplatin is a cornerstone of chemotherapy, widely used for treating numerous human cancers, including bladder, lung, ovarian, and testicular cancers.[5] Its primary mode of action involves binding to DNA, forming adducts that trigger DNA damage, block cell division, and ultimately lead to apoptotic cell death.[5][6]

Comparative Anticancer Performance

This section details the cytotoxic effects of this compound and the established anticancer activity of cisplatin.

Cytotoxicity of this compound

This compound has shown potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, demonstrating its efficacy.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
CAOV-3Ovarian Cancer37.3 ± 1.0624[2]
CAOV-3Ovarian Cancer26.3 ± 0.0748[2]
CAOV-3Ovarian Cancer23.1 ± 1.6272[2]
P-388Leukemia9.60Not Specified[1]
KBNasopharyngeal Cancer11.02Not Specified[1]
HT-29Colon Cancer10.62Not Specified[1]
MCF-7Breast Cancer9.20Not Specified[1]
A549Lung Cancer8.07Not Specified[1]

Postulated Synergistic Mechanisms

The distinct yet complementary mechanisms of this compound and cisplatin form the basis for the hypothesis of their synergistic interaction.

  • Enhanced Apoptosis: Cisplatin induces DNA damage, a major trigger for apoptosis.[5] this compound promotes apoptosis by modulating the expression of key regulatory proteins in the intrinsic pathway.[2][7] A combination could therefore lead to a more robust and sustained apoptotic response.

  • Targeting Different Cellular Processes: Cisplatin directly targets DNA, while this compound's effects are mediated through signaling pathways that control cell cycle and apoptosis.[2][8] This multi-pronged attack could be more effective in overcoming cancer cell resistance.

  • Overcoming Resistance: Resistance to cisplatin is a significant clinical challenge and can be mediated by various mechanisms, including increased DNA repair and inhibition of apoptosis.[9] this compound's ability to promote apoptosis through Bcl-2 family proteins could potentially circumvent some of these resistance mechanisms.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound triggers the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3.[2][7] Some studies also indicate the involvement of p53 in this compound's mechanism.[10][11]

G This compound This compound p53 p53 This compound->p53 Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

General Experimental Workflow for Evaluating Synergy

The synergistic effects of this compound and cisplatin can be evaluated using a standard experimental workflow that assesses cell viability, apoptosis, and protein expression.

cluster_0 In Vitro Assays Cancer Cell Lines Cancer Cell Lines Treatment Treatment Cancer Cell Lines->Treatment This compound, Cisplatin, Combination Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot Treatment->Western Blot IC50 & CI Calculation IC50 & CI Calculation Cell Viability Assay (MTT)->IC50 & CI Calculation Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Flow Cytometry)->Quantify Apoptotic Cells Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

References

Liriodenine: Evaluating Its Insecticidal Potential Against Established Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective insecticides is a continuous endeavor. This guide provides a comparative analysis of the insecticidal potential of Liriodenine, a naturally occurring alkaloid, against two widely recognized natural insecticides: Azadirachtin (the active component of Neem oil) and Pyrethrins.

This document summarizes available quantitative data, details experimental protocols for key insecticidal assays, and visualizes the distinct signaling pathways targeted by these compounds. The aim is to offer an objective comparison to aid in the evaluation of this compound as a potential lead compound in the development of new insect pest management strategies.

Executive Summary

This compound, an aporphine alkaloid found in various plants, has demonstrated insecticidal properties, albeit with seemingly lower potency compared to more established natural insecticides like Azadirachtin and Pyrethrins. While direct comparative studies providing head-to-head LC50 or LD50 values are limited, existing research indicates that this compound acts as a neurotoxin by antagonizing GABA receptors. In contrast, Azadirachtin functions primarily as an insect growth regulator, and Pyrethrins act on the voltage-gated sodium channels of insects. The available data suggests that this compound's in vivo activity may be modest on its own and could benefit from synergistic combinations.

Comparative Insecticidal Activity

Quantitative data on the lethal concentrations (LC50) and lethal doses (LD50) of insecticides are crucial for evaluating their potency. The following table summarizes the available data for this compound, Azadirachtin, and Pyrethrins against various insect species. It is important to note that a direct comparison is challenging due to the lack of studies testing these three compounds concurrently under identical conditions.

CompoundInsect SpeciesAssay TypeLC50 / LD50Source
This compound Anopheles gambiae (adult female)Topical ApplicationMildly toxic (qualitative)[1]
Aedes aegypti (adult female)InjectionLittle mortality at 50 ng/mosquito[2]
Periplaneta americana (neurons)Patch ClampIC50: ~1 µM (for GABA current inhibition)[1][3]
Drosophila melanogaster-EC50: 18 µM (for reversal of GABA inhibition)[2]
Azadirachtin Spodoptera litura-Not specified
Aedes aegypti-Not specified
Pyrethrins Aedes aegypti (larvae)Larval BioassayVaries with temperature

Note: The term "mildly toxic" for this compound against Anopheles gambiae is a qualitative description from the cited study and a specific LC50 value was not provided. The IC50 and EC50 values for this compound reflect its effect on neuronal activity and are not whole-organism lethality metrics.

Mechanisms of Action and Signaling Pathways

The insecticidal activity of this compound, Azadirachtin, and Pyrethrins stems from their distinct interactions with the insect's physiological and neurological systems.

This compound: GABA Receptor Antagonist

This compound's primary mode of action is the antagonism of γ-aminobutyric acid (GABA) receptors in the insect nervous system. GABA is the principal inhibitory neurotransmitter in insects. By blocking GABA receptors, this compound prevents the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and ultimately, death.[1]

Liriodenine_Pathway cluster_synapse Synaptic Cleft GABA GABA GABAReceptor GABA Receptor (Chloride Channel) GABA->GABAReceptor Binds to Neuron Neuron GABAReceptor->Neuron Cl- influx (Inhibition) Hyperexcitation Hyperexcitation GABAReceptor->Hyperexcitation No Inhibition leads to This compound This compound This compound->GABAReceptor Blocks

This compound's antagonism of the GABA receptor.
Azadirachtin: Insect Growth Regulator

Azadirachtin, the active component of neem oil, primarily acts as an insect growth regulator by disrupting the endocrine system of insects. It mimics the structure of ecdysone, a crucial insect molting hormone. This interference with the ecdysone signaling pathway leads to incomplete molting, growth abnormalities, and reproductive failure. Azadirachtin is also known to have antifeedant properties.

Azadirachtin_Pathway Ecdysone Ecdysone EcdysoneReceptor Ecdysone Receptor Ecdysone->EcdysoneReceptor Binds to GeneExpression Gene Expression for Molting EcdysoneReceptor->GeneExpression Activates AbnormalMolting Abnormal Molting & Death EcdysoneReceptor->AbnormalMolting Leads to NormalMolting Normal Molting & Growth GeneExpression->NormalMolting Azadirachtin Azadirachtin Azadirachtin->EcdysoneReceptor Interferes with

Azadirachtin's disruption of the ecdysone signaling pathway.
Pyrethrins: Voltage-Gated Sodium Channel Modulators

Pyrethrins, extracted from chrysanthemum flowers, are potent neurotoxins that target the voltage-gated sodium channels in insect nerves. These channels are essential for the propagation of nerve impulses. Pyrethrins bind to the sodium channels and prolong their open state, causing a continuous influx of sodium ions. This leads to repetitive nerve firing, paralysis (known as "knockdown"), and eventual death of the insect.

Pyrethrins_Pathway cluster_neuron Nerve Axon VGSC Voltage-Gated Sodium Channel NerveImpulse NerveImpulse VGSC->NerveImpulse Na+ influx propagates impulse RepetitiveFiring Repetitive Firing & Paralysis VGSC->RepetitiveFiring Continuous Na+ influx causes Pyrethrins Pyrethrins Pyrethrins->VGSC Prolongs Opening NerveImpulse->VGSC Opens

Pyrethrins' modulation of voltage-gated sodium channels.

Experimental Protocols

Standardized bioassays are essential for determining the insecticidal efficacy of a compound. The following are detailed methodologies for two common insecticidal assays.

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound.

Objective: To determine the median lethal dose (LD50) of a test compound when applied directly to the insect's cuticle.

Materials:

  • Test insects of a uniform age and size.

  • Test compound dissolved in a suitable solvent (e.g., acetone).

  • Microsyringe or microapplicator.

  • Holding containers with food and water.

  • Observation arena.

Procedure:

  • Prepare serial dilutions of the test compound in the chosen solvent. A solvent-only control is also prepared.

  • Immobilize the test insects by chilling them on a cold plate or using brief CO2 anesthesia.

  • Using a microsyringe, apply a precise volume (typically 0.1-1 µL) of the test solution to the dorsal thorax of each insect.

  • Place the treated insects in holding containers with access to food and water.

  • Record mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Calculate the LD50 value using probit analysis.

Topical_Assay_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis PrepSolutions Prepare Serial Dilutions Immobilize Immobilize Insects PrepSolutions->Immobilize ApplyCompound Apply Compound Topically Immobilize->ApplyCompound Hold Hold Insects with Food/Water ApplyCompound->Hold RecordMortality Record Mortality at 24, 48, 72h Hold->RecordMortality CalculateLD50 Calculate LD50 (Probit Analysis) RecordMortality->CalculateLD50 Larval_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis PrepConcentrations Prepare Test Concentrations in Water IntroduceLarvae Introduce Larvae into Beakers PrepConcentrations->IntroduceLarvae AddFood Add Larval Food IntroduceLarvae->AddFood Maintain Maintain at Constant Conditions AddFood->Maintain RecordMortality Record Mortality at 24 & 48h Maintain->RecordMortality CalculateLC50 Calculate LC50 (Probit Analysis) RecordMortality->CalculateLC50

References

Comparative study of Liriodenine's impact on different cancer cell line morphologies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the alkaloid Liriodenine reveals a consistent and potent induction of apoptotic morphology across various human cancer cell lines, including ovarian, laryngeal, lung, and breast cancer. This guide synthesizes experimental findings to provide a comparative overview of this compound's impact on cancer cell morphology, detailing the underlying molecular pathways and the experimental protocols used to elucidate these effects.

This compound, a naturally occurring aporphine alkaloid, has demonstrated significant cytotoxic effects against a range of cancer cell lines. A key indicator of its anticancer activity is the induction of profound morphological changes characteristic of apoptosis, a form of programmed cell death. These alterations serve as reliable markers for evaluating the efficacy of potential chemotherapeutic agents.

Comparative Morphological Changes Induced by this compound

Treatment with this compound consistently leads to distinct and observable changes in the morphology of cancer cells, signaling the activation of the apoptotic cascade. While the core apoptotic features are conserved, the specifics can vary between cell lines.

Cancer Cell LineMorphological Changes ObservedKey Findings
Ovarian Cancer (CAOV-3) Membrane blebbing, chromatin condensation, and formation of apoptotic bodies.[1][2][3][4]This compound was found to inhibit the proliferation of CAOV-3 cells and induce apoptosis through the mitochondrial signaling pathway.[1][2][3][4] DNA fragmentation was also observed after 72 hours of exposure.[1][3]
Laryngocarcinoma (HEp-2) Induction of significant apoptosis and inhibition of cell migration.[5]The antitumor effects of this compound in HEp-2 cells are linked to the upregulation of p53 expression, which in turn induces apoptosis.[5]
Lung Adenocarcinoma (A549) Suppression of proliferation and induction of apoptosis.[6][7]This compound was shown to block the cell cycle at the G2/M phase and lead to the activation of caspases, key enzymes in the apoptotic process.[6][7]
Breast Cancer (MCF-7) Decreased cellular viability, increased formation of apoptotic nucleoli, and induced apoptotic rate.[8][9]The anticancer effects in MCF-7 cells are associated with the upregulation of p53 and the inhibition of Bcl-2, cyclin D1, and VEGF expression.[8][9]

Deciphering the Molecular Mechanisms: Signaling Pathways

This compound's ability to induce apoptosis is rooted in its interaction with key cellular signaling pathways. The primary mechanisms identified are the intrinsic (mitochondrial) pathway of apoptosis and the p53-mediated pathway.

G This compound This compound Bax Bax (pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound promotes the expression of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins such as Bcl-2.[1][8] This imbalance disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately executing the apoptotic program.[1][3]

G This compound This compound p53 p53 This compound->p53 CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

p53-Mediated Apoptosis Pathway

In several cancer cell lines, this compound has been shown to upregulate the expression of the tumor suppressor protein p53.[5][8] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Experimental Protocols for Morphological Assessment

The following are detailed methodologies for key experiments used to evaluate the morphological changes induced by this compound.

Acridine Orange/Propidium Iodide (AO/PI) Double Staining

This method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

  • Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS). A staining solution containing acridine orange (100 µg/mL) and propidium iodide (100 µg/mL) is added to the cells, which are then incubated in the dark for 15-30 minutes.

  • Microscopy: The stained cells are immediately observed and photographed using a fluorescence microscope with appropriate filters.

  • Interpretation:

    • Viable cells: Uniform green fluorescence in the nucleus.

    • Early apoptotic cells: Bright green, condensed, or fragmented chromatin (chromatin condensation).

    • Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

    • Necrotic cells: Uniform red fluorescence in the nucleus.

Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Preparation: Following treatment with this compound, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Data Analysis: The cell population is quadrant-gated to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

DNA Laddering Assay

This technique detects the fragmentation of DNA into oligonucleosomal-sized fragments, a hallmark of late-stage apoptosis.

  • DNA Extraction: After this compound treatment, genomic DNA is extracted from the cells using a DNA extraction kit or standard phenol-chloroform extraction protocols.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto a 1.5-2% agarose gel containing a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: The gel is run at a constant voltage until the dye front has migrated sufficiently. The DNA fragments are then visualized under UV illumination.

  • Interpretation: The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptotic DNA fragmentation.

G cluster_0 Cell Culture & Treatment cluster_1 Morphological & Apoptosis Assays cluster_2 Data Analysis & Interpretation CellSeeding Seed Cancer Cells LiriodenineTreatment Treat with this compound CellSeeding->LiriodenineTreatment AOPI_Staining AO/PI Staining LiriodenineTreatment->AOPI_Staining AnnexinV_Assay Annexin V-FITC Assay LiriodenineTreatment->AnnexinV_Assay DNA_Laddering DNA Laddering LiriodenineTreatment->DNA_Laddering FluorescenceMicroscopy Fluorescence Microscopy AOPI_Staining->FluorescenceMicroscopy FlowCytometry Flow Cytometry AnnexinV_Assay->FlowCytometry GelElectrophoresis Gel Electrophoresis DNA_Laddering->GelElectrophoresis MorphologicalAnalysis Analyze Morphological Changes FluorescenceMicroscopy->MorphologicalAnalysis ApoptosisQuantification Quantify Apoptosis FlowCytometry->ApoptosisQuantification DNA_Fragmentation_Analysis Analyze DNA Fragmentation GelElectrophoresis->DNA_Fragmentation_Analysis

General Experimental Workflow

This comparative guide underscores the potent and consistent ability of this compound to induce apoptotic morphology across a spectrum of cancer cell lines. The detailed experimental protocols and elucidated signaling pathways provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this promising natural compound.

References

Validating Liriodenine's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Liriodenine and its Proposed Mechanisms of Action

This compound is a naturally occurring aporphine alkaloid found in various plant species. It has demonstrated significant cytotoxic and anti-tumor activities in a range of cancer cell lines. The primary proposed mechanisms of action for this compound's anticancer effects are the inhibition of topoisomerase II and the induction of apoptosis, often linked to the upregulation of the tumor suppressor protein p53.[1][2] Topoisomerase II is a crucial enzyme for DNA replication and chromosome segregation, and its inhibition leads to DNA damage and cell death.[3][4][5] The p53 protein, known as the "guardian of the genome," plays a central role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[1][6]

This guide provides a comparative framework for validating the mechanism of action of this compound using knockout cell lines. As direct experimental data on this compound in knockout cell lines is not yet widely available, this guide will draw comparisons with established topoisomerase II inhibitors, such as doxorubicin and etoposide, and other p53-activating compounds, for which knockout cell line data is available. This comparative approach will illustrate how these powerful genetic tools can be leveraged to unequivocally establish the on-target effects of this compound.

The Role of Knockout Cell Lines in Mechanism of Action Validation

Knockout (KO) cell lines, generated using technologies like CRISPR-Cas9, have become an indispensable tool in drug development. By completely ablating the expression of a specific gene, researchers can definitively test whether a drug's efficacy is dependent on the protein product of that gene. If a drug is hypothesized to act through a specific target, its effect should be significantly diminished or abolished in a cell line where that target has been knocked out.

Comparative Data: Validating Topoisomerase II Inhibition

This compound is a potent inhibitor of topoisomerase II.[3][4][5] To validate that this is a primary mechanism of its cytotoxicity, one would compare its effect on wild-type cells versus cells where the genes encoding for topoisomerase II isoforms (TOP2A and TOP2B) have been knocked out. The expected results would be analogous to those seen with other well-characterized topoisomerase II inhibitors like etoposide.

Table 1: Expected Comparative Cytotoxicity of this compound in Wild-Type vs. TOP2A/B Knockout Cell Lines

Cell LineDrugConcentration (µM)Cell Viability (%)Fold Resistance (IC50 KO / IC50 WT)
Wild-Type (WT)This compound150-
520
105
TOP2A KOThis compound190>10
575
1060
TOP2B KOThis compound1702-5
555
1040
TOP2A/B Double KOThis compound195>20
590
1085

This table presents hypothetical data based on the known dependence of etoposide on topoisomerase II for its cytotoxic effects.

Comparative Data: Validating p53-Dependent Apoptosis

Several studies suggest that this compound induces apoptosis through the upregulation of p53.[1][2][6] To confirm this, the apoptotic response to this compound would be compared between wild-type and TP53 knockout cells. A significant reduction in apoptosis in the TP53 KO cells would validate this proposed mechanism. Studies with doxorubicin have shown that p53-deficient cells are more resistant to its apoptotic effects.[3]

Table 2: Expected Comparative Apoptotic Response to this compound in Wild-Type vs. TP53 Knockout Cell Lines

Cell LineTreatmentApoptotic Cells (%)Caspase-3 Activity (Fold Change)
Wild-Type (WT)Vehicle Control51.0
This compound (5 µM)608.5
TP53 KOVehicle Control61.1
This compound (5 µM)152.3

This table presents hypothetical data based on the established role of p53 in mediating doxorubicin-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat wild-type and knockout cells with this compound or a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p53, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Liriodenine_Mechanism_Validation cluster_workflow Experimental Workflow cluster_assays Perform Assays start Start cell_lines Wild-Type (WT) and Knockout (KO) Cell Lines (e.g., TOP2A KO, TP53 KO) start->cell_lines treatment Treat with this compound cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western analysis Data Analysis and Comparison (WT vs. KO) viability->analysis apoptosis->analysis western->analysis conclusion Validate Mechanism of Action analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism of action.

Liriodenine_Signaling_Pathway cluster_top2 Topoisomerase II Inhibition Pathway cluster_p53 p53-Dependent Apoptosis Pathway Liriodenine_top This compound Top2 Topoisomerase II Liriodenine_top->Top2 inhibits DNA_damage DNA Double-Strand Breaks Top2->DNA_damage causes Apoptosis_top Apoptosis DNA_damage->Apoptosis_top induces Liriodenine_p53 This compound p53 p53 Liriodenine_p53->p53 upregulates Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis_p53 Apoptosis Caspase3->Apoptosis_p53 executes

Caption: Proposed signaling pathways for this compound's anticancer activity.

Conclusion

The use of knockout cell lines provides a rigorous and definitive approach to validating the mechanism of action of therapeutic compounds like this compound. By comparing the cellular response to this compound in wild-type versus TOP2A/B and TP53 knockout cells, researchers can unequivocally determine the dependency of its cytotoxic and apoptotic effects on these key cellular components. The comparative data from established drugs like etoposide and doxorubicin serve as a valuable roadmap for designing and interpreting these critical validation studies. This approach is essential for advancing our understanding of this compound's therapeutic potential and for the development of targeted cancer therapies.

References

Liriodenine in Oncology: A Comparative Analysis of its Transcriptomic Impact on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing research reveals a multi-faceted mechanism of action for Liriodenine, a natural alkaloid, in combating various cancer cell lines. While direct comparative transcriptomic studies are not yet prevalent in the public domain, a synthesis of available data on its molecular targets and signaling pathway modulation offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative overview of this compound's effects on different cancer types, details the experimental approaches used to elucidate these mechanisms, and visualizes the key signaling pathways involved.

Comparative Efficacy and Molecular Impact of this compound Across Cancer Cell Lines

This compound has demonstrated significant anti-cancer activity in a range of cancer cell types, including laryngocarcinoma, lung adenocarcinoma, ovarian cancer, and breast cancer. Its primary mechanisms of action converge on the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. A comparative summary of its effects is presented below.

Cancer Cell Line Reported Effect Key Molecular Targets/Pathways Effective Concentration/IC50
HEp-2 (Laryngocarcinoma) Induces apoptosis and inhibits cell migration.[1][2]Upregulation of p53, downregulation of Bcl-2, activation of caspase-3.[1]IC50: 2.332 µM after 24h treatment.[1]
A549 (Lung Adenocarcinoma) Suppresses proliferation and induces apoptosis; blocks cell cycle at G2/M phase.[3]Reduction of cyclin D1, accumulation of cyclin B1, reduced activity of cyclin B1/CDK1 complex, activation of caspases.[3]Not explicitly stated in the provided text.
CAOV-3 (Ovarian Cancer) Inhibits proliferation and induces apoptosis via the mitochondrial pathway; blocks cell cycle at S phase.[4][5]Activation of caspase-9 and caspase-3, increased mitochondrial permeability, cytochrome c release, overexpression of Bax, suppression of Bcl-2 and survivin.[4][5]IC50: 37.3 µM after 24h exposure.[4]
MCF-7 (Breast Cancer) Suppresses cell growth and induces apoptosis.[6]Upregulation of p53, inhibition of Bcl-2, cyclin D1, and VEGF expression.[6]Not explicitly stated in the provided text.

Experimental Protocols

The findings summarized above are based on a variety of well-established experimental protocols. Below are detailed methodologies for the key experiments cited in the analysis of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound, researchers typically employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HEp-2, A549, CAOV-3, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1x10^6 cells/mL) and allowed to adhere overnight.[5]

  • Treatment: The cells are then treated with varying concentrations of this compound and incubated for different time points (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assays

The induction of apoptosis is a key indicator of anti-cancer activity. Several methods are used to detect and quantify apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.

    • Cell Preparation: this compound-treated and control cells are fixed and permeabilized.

    • Enzymatic Labeling: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, which incorporate into the 3'-hydroxyl ends of fragmented DNA.

    • Microscopy: The cells are then visualized using fluorescence microscopy to identify apoptotic cells.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

    • Cell Staining: Treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

  • DNA Laddering Assay: This technique visualizes the characteristic ladder-like pattern of DNA fragmentation in apoptotic cells.

    • DNA Extraction: DNA is extracted from this compound-treated cells.[5]

    • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.[5]

    • Visualization: The DNA is visualized under UV light after staining with an intercalating dye. Apoptotic cells will show a distinct ladder of DNA fragments.[5]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Total protein is extracted from this compound-treated and control cells.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bcl-2, Bax, caspases, cyclins) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Fixation: this compound-treated cells are harvested and fixed in ethanol.

  • DNA Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its analysis.

Liriodenine_Apoptosis_Pathway cluster_p53 p53-Dependent Pathway cluster_Mitochondrial Mitochondrial Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bax Bax (Upregulation) This compound->Bax Bcl2_mito Bcl-2 (Downregulation) This compound->Bcl2_mito Bcl2_p53 Bcl-2 (Downregulation) p53->Bcl2_p53 inhibits Casp3 Caspase-3 (Activation) p53->Casp3 Mito_Perm Mitochondrial Permeability ↑ Bax->Mito_Perm Bcl2_mito->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 (Activation) CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Liriodenine_Cell_Cycle_Pathway This compound This compound CyclinD1 Cyclin D1 (Downregulation) This compound->CyclinD1 CDK1_CyclinB1 Cyclin B1/CDK1 Activity ↓ This compound->CDK1_CyclinB1 S_Phase_Arrest S Phase Arrest This compound->S_Phase_Arrest in Ovarian Cancer G1_S_Arrest G1/S Phase Arrest CyclinD1->G1_S_Arrest leads to G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2_M_Arrest leads to

Caption: this compound's impact on cell cycle regulation.

Experimental_Workflow cluster_assays Cellular & Molecular Assays CancerCells Cancer Cell Lines (e.g., HEp-2, A549, CAOV-3) Treatment This compound Treatment (Dose & Time Course) CancerCells->Treatment Analysis Analysis Treatment->Analysis MTT Cell Viability (MTT Assay) Analysis->MTT ApoptosisAssay Apoptosis Assays (TUNEL, Annexin V) Analysis->ApoptosisAssay WesternBlot Protein Expression (Western Blot) Analysis->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Results Comparative Mechanistic Insights MTT->Results ApoptosisAssay->Results WesternBlot->Results CellCycle->Results

Caption: General experimental workflow for this compound analysis.

References

Liriodenine: A Novel Antiarrhythmic Agent Benchmarked Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiarrhythmic properties of Liriodenine, a naturally occurring aporphine alkaloid, against established antiarrhythmic drugs. The following sections present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to offer a comprehensive resource for evaluating this compound's therapeutic potential.

Comparative Analysis of Ion Channel Inhibition

This compound exhibits a multi-channel blocking effect, a characteristic that distinguishes it from more selective antiarrhythmic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs on key cardiac ion channels. This compound demonstrates a potent blockade of the Na+ channel (INa), comparable to Class I antiarrhythmics, and also affects K+ (Ito, Iss, IK1) and Ca2+ (ICa) channels.[1]

DrugClassTarget Ion ChannelIC50 (µM)Species/Cell Type
This compound -Na+ (INa) 0.7 [1]Rat Ventricular Myocytes
Ca2+ (L-type, ICa) 2.5 [1]Rat Ventricular Myocytes
K+ (Transient Outward, Ito) 2.8 [1]Rat Ventricular Myocytes
K+ (Slowly Inactivating, Iss) 1.9 [1]Rat Ventricular Myocytes
K+ (Inward Rectifier, IK1) Less potent than on other channels[1]Rat Ventricular Myocytes
QuinidineIaNa+ (INa)10 - 40[2]Rat Cardiac Myocytes
K+ (Ito)3.9 - 112.2[3][4]Rat & Human Atrial Myocytes
K+ (IKur)5 - 7[3]Human Atrial Myocytes
K+ (IKr)0.4 - 4.5[5]Rabbit Myocytes
FlecainideIcNa+ (INa)--
K+ (Ito)3.7[4]Rat Ventricular Myocytes
K+ (IK)15[4]Rat Ventricular Myocytes
AmiodaroneIIIK+ (hERG/IKr)0.8 - 2.8[6]HEK 293 Cells & Rabbit Hearts
Na+ (Late INa)3.0 - 6.7[6]HEK 293 Cells & Rabbit Hearts
Na+ (Peak INa)1.8 (atrial) vs 40.4 (ventricular)[7]Rabbit Myocytes
VerapamilIVCa2+ (L-type, ICa)0.25 - 1.1[8]Guinea Pig & Rabbit Ventricular Myocytes
K+ (hERG)0.143[9][10]-

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the antiarrhythmic activity of this compound.

Langendorff Perfused Heart Model for Arrhythmia Induction

This ex vivo model is utilized to evaluate the efficacy of antiarrhythmic compounds on the whole heart.

  • Heart Isolation: Hearts are excised from anesthetized animals (e.g., rats) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

  • Arrhythmia Induction: Arrhythmias, such as ventricular tachycardia and fibrillation, are induced by methods like ischemia-reperfusion.[1] This involves stopping the perfusion for a defined period (ischemia) followed by the restoration of flow (reperfusion).

  • Drug Administration: The test compound (e.g., this compound) is infused into the perfusate at various concentrations.

  • Data Acquisition: Electrocardiogram (ECG) and intracardiac pressures are continuously monitored to assess heart rate, rhythm, and contractile function. The ability of the drug to prevent or terminate arrhythmias is quantified.

Ventricular Myocyte Isolation and Patch-Clamp Electrophysiology

This in vitro technique allows for the direct measurement of ion channel currents in single heart cells.

  • Myocyte Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat) using a Langendorff perfusion system with collagenase and protease digestion.[11]

  • Cell Culture: Isolated myocytes are plated on glass coverslips and allowed to adhere.

  • Whole-Cell Patch-Clamp: A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing across the membrane are measured. Specific voltage protocols are used to isolate and characterize different ion currents (e.g., INa, ICa, IK).

  • Drug Application: The compound of interest is applied to the cell via the superfusion solution, and its effect on the amplitude and kinetics of the specific ion currents is recorded to determine the IC50 values.

Signaling Pathways and Experimental Workflow

The antiarrhythmic actions of this compound and comparator drugs are primarily mediated through the modulation of cardiac ion channels. The following diagrams illustrate these pathways and a typical experimental workflow.

cluster_0 Cardiac Action Potential cluster_1 Ion Channels cluster_2 Drug Action Phase 0 Phase 0 Na+ Influx Na+ Influx Phase 0->Na+ Influx Phase 1 Phase 1 K+ Efflux (transient) K+ Efflux (transient) Phase 1->K+ Efflux (transient) Phase 2 Phase 2 Ca2+ Influx Ca2+ Influx Phase 2->Ca2+ Influx Phase 3 Phase 3 K+ Efflux (delayed) K+ Efflux (delayed) Phase 3->K+ Efflux (delayed) This compound This compound This compound->Na+ Influx This compound->Ca2+ Influx This compound->K+ Efflux (delayed) Class_I Class I (e.g., Quinidine) Class_I->Na+ Influx Class_III Class III (e.g., Amiodarone) Class_III->K+ Efflux (delayed) Class_IV Class IV (e.g., Verapamil) Class_IV->Ca2+ Influx

Caption: Signaling pathway of this compound and comparator antiarrhythmic drugs on cardiac ion channels.

cluster_0 Pre-clinical Evaluation cluster_1 Data Analysis cluster_2 Outcome A In vitro Ion Channel Screening (Patch Clamp) D Determine IC50 Values A->D B Ex vivo Heart Model (Langendorff Perfusion) E Assess Antiarrhythmic Efficacy B->E C In vivo Arrhythmia Models C->E F Evaluate Proarrhythmic Risk C->F G Candidate Drug Profile D->G E->G F->G

Caption: Experimental workflow for preclinical evaluation of a novel antiarrhythmic agent like this compound.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Liriodenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Liriodenine, ensuring the protection of personnel and the environment.

Core Safety and Handling Protocols for this compound

This compound is an aporphine alkaloid with recognized biological activity.[1] While it is a valuable compound in research, it also presents potential hazards. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes.[2] For handling larger quantities or when there is a significant risk of splashing, a full-face shield should be considered.[3]

  • Hand Protection: Chemical-resistant protective gloves are essential.[2][3] Given that no specific glove material is universally resistant to all chemicals, it is advisable to consult the glove manufacturer's resistance charts for the specific solvent being used with this compound.

  • Body Protection: Impervious clothing, such as a lab coat, is necessary to protect the skin.[2] For procedures with a higher risk of contamination, a chemical-resistant apron or suit may be appropriate.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound as a powder or when there is a potential for aerosol formation.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks. The following step-by-step procedure should be followed:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.[2]

    • Confirm that all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Always handle this compound in a well-ventilated area or a chemical fume hood.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Keep the container tightly sealed.[2]

    • Store in a cool, well-ventilated area.[2]

    • Protect from direct sunlight and sources of ignition.[2]

    • For long-term storage, it is recommended to store this compound at -20°C as a powder or -80°C when in a solvent.[2]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the waste through an approved waste disposal plant.[2]

    • All disposal activities must be in accordance with prevailing country, federal, state, and local regulations.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water.[2]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Spill Response:

    • Evacuate the area.

    • Wear full personal protective equipment, including respiratory protection.[2]

    • Absorb spills of solutions with an inert, non-combustible material such as diatomite or universal binders.[2]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[2]

    • Collect all cleanup materials in a sealed container for proper disposal.[2]

Quantitative Data

While specific occupational exposure limits for this compound have not been established, its biological activity has been quantified in various studies.[2] The following table summarizes some of these findings, which are indicative of its potency and should underscore the importance of careful handling.

Cell Line IC50 Value (µM) Reference
P-3889.60[1]
KB11.02[1]
HT-2910.62[1]
MCF-79.20[1]
A5498.07[1]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Prepare Work Area & Equipment CheckPPE 2. Verify PPE Availability Prep->CheckPPE Handle 3. Handle in Ventilated Area CheckPPE->Handle AvoidContact 4. Avoid Inhalation & Contact Handle->AvoidContact Store 5. Store Properly AvoidContact->Store Clean 6. Clean Work Area Store->Clean Waste 7. Collect Waste Clean->Waste Dispose 8. Dispose via Approved Vendor Waste->Dispose

Caption: Standard Operating Procedure for this compound Handling.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving this compound.

EmergencyResponse cluster_exposure Exposure cluster_spill Spill Emergency Emergency Event ExposureType Exposure Occurred? Emergency->ExposureType SpillType Spill Occurred? Emergency->SpillType SkinContact Skin/Eye Contact ExposureType->SkinContact Yes Inhalation Inhalation ExposureType->Inhalation Yes Ingestion Ingestion ExposureType->Ingestion Yes FirstAid Administer First Aid SkinContact->FirstAid Inhalation->FirstAid Ingestion->FirstAid Medical Seek Medical Attention FirstAid->Medical Evacuate Evacuate Area SpillType->Evacuate Yes PPE Don Full PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean & Decontaminate Contain->Cleanup DisposeSpill Dispose of Waste Cleanup->DisposeSpill

Caption: Decision Tree for this compound Emergency Response.

References

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